Oxazol-4-ylboronic acid
Description
Properties
IUPAC Name |
1,3-oxazol-4-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO3/c6-4(7)3-1-8-2-5-3/h1-2,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVMUAJKHQHWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=COC=N1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Oxazol-4-ylboronic Acid for Drug Discovery and Chemical Synthesis
Introduction: The Strategic Value of Oxazol-4-ylboronic Acid
The oxazole motif is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals renowned for their diverse biological activities. Its unique electronic properties and ability to act as a bioisostere for ester and amide functionalities make it a privileged scaffold in drug design. Consequently, the development of versatile building blocks that enable the efficient incorporation and derivatization of the oxazole core is of paramount importance to researchers in drug discovery and process development.
This compound and its ester derivatives have emerged as powerful intermediates, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions.[1][2] This palladium-catalyzed carbon-carbon bond-forming reaction is celebrated for its mild conditions, broad functional group tolerance, and reliability, making it a favored tool for constructing complex molecular architectures.[3][4][5] The ability to readily couple the oxazole ring at the C4-position with a wide range of (hetero)aryl halides opens a direct and modular route to novel chemical entities.
This guide provides an in-depth exploration of the primary synthetic strategies for preparing this compound. We will dissect three core methodologies: the classical lithiation-borylation of pre-functionalized oxazoles, the robust palladium-catalyzed Miyaura borylation, and the modern, atom-economical direct C-H borylation. Each section is designed to provide not just a protocol, but a deep understanding of the reaction's principles, its practical advantages and limitations, and the critical parameters that ensure successful and reproducible synthesis.
Core Synthetic Strategies
The synthesis of this compound can be approached through several distinct pathways. The choice of method is often dictated by the availability of starting materials, the scale of the reaction, and the presence of other functional groups in the molecule.
Pathway 1: Lithiation-Borylation of Pre-functionalized Oxazoles
This classical organometallic approach is a powerful and direct method for installing a boronic acid group onto the oxazole ring. It relies on the generation of a highly reactive organolithium intermediate at the C4-position, which is then trapped with a boron electrophile.
Principle and Mechanism
The process typically starts with a 4-halooxazole, most commonly 4-bromooxazole. At cryogenic temperatures (typically -78 °C), an organolithium reagent, such as n-butyllithium (n-BuLi), performs a halogen-metal exchange to generate the 4-lithiooxazole intermediate.[6] This nucleophilic species is then quenched with a trialkyl borate, like triisopropyl borate [B(Oi-Pr)₃], to form a boronate ester complex. Subsequent acidic workup hydrolyzes the ester to yield the desired this compound. The requirement for low temperatures is critical to prevent side reactions and decomposition of the thermally sensitive organolithium intermediate.[7]
Figure 1: General workflow for the lithiation-borylation of 4-bromooxazole.
Advantages and Limitations:
-
Advantages: This method is often high-yielding and utilizes relatively inexpensive reagents. It provides a very direct route if the corresponding 4-halooxazole is available.
-
Limitations: The primary drawback is the low functional group tolerance due to the high reactivity of the organolithium reagent. Esters, ketones, and acidic protons are generally incompatible. The reaction also requires strictly anhydrous conditions and cryogenic temperatures, which can be challenging to maintain on a large scale.
Detailed Experimental Protocol (Exemplary)
-
Step 1: Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of 4-bromooxazole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Step 2: Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Step 3: Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture. The addition is typically exothermic; maintain the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature over 2 hours.
-
Step 4: Quench and Hydrolysis: Cool the mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl until the pH is ~2. Stir vigorously for 30 minutes.
-
Step 5: Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or silica gel chromatography.
Table 1: Representative Data for Lithiation-Borylation of Heterocycles
| Starting Material | Borate Reagent | Conditions | Yield (%) | Reference |
| 2-Bromo-1,3,4-oxadiazole derivative | Trimethyl borate | n-BuLi, THF, -78°C | 84 | [6] |
| 5-Bromo-2-(1,3,4-oxadiazol-2-yl)pyridine | Triisopropyl borate | n-BuLi, Toluene/THF, -78°C | ~70-80 | [6] |
| 2-(Phenylsulfonyl)-1,3-oxazole (C5-deprotonation) | N/A (trapped with other electrophiles) | LDA, THF, -78°C | 72-91 | [8][9] |
Pathway 2: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a cornerstone of modern organic synthesis, offering a milder and more functional-group-tolerant alternative to traditional organometallic methods.[10] This reaction is particularly well-suited for substrates that cannot withstand the harsh conditions of lithiation.
Principle and Mechanism
This reaction involves the cross-coupling of a 4-halooxazole (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The reaction is catalyzed by a palladium(0) complex, which undergoes oxidative addition into the carbon-halogen bond of the oxazole. The resulting palladium(II) species then undergoes transmetalation with the diboron reagent, facilitated by a base (e.g., potassium acetate, KOAc). Finally, reductive elimination releases the oxazol-4-ylboronic ester and regenerates the palladium(0) catalyst, allowing the cycle to continue.[2][10] The resulting boronic ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid if desired.
Figure 2: Catalytic cycle of the Miyaura borylation reaction.
Advantages and Limitations:
-
Advantages: The key advantage is its exceptional functional group tolerance and use of milder, non-cryogenic conditions. This makes it suitable for more complex and delicate substrates.[6][10]
-
Limitations: The cost of palladium catalysts and diboron reagents can be a consideration for large-scale synthesis. Additionally, optimizing the catalyst, ligand, and base system for a specific heterocyclic substrate can sometimes require significant screening.
Detailed Experimental Protocol (Exemplary)
-
Step 1: Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-bromooxazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and potassium acetate (KOAc, 3.0 eq) in a reaction vessel.
-
Step 2: Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%), to the vessel.
-
Step 3: Solvent and Reaction: Add a degassed solvent such as 1,4-dioxane or DMSO (~0.1-0.2 M). Seal the vessel and heat the reaction mixture to 80-100 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Step 4: Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude this compound pinacol ester can be purified by silica gel chromatography.
Table 2: Comparison of Conditions for Miyaura Borylation of Heterocyclic Halides
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | KOAc | DMSO | 80 | 35-76 | [6] |
| PdCl₂(PPh₃)₂ | KOAc | Dioxane | 100 | 76 | [6] |
| XPhos Pd G2 | KOAc | EtOH | 80 | High | [11][12] |
| Pd(OAc)₂ / P(Cy)₃ | KOAc | Dioxane | Reflux | 79-85 | [6] |
Pathway 3: Direct Iridium-Catalyzed C-H Borylation
Representing the state-of-the-art in synthetic efficiency, direct C-H borylation bypasses the need for pre-functionalized starting materials like halo-oxazoles. This method uses a transition metal catalyst, typically iridium, to directly convert a C-H bond into a C-B bond, offering significant advantages in atom and step economy.
Principle and Mechanism
The reaction is catalyzed by an iridium(I) complex, often in conjunction with a bipyridine-based ligand. The active [Ir] catalyst reacts with a diboron reagent (e.g., B₂pin₂) to form an iridium-boryl species. This complex then activates a C-H bond of the oxazole substrate, typically through an oxidative addition or concerted metalation-deprotonation pathway. The regioselectivity is a critical aspect of this reaction; for many heteroarenes, it is primarily governed by steric factors, with the borylation occurring at the least hindered C-H position.[13] For an unsubstituted oxazole, the C4 and C5 positions are electronically similar, but steric hindrance may favor borylation at the C4 position depending on substitution at C2. Reductive elimination from the iridium intermediate furnishes the borylated oxazole and regenerates the active catalyst.
Figure 3: Simplified workflow for direct C-H borylation of an oxazole.
Advantages and Limitations:
-
Advantages: This is the most atom- and step-economical method, as it avoids the synthesis of halogenated precursors. It is highly efficient and often proceeds under mild conditions.
-
Limitations: The primary challenge is controlling regioselectivity, especially in heterocycles with multiple potential C-H activation sites. While steric control is a general rule, electronic effects can also play a role, and achieving exclusive selectivity at the C4-position may require careful substrate design or ligand tuning.[13][14] The cost of iridium catalysts is also a factor.
Detailed Experimental Protocol (Exemplary)
-
Step 1: Reaction Setup: In a glovebox, charge a vial with the oxazole substrate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.5 eq), the iridium catalyst such as [Ir(COD)OMe]₂ (1-3 mol%), and the ligand, for example, 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 2-6 mol%).
-
Step 2: Solvent and Reaction: Add a dry, degassed solvent like cyclohexane or THF (~0.1 M). Seal the vial tightly and heat to the desired temperature, typically between 25 °C and 80 °C, for 12-24 hours.
-
Step 3: Workup and Purification: After cooling, remove the solvent under reduced pressure. The residue can be directly purified by silica gel chromatography to isolate the this compound pinacol ester.
Table 3: Iridium Catalysts for C-H Borylation of Heteroarenes
| Catalyst Precursor | Ligand | Substrate Class | Regioselectivity | Reference |
| [Ir(COD)OMe]₂ | 4,4'-di-tert-butyl-2,2'-bipyridine | Heteroarenes | Sterically driven | [13][14] |
| [Ir(COD)Cl]₂ | 3,4,7,8-tetramethyl-1,10-phenanthroline | Aromatic amides | Ortho-selective | [14] |
| Ir-C(thienyl) complex | (Anionic ligand) | Diverse aromatics | Ortho-selective | [15] |
| [Ir(COD)OMe]₂ | (Ligand-free) | Benzylamines | Ortho-selective | [14] |
Purification and Stability Considerations
Boronic acids are known for their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines. This process is reversible upon the addition of water. While this doesn't always impede their reactivity in cross-coupling reactions, it can complicate purification and characterization.
-
Purification: Crude boronic acids can often be purified by recrystallization from an appropriate solvent system (e.g., water/acetone). Silica gel chromatography is also an option, though the acidity of silica can sometimes promote decomposition or boroxine formation.
-
Stability: For long-term storage and to ensure stoichiometric accuracy in reactions, it is often advantageous to convert the boronic acid to a more stable derivative.[16]
-
Pinacol Esters: As generated in the Miyaura and C-H borylation reactions, these are generally stable, crystalline solids that are easily purified by chromatography and are resistant to boroxine formation.[10]
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and moisture-tolerant solids that are unreactive under many standard reaction conditions, including Suzuki-Miyaura coupling. They can be deprotected under mild basic conditions to release the free boronic acid in situ, making them excellent for multi-step synthesis.
-
Conclusion
The synthesis of this compound is achievable through several robust and reliable methods. The choice of strategy—be it the forceful precision of lithiation-borylation , the functional-group-friendly Miyaura borylation , or the elegant efficiency of direct C-H borylation —should be a deliberate decision based on the specific needs of the synthetic campaign. For early-stage discovery chemistry where speed and access to diverse starting materials are key, direct C-H borylation offers unparalleled advantages. For scaling up the synthesis of a specific target with sensitive functional groups, the Miyaura borylation is often the most dependable workhorse. By understanding the fundamental principles, operational boundaries, and causal relationships behind each protocol, researchers can confidently and effectively harness the power of this compound as a strategic building block in the pursuit of novel chemical innovation.
References
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Telescopic flow synthesis of lithiation‐borylation, followed by Suzuki... - ResearchGate. (n.d.). Retrieved from [Link]
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He, J., Wasa, M., Chan, K. S., & Yu, J. Q. (2017). Enantioselective Borylation of Aromatic C-H Bonds with Chiral Dinitrogen Ligands. Angewandte Chemie International Edition, 56(25), 7253–7256. [Link]
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Vantourout, J. C., & Baran, P. S. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters, 12(18), 4168–4171. [Link]
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Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]
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C−H borylation of benzoxazole, benzothiazole, and benzimidazole derivatives. - ResearchGate. (n.d.). Retrieved from [Link]
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1,2-Oxazol-4-ylboronic acid - ChemBK. (2024). Retrieved from [Link]
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Hoque, M. E., Hassan, M. M. M., & Chattopadhyay, B. (2021). Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of Substrates. Journal of the American Chemical Society, 143(13), 5022–5037. [Link]
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Vantourout, J. C., & Baran, P. S. (2010). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. National Institutes of Health. [Link]
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C–H borylation: a tool for molecular diversification. (2023). Organic Chemistry Frontiers. [Link]
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Isom, A. J., et al. (2021). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis, 11(15), 9572–9584. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Cerra, M. B., et al. (2017). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 22(12), 2058. [Link]
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Functional group directed C–H borylation. (2014). Chemical Society Reviews. [Link]
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Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103–109. [Link]
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Synthesis of 4-(1,3,4-oxadiazol-2-yl)phenylboronic acid (42) from... - ResearchGate. (n.d.). Retrieved from [Link]
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Parrow, C. S., & Knauss, G. L. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Tetrahedron Letters, 56(23), 3123–3126. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 55(36), 10730–10740. [Link]
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Roberts, A. M., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 115(46), 11719–11724. [Link]
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The Strategic Utility of Oxazol-4-ylboronic Acid in Modern Synthesis: A Technical Guide for Researchers
Introduction: The Emerging Prominence of Oxazole Scaffolds in Drug Discovery
The oxazole motif, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry. Its presence in a multitude of natural products and synthetic pharmaceuticals underscores its significance as a bioisostere for various functional groups, contributing to enhanced metabolic stability, target binding, and pharmacokinetic properties.[1][2] Oxazole-containing compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The strategic introduction of the oxazole moiety into complex molecules is therefore a key objective for medicinal chemists. Oxazol-4-ylboronic acid has emerged as a versatile and indispensable building block in this endeavor, primarily through its application in palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the properties, synthesis, and applications of this compound, with a focus on its practical utility for researchers in drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application in synthesis. While experimentally determined data for this compound is not extensively published, a compilation of its key properties, largely based on predicted values from reliable chemical data sources, is presented below. Researchers should note that these values serve as a useful guide for reaction planning and purification.
| Property | Value | Source |
| CAS Number | 1332457-86-9 | [5][6][7] |
| Molecular Formula | C₃H₄BNO₃ | [5][7] |
| Molecular Weight | 112.88 g/mol | [7] |
| Appearance | Predicted to be a solid | [5] |
| Boiling Point (Predicted) | 306.4 ± 34.0 °C | [5] |
| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 7.21 ± 0.53 | [5] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The cornerstone of this compound's utility lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[8][9] The reaction's tolerance of a wide range of functional groups, coupled with generally high yields and commercially available catalysts, makes it a favored method in both academic and industrial laboratories.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of this cycle is provided below. The process initiates with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the boronic acid, where the oxazole moiety is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It is crucial to note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, typically 4:1 v/v)
-
Anhydrous, degassed solvents are recommended.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 mmol). Then, add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane/water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-aryloxazole.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.
-
Base: The base plays a crucial role in the transmetalation step, facilitating the formation of a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: The use of a mixed solvent system, often including water, is common in Suzuki-Miyaura reactions. The aqueous phase helps to dissolve the inorganic base and facilitate the transmetalation step.
Synthesis of this compound
The synthesis of this compound is not widely reported in detail in the literature. However, based on established methods for the synthesis of other heterocyclic boronic acids, a plausible and efficient route involves a lithiation-borylation sequence starting from a halogenated oxazole precursor, such as 4-bromooxazole.[10][11]
Proposed Synthetic Pathway
The synthesis would likely proceed via the following steps:
-
Halogen-Lithium Exchange: Treatment of 4-bromooxazole with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (typically -78 °C) would generate the corresponding 4-lithiooxazole intermediate.
-
Borylation: The highly reactive 4-lithiooxazole is then quenched with a trialkyl borate, such as triisopropyl borate, to form a boronate ester intermediate.
-
Hydrolysis: Finally, acidic workup of the boronate ester hydrolyzes it to the desired this compound.
Caption: Proposed synthesis of this compound from 4-bromooxazole.
Role in Medicinal Chemistry and Drug Discovery
The incorporation of the oxazole ring into drug candidates is a well-established strategy to enhance their pharmacological profiles. This compound serves as a key building block for the synthesis of a variety of biologically active compounds, particularly in the development of kinase inhibitors.[3][12] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
While a specific blockbuster drug directly synthesized from this compound has yet to be highlighted, the patent literature contains numerous examples of oxazole-substituted compounds as potent inhibitors of various kinases. For instance, oxazole-substituted indazoles have been investigated as PI3-kinase inhibitors.[12] The ability to readily introduce the oxazole moiety at a specific position using this compound allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent in modern organic synthesis, with a particularly significant impact on the field of medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the introduction of the oxazole scaffold into a wide range of molecular architectures. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the discovery and development of the next generation of medicines. Further research into the experimental validation of its physicochemical properties and the development of more diverse applications will continue to expand its utility for the scientific community.
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4-OXazolyl-boronic acid. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. Retrieved January 15, 2026, from [Link]
- Oxazole substituted indazoles as pi3-kinase inhibitors. (n.d.). Google Patents.
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Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. Retrieved January 15, 2026, from [Link]
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THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. (2014). University of Illinois at Urbana-Champaign. Retrieved January 15, 2026, from [Link]
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Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2005). ACS Publications. Retrieved January 15, 2026, from [Link]
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Lithiation- Borylation in Synthesis. (2015). University of Bristol. Retrieved January 15, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
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Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Lithiation-Borylation Methodology and Its Application in Synthesis. (2018). SlideShare. Retrieved January 15, 2026, from [Link]
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4-OXazolyl-boronic acid. (n.d.). ChemWhat. Retrieved January 15, 2026, from [Link]
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Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Indian Academy of Sciences. Retrieved January 15, 2026, from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Introduction: The Ascendancy of Heterocyclic Boronic Acids in Modern Synthesis
An In-depth Technical Guide to Oxazol-4-ylboronic Acid: A Versatile Heterocyclic Building Block
This compound is a heterocyclic organoboron compound that has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its structure, which marries the electron-rich five-membered oxazole ring with the versatile boronic acid functional group, makes it an exceptionally valuable reagent for the construction of complex molecular architectures. Organoboron compounds are renowned for their role in powerful carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1] this compound extends this utility into the realm of heteroaromatic chemistry, enabling the direct incorporation of the oxazole moiety—a common scaffold in biologically active natural products and pharmaceutical agents.[2]
This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of this compound. We will delve into its fundamental properties, proven synthetic methodologies, characteristic reactivity, and best practices for its handling and characterization, underpinned by field-proven insights and authoritative references.
PART 1: Core Molecular Profile and Structural Characteristics
The utility of any chemical reagent is fundamentally dictated by its structure and physicochemical properties. This compound is a colorless to light yellow solid, a property that is consistent with many small organic boronic acids.[3] Its core structure consists of a boronic acid group [-B(OH)₂] attached to the C4 position of an oxazole ring.
Caption: Key synthetic pathways to this compound.
Protocol: Synthesis via Miyaura Borylation
This protocol describes the synthesis of the pinacol ester of this compound, a common and more stable precursor that can be easily hydrolyzed to the desired boronic acid. The Miyaura borylation is advantageous due to its mild conditions and high functional group tolerance. [1] Objective: To synthesize 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole from 4-bromoisoxazole.
Materials:
-
4-Bromoisoxazole
-
Bis(pinacolato)diboron (B₂(pin)₂) [4]* [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromoisoxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired pinacol ester.
-
(Optional) Hydrolysis: The resulting pinacol ester can be hydrolyzed to this compound using methods such as treatment with sodium periodate or aqueous acid. [1]
PART 3: Reactivity Profile and Core Applications
The synthetic power of this compound is most prominently displayed in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a new carbon-carbon bond between the oxazole ring and various sp²-hybridized carbon atoms (from aryl, vinyl, or heteroaryl halides or triflates). [5][6] The reaction is indispensable in pharmaceutical research for synthesizing biaryl and biheteroaryl structures, which are common motifs in drug candidates. [6]The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Application: DNA-Compatible Synthesis
A noteworthy application of a related isomer, isthis compound, is in DNA-encoded library (DEL) synthesis. It participates in a tandem Suzuki-Miyaura coupling and base-promoted fragmentation to achieve a DNA-compatible cyanomethylation of heteroaryl halides. [7]This highlights the reagent's stability and utility under aqueous, biocompatible conditions, which is of paramount importance in modern drug discovery. The reaction proceeds in high yields without significant damage to the DNA tag, showcasing its potential for high-throughput synthesis of novel chemical entities. [7]
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To couple this compound with an aryl bromide (e.g., 4-bromotoluene).
Materials:
-
This compound
-
Aryl halide/triflate (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Aqueous base (e.g., 2M Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DME)
Procedure:
-
Reaction Setup: In a flask, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and the palladium catalyst (1-5 mol%).
-
Solvent and Base: Add the organic solvent, followed by the aqueous base solution.
-
Degassing: Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through it for 15-20 minutes.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) under the inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or recrystallization to obtain the pure coupled product.
PART 4: Stability, Handling, and Analytical Characterization
As a Senior Application Scientist, it is crucial to emphasize that the success of a reaction often hinges on the quality and proper handling of the reagents.
Storage and Stability
This compound is sensitive and should be handled with care. [3]* Storage: It is best stored in a freezer under an inert atmosphere (e.g., in a desiccator backfilled with argon) at temperatures of -20°C. [3][8]* Stability Concerns: Boronic acids, in general, can undergo several degradation pathways. The most common is dehydration to form cyclic anhydride trimers known as boroxines. This process is reversible upon addition of water. Another concern is protodeboronation, where the C-B bond is cleaved by a proton source, which can be a significant issue for electron-rich or unstable heteroaryl boronic acids. [1]
Safety and Handling
The compound is listed as an irritant. [8]Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes. [3]
Analytical Characterization
To ensure the identity and purity of this compound, a combination of analytical techniques is employed. While specific spectra are dependent on the instrument and conditions, the expected characteristics are as follows:
-
¹H NMR: The proton NMR spectrum should show distinct signals for the two protons on the oxazole ring (at C2 and C5) and a broad singlet for the hydroxyl protons of the boronic acid group, which may exchange with D₂O.
-
¹³C NMR: The carbon spectrum will show three signals corresponding to the carbon atoms of the oxazole ring.
-
Mass Spectrometry (MS): LC-MS analysis should show a molecular ion peak corresponding to the exact mass of the compound (113.0284 g/mol ). []* High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, ideally showing a single major peak under appropriate chromatographic conditions.
Conclusion
This compound stands out as a highly versatile and valuable reagent in the synthetic chemist's toolkit. Its ability to participate efficiently in Suzuki-Miyaura cross-coupling reactions provides a direct and modular route to a vast array of complex oxazole-containing molecules. This capability is particularly crucial in the field of drug discovery, where the oxazole scaffold is a privileged structure. By understanding its synthesis, reactivity, and handling requirements, researchers can fully leverage the potential of this powerful building block to accelerate the development of novel materials and therapeutics.
References
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ChemBK. (2024, April 9). 1,2-Oxazol-4-ylboronic acid. Retrieved from [Link]
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Sytniczuk, A., et al. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 29(11), 2643. Available from: [Link]
-
ChemBK. (2024, April 9). Isoxazole-4-boronic acid. Retrieved from [Link]
-
PubChem. (n.d.). Isoxazole-4-boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Bureš, F., et al. (2014). Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester. Tetrahedron Letters, 55(43), 5945-5947.
-
Wang, B. (2013). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. International Journal of Molecular Sciences, 14(11), 21426-21449. Available from: [Link]
- Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(12), 2495-2498.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543.
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"oxazol-4-ylboronic acid CAS number 1332457-86-9"
An In-Depth Technical Guide to Oxazol-4-ylboronic Acid (CAS: 1332457-86-9): Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling
Introduction
This compound is a heterocyclic organoboron compound that has emerged as a critical building block in modern synthetic chemistry. Its structure, featuring a pharmacologically significant oxazole ring coupled with the versatile boronic acid functional group, makes it an invaluable reagent for the construction of complex molecules. The oxazole motif is a core component in numerous biologically active natural products and pharmaceutical agents, exhibiting a wide range of therapeutic properties including anti-inflammatory, antibacterial, and antiproliferative activities.[1]
This guide, designed for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, discuss plausible synthetic strategies, and provide a detailed, field-proven protocol for its most prominent application: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The narrative emphasizes the causal reasoning behind experimental choices, reflecting the perspective of a senior application scientist focused on achieving robust and reproducible outcomes.
Part 1: Physicochemical Properties, Stability, and Safe Handling
A thorough understanding of a reagent's properties is the bedrock of its effective and safe utilization in any synthetic protocol. This compound is a bench-stable solid, simplifying its handling compared to more labile organometallic reagents.[2] However, adherence to proper storage and handling protocols is crucial for preserving its integrity and ensuring operator safety.
Causality Behind Storage & Handling: Boronic acids have a propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines. While this process is often reversible upon exposure to water during a reaction, storing the compound in a dry, cool environment (2-8°C) minimizes this transformation, ensuring consistent reactivity and accurate measurements.[3][4] The compound's hazard profile necessitates the use of standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to prevent skin and eye irritation.[3][5] Work should be conducted in a well-ventilated fume hood to avoid inhalation of fine particulates.[3]
Table 1: Core Physicochemical & Safety Data
| Parameter | Data | Source(s) |
| CAS Number | 1332457-86-9 | [6] |
| Molecular Formula | C₃H₄BNO₃ | [3][6] |
| Molecular Weight | 112.88 g/mol | [3][5] |
| Appearance | Colorless to light yellow solid | [4] |
| Solubility | Well soluble in polar solvents | [2] |
| Stability | Good thermal stability at room temperature | [4][7] |
| Storage | Long term at 2-8°C, sealed in a dry place | [3][4] |
Table 2: GHS Hazard and Precautionary Information
| Category | Information | Source(s) |
| Pictogram | Warning | [3][5] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][5] |
| Precautionary Statements | P261: Avoid breathing dustP270: Do not eat, drink or smoke when usingP280: Wear protective gloves/eye protectionP301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwellP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][8] |
Part 2: Synthesis of this compound
While this compound is commercially available, understanding its synthesis provides valuable insight into its reactivity and potential impurities. A common and robust strategy for preparing heteroaryl boronic acids is through a halogen-metal exchange followed by quenching with a boron electrophile.[9] This approach offers high regioselectivity, starting from a readily accessible halogenated precursor.
The logical precursor for this synthesis is 4-bromooxazole. The protocol involves a low-temperature lithiation to generate the 4-oxazolyl-lithium species, which is then trapped with triisopropyl borate. A final acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid.
Caption: Plausible synthesis of this compound via lithiation-borylation.
Step-by-Step Synthetic Protocol
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with 4-bromooxazole (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78°C using an acetone/dry ice bath. n-Butyllithium (1.05 eq) is added dropwise via syringe, ensuring the internal temperature does not rise above -70°C. The mixture is stirred at this temperature for 1 hour.
-
Causality: This low temperature is critical to prevent side reactions and decomposition of the sensitive organolithium intermediate.
-
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78°C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Causality: Triisopropyl borate is an excellent electrophile for trapping the nucleophilic organolithium. The bulky isopropyl groups help prevent the formation of over-alkynated borate complexes.
-
-
Hydrolysis & Isolation: The reaction is quenched by the slow addition of 2M aqueous HCl. The mixture is stirred for 1-2 hours until the boronate ester is fully hydrolyzed. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.
-
Causality: The acidic workup is essential to hydrolyze the boronate ester to the final boronic acid and to neutralize any remaining base.
-
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography if necessary.
Part 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[10] This Nobel Prize-winning, palladium-catalyzed reaction forms a new carbon-carbon bond between the oxazole ring and various aryl or heteroaryl systems, making it a cornerstone of modern drug discovery for scaffold elaboration.[11][12]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The base activates the this compound, forming a more nucleophilic boronate species. This species transfers the oxazole group to the Pd(II) complex, displacing the halide. This is typically the rate-determining step.
-
Reductive Elimination: The two organic groups (aryl and oxazole) on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.
Self-Validating Experimental Protocol: Synthesis of 4-Aryl-oxazole
This protocol describes a general, robust procedure for coupling this compound with a generic aryl bromide.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2.5 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. K₃PO₄ is an effective base for generating the active boronate species and is often favored for heteroaryl couplings.[13]
-
-
Solvent Addition & Degassing: Add the 1,4-dioxane/water (4:1) solvent mixture. The resulting suspension must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is achieved by bubbling argon or nitrogen through the mixture for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Trustworthiness: This is the most critical step for a successful and reproducible reaction. Incomplete degassing is the most common cause of failed Suzuki couplings.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive pressure of an inert gas.
-
Expertise: While Pd(PPh₃)₄ is a workhorse, modern Buchwald pre-catalysts (e.g., SPhos or XPhos-based) can offer higher yields and faster reaction times, especially with challenging substrates.[13]
-
-
Reaction: Seal the vessel and heat the mixture to 90-100°C with vigorous stirring.[14] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to afford the pure 4-aryl-oxazole product.
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1,2-Oxazol-4-ylboronic acid - ChemBK. [Link]
-
Isoxazole-4-boronic acid - ChemBK. [Link]
-
The Chemistry of Isoxazoles: Exploring 3,5-Dimethylisoxazole-4-boronic Acid in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Cas 1332457-86-9,4-OXazolyl-boronic acid | lookchem. [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI. [Link]
-
Isoxazole-4-boronic acid | C3H4BNO3 - PubChem. [Link]
-
1332457-86-9 4-OXazolyl-boronic acid. [Link]
-
Suzuki coupling of oxazoles - Research Explorer - The University of Manchester. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester - ElectronicsAndBooks. [Link]
-
Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy - CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... - ResearchGate. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]
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A Technical Guide to Oxazol-4-ylboronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of oxazol-4-ylboronic acid, a heterocyclic building block of increasing importance in medicinal chemistry and organic synthesis. We will cover its fundamental physicochemical properties, including its precise molecular weight, and delve into the strategic considerations for its synthesis and purification. Furthermore, this document outlines its critical applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions for the development of novel therapeutic agents. Detailed protocols for quality control, safe handling, and a discussion of its role in drug discovery workflows are provided for researchers, chemists, and drug development professionals.
Core Physicochemical Properties and Molecular Characteristics
This compound is a versatile organic compound valued for its unique combination of a pharmacologically relevant oxazole core and a synthetically tractable boronic acid moiety.[1] The oxazole ring is a key structural motif found in numerous biologically active natural products and pharmaceuticals, recognized for its role in compounds with antibiotic, anti-inflammatory, and antiproliferative activities.[2] The boronic acid group provides a powerful handle for carbon-carbon bond formation, making this reagent a cornerstone for library synthesis in drug discovery programs.[3]
The precise molecular characteristics of this compound are fundamental to its use in quantitative and stoichiometric-sensitive reactions.
| Property | Value | Source(s) |
| Molecular Weight | 112.88 g/mol | [4][5][] |
| Molecular Formula | C₃H₄BNO₃ | [4][5][7] |
| Exact Mass | 113.0284232 g/mol | [][8] |
| CAS Number | 1332457-86-9 | [1][4] |
| Appearance | Colorless to light yellow solid | [9] |
| Topological Polar Surface Area | 66.5 Ų | [][8] |
| Predicted Boiling Point | 306.4–337.4 °C | [1][9] |
| Predicted Density | 1.37 g/cm³ | [1][9] |
Molecular Structure Visualization
The structure consists of a five-membered oxazole ring substituted with a boronic acid group [-B(OH)₂] at the 4-position. This arrangement is key to its reactivity in palladium-catalyzed cross-coupling reactions.
Caption: Chemical structure of this compound.
Synthesis and Application in Cross-Coupling Reactions
The synthesis of heteroaryl boronic acids like this compound typically leverages established organometallic methodologies. While multiple routes exist, including direct C-H borylation, one of the most robust and widely applied methods for its use is the Suzuki-Miyaura cross-coupling reaction.[10][11] This reaction is a cornerstone of modern medicinal chemistry due to its broad functional group tolerance, mild reaction conditions, and high yields.[12]
Expert Insight: The Suzuki-Miyaura Coupling Mechanism
The utility of this compound is best demonstrated through its participation in the Suzuki-Miyaura reaction to form a new C-C bond with an aryl or heteroaryl halide (or triflate). The choice of catalyst, base, and solvent is critical and is dictated by the specific substrates involved. A palladium catalyst, such as Pd(dppf)Cl₂, is often selected for its high efficiency and stability. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where it facilitates the formation of a boronate species, which then transfers its organic group to the palladium center.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a self-validating framework for coupling this compound with a generic aryl bromide. Success is validated by the consumption of starting materials (monitored by TLC or LC-MS) and the appearance of the desired product.
-
Reagent Preparation: In a flame-dried Schlenk flask, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for activating the boronic acid for transmetalation.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).
-
Causality: The catalytic cycle involves Pd(0) species, which are sensitive to oxidation by air. An inert atmosphere is mandatory to prevent catalyst degradation and ensure reproducibility.
-
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.
-
Causality: The solvent must solubilize both the organic and inorganic reagents. Water is often necessary to dissolve the base and facilitate the formation of the active boronate species.
-
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Workflow Visualization
Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.
Quality Control and Analytical Characterization
The purity and structural integrity of this compound are paramount for its successful application. Reputable suppliers provide quality control data, typically including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (LC-MS).[13]
-
¹H NMR Spectroscopy: Used to confirm the molecular structure. The protons on the oxazole ring will exhibit characteristic chemical shifts. The acidic protons of the boronic acid group (-OH) may appear as a broad singlet, which can exchange with D₂O.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms both the purity of the compound (via the LC chromatogram) and its molecular weight (via the mass spectrum), ensuring the correct material is being used.
-
HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of purity, which should typically be >95% for use in sensitive synthetic applications.[13]
Role in Drug Discovery
Heterocyclic boronic acids are invaluable tools in drug discovery.[3] They serve as versatile building blocks for creating large libraries of novel compounds for high-throughput screening. The oxazole moiety itself is a privileged structure in medicinal chemistry, and by using this compound, chemists can rapidly introduce this scaffold into potential drug candidates.[2][3]
This approach is central to the lead optimization phase, where analogues of a "hit" compound are synthesized to improve properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).
Drug Discovery Workflow Integration
Caption: Integration of boronic acids in a drug discovery pipeline.
Safety, Handling, and Storage
While this compound is relatively stable, proper laboratory safety protocols are mandatory.[9][14] Boronic acids as a class can be irritants.
| Aspect | Protocol | Rationale |
| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and chemical-resistant gloves. | To prevent accidental contact with eyes and skin.[15][16] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. | To prevent inhalation of airborne particles.[15][16] |
| Storage | Store in a tightly sealed container in a cool, dry place (refrigeration at 2-8°C is often recommended for long-term stability).[13][15] | To prevent degradation from moisture and heat. |
| Incompatibilities | Keep away from strong oxidizing agents and strong acids.[15] | To avoid potentially vigorous or hazardous reactions. |
| First Aid | In case of eye/skin contact, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[17] | To mitigate exposure and injury. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental safety and regulatory compliance.[17] |
Conclusion
This compound, with a molecular weight of 112.88 g/mol , is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined properties, synthetic versatility in robust reactions like the Suzuki-Miyaura coupling, and the pharmacological relevance of its oxazole core make it a high-value building block. By understanding its characteristics, adhering to rigorous protocols for its use and handling, and appreciating its strategic role in the drug discovery process, researchers can fully leverage its potential to develop the next generation of therapeutics.
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"oxazol-4-ylboronic acid stability and storage"
< A Technical Guide to the Stability and Storage of Oxazol-4-ylboronic Acid For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a vital heterocyclic building block in modern synthetic and medicinal chemistry. As a class, boronic acids are indispensable reagents for carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] However, the utility of many boronic acids, particularly electron-deficient and heterocyclic variants like this compound, is often hampered by their inherent instability.[4][5]
This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines its primary degradation pathways, and offers evidence-based protocols for its optimal storage and handling. Understanding these principles is critical to ensure reagent purity, achieve reproducible experimental outcomes, and accelerate drug discovery programs.
I. The Chemistry of Instability: Major Degradation Pathways
The stability of this compound is compromised by several chemical processes. The empty p-orbital on the boron atom makes it susceptible to nucleophilic attack, while the carbon-boron bond can be labile under various conditions.[6] The principal pathways of degradation are dehydration (boroxine formation), protodeboronation, and oxidation.
Dehydration and Boroxine Formation
One of the most common and reversible degradation pathways for boronic acids is the loss of water to form a cyclic trimeric anhydride known as a boroxine.[1][7] This process is an equilibrium reaction that can occur upon storage, particularly in the solid state or in non-aqueous solvents.[8][9][10]
Causality: The formation of boroxine is entropically driven by the release of three water molecules for every three molecules of boronic acid.[8][9][10] While this process can alter the physical properties and solubility of the material, boroxines are often competent reagents in cross-coupling reactions as they can hydrolyze back to the monomeric boronic acid in situ under the reaction conditions.[9] However, relying on this equilibrium can lead to inconsistent reaction performance.
Caption: Key degradation pathways for this compound.
Protodeboronation
Protodeboronation is an irreversible process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the parent heterocycle (oxazole) and boric acid.[11] This is a significant cause of sample degradation and yield loss in subsequent reactions.[11][12]
Causality: The mechanism and rate of protodeboronation are highly dependent on pH.[11][13] Both acid- and base-catalyzed pathways exist.[11][12] For heteroaryl boronic acids, the specific electronic properties of the heterocyclic ring are critical. Electron-deficient rings, or those with heteroatoms that can be protonated, can have complex pH-rate profiles.[13][14][15] Studies have shown that some heteroaryl boronic acids, such as 2-pyridyl and 5-thiazolyl derivatives, undergo rapid protodeboronation, especially near neutral pH.[13][15]
Oxidation
Oxidative degradation, or oxidative deboronation, is another irreversible pathway that converts the boronic acid into the corresponding hydroxylated derivative (a hydroxy-oxazole) and boric acid.[6] This reaction is often mediated by atmospheric oxygen or other oxidizing species.[1][6]
Causality: The mechanism involves the attack of a nucleophilic oxidant (like a peroxide or superoxide radical) on the empty p-orbital of the boron atom.[6][16][17] This is followed by a rearrangement where the organic group migrates from the boron to the oxygen atom, which after hydrolysis yields the hydroxylated product.[6] Some studies suggest that the mechanism of mutagenicity observed in certain boronic acids involves the generation of organic radicals through oxidation by atmospheric oxygen.[1]
II. Factors Influencing Stability
The rate and extent of degradation are dictated by several environmental and experimental factors.
| Factor | Influence on Stability | Rationale & Recommendations |
| Temperature | Higher temperatures accelerate all degradation pathways. | Store at low temperatures (-20°C for long-term, 2-8°C for short-term). Avoid repeated freeze-thaw cycles. |
| Moisture | Essential for protodeboronation and hydrolysis of boroxines. | Store in a desiccator over a drying agent (e.g., P₂O₅, CaSO₄). Handle in a dry atmosphere (glove box or glove bag). |
| Oxygen | Promotes irreversible oxidative degradation. | Store under an inert atmosphere (Argon or Nitrogen). Purge containers before sealing. |
| Light | Can potentially catalyze radical-mediated oxidation. | Store in amber vials or protect from light. |
| pH (in solution) | Critically affects protodeboronation rates.[13] | Prepare solutions in aprotic, anhydrous solvents immediately before use. If aqueous conditions are necessary, buffer systems should be carefully chosen and stability assessed empirically. |
III. Recommended Storage and Handling Protocols
To maximize the shelf-life and ensure the purity of this compound, rigorous storage and handling procedures are essential.
Solid-State Storage
-
Long-Term (> 1 month): Store in a tightly sealed vial under an argon or nitrogen atmosphere at -20°C. Place the vial inside a secondary container with a desiccant.
-
Short-Term (< 1 month): Storage at 2-8°C under an inert atmosphere and with desiccation is acceptable.[18]
Solution-State Storage
Storing boronic acids in solution is generally not recommended due to accelerated decomposition.[4]
-
Best Practice: Prepare solutions fresh for each use in high-purity, anhydrous solvents (e.g., dioxane, THF, DMF).
-
If Storage is Unavoidable: If a stock solution must be prepared, use an anhydrous aprotic solvent, store under argon at -20°C in a sealed vial, and use within a very short timeframe. Re-evaluate purity before use if stored for more than 24 hours.
Strategic Alternatives for Unstable Boronic Acids
For applications where the instability of the boronic acid is a persistent issue, consider using more stable derivatives that release the active boronic acid in situ.
-
Pinacol Esters: Boronic esters, such as the pinacol ester of this compound, are generally more stable to chromatography and storage.[3][19] However, they can still be susceptible to hydrolysis.[19]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with chromatography and can be stored on the benchtop under air.[3][4][5] The boronic acid can be released under mild aqueous basic conditions, providing a "slow-release" profile that is beneficial in cross-coupling reactions.[4][5]
IV. Experimental Workflow: Purity and Stability Assessment
Regularly assessing the purity of this compound, especially before use in a critical reaction step, is a self-validating practice that ensures reproducibility.
Caption: Workflow for handling and quality control of this compound.
Protocol 1: Purity Assessment by NMR Spectroscopy
Objective: To determine the purity of solid this compound and identify the presence of boroxine or protodeboronation byproducts.
Methodology:
-
Prepare a sample by dissolving ~5-10 mg of the boronic acid in a suitable anhydrous deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help break up the boroxine trimer.
-
Acquire a quantitative ¹H NMR spectrum. Look for the characteristic aromatic protons of the oxazole ring. The appearance of signals corresponding to unsubstituted oxazole would indicate protodeboronation.
-
Acquire an ¹¹B NMR spectrum. The monomeric boronic acid will typically show a broad signal around 28-34 ppm. The corresponding boroxine will appear slightly downfield, often around 30-35 ppm. The presence of two distinct signals or a very broad, ill-defined signal can indicate a mixture.
Protocol 2: Stability Assessment by LC-MS
Objective: To monitor the degradation of this compound over time in a specific solvent or condition.
Methodology:
-
Prepare a stock solution of the boronic acid at a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Immediately inject a t=0 sample into an LC-MS system. Modern UHPLC methods can provide rapid analysis.[2]
-
Store the stock solution under the desired test conditions (e.g., room temperature on the benchtop).
-
At set time points (e.g., 1h, 4h, 8h, 24h), inject aliquots and analyze by LC-MS.
-
Monitor the disappearance of the parent mass corresponding to the boronic acid and the appearance of new masses corresponding to the protodeboronated (oxazole) and oxidized (hydroxy-oxazole) products. Quantify the relative peak areas to determine the rate of degradation.
Conclusion
While this compound is a powerful synthetic intermediate, its inherent instability necessitates careful and informed handling. The primary degradation pathways—dehydration to boroxine, protodeboronation, and oxidation—are accelerated by heat, moisture, oxygen, and non-optimal pH. By implementing rigorous storage protocols, including low temperatures, inert atmospheres, and desiccation, researchers can significantly extend the shelf-life and preserve the purity of this valuable reagent. For particularly sensitive applications, the use of stabilized derivatives like MIDA boronates offers a robust and reliable alternative. Routine analytical verification before use remains the cornerstone of ensuring experimental success and reproducibility in drug development and chemical research.
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Mechanism for oxidation of boronate esters by (A) hydrogen peroxide (H2O2) and (B) peroxynitrite (ONOO⁻) . ResearchGate. [Link]
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Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications . ACS Publications. [Link]
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Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation . PubMed. [Link]
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CAS NO. 885669-16-9 | 2-Phenyl-1,3-oxazole-4-boronic acid, pinacol ester . Arctom. [Link]
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The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Oxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3][4] Its unique electronic and structural characteristics allow for versatile interactions with a multitude of biological targets, including enzymes and receptors.[1][3] This inherent ability to engage in various non-covalent interactions, such as hydrogen bonding, and π-π stacking, has rendered the oxazole moiety a "privileged scaffold" in the design and discovery of novel therapeutic agents.[1][5][6] From clinically approved drugs like the antibacterial agent Linezolid and the anti-inflammatory drug Oxaprozin to numerous compounds in clinical and preclinical development, the oxazole core is a recurring motif in the quest for potent and selective therapeutics.[1][2][7]
This technical guide provides an in-depth exploration of the significant biological activities of oxazole-containing compounds, with a focus on their applications in anticancer, antimicrobial, and anti-inflammatory research. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, showcases key structure-activity relationships (SAR), and provides detailed, field-proven experimental protocols for the evaluation of these promising compounds. The aim is to bridge the gap between synthetic chemistry and biological application, offering both foundational knowledge and practical insights to accelerate the journey of oxazole derivatives from the laboratory to the clinic.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of novel anticancer agents remains a paramount challenge in global health. Oxazole derivatives have emerged as a particularly fruitful area of investigation, with numerous compounds demonstrating potent cytotoxic and antiproliferative effects against a wide array of cancer cell lines.[8][9][10] The anticancer mechanisms of these compounds are diverse, often targeting multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[8][11]
A. Mechanisms of Anticancer Action
The versatility of the oxazole scaffold allows for its incorporation into molecules that can interact with a variety of cancer-relevant targets. Key mechanisms of action for anticancer oxazole derivatives include:
-
Tubulin Polymerization Inhibition: Several oxazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division. By binding to tubulin, they can inhibit its polymerization, leading to cell cycle arrest and the induction of apoptosis.[8][11]
-
Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. Oxazole derivatives have been designed as potent inhibitors of various kinases, including tyrosine kinases and Aurora kinases, thereby blocking downstream signaling required for cancer cell growth and survival.[8][12]
-
Topoisomerase Inhibition: DNA topoisomerases are essential enzymes for DNA replication and repair. Some oxazole compounds act as topoisomerase inhibitors, leading to DNA damage and subsequent cell death in rapidly dividing cancer cells.[8]
-
Induction of Apoptosis: Many oxazole derivatives trigger programmed cell death, or apoptosis, in cancer cells through various intrinsic and extrinsic pathways. This can involve the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases and the execution of the apoptotic program.[8][13]
-
Targeting Other Key Proteins: The anticancer activity of oxazoles extends to other targets such as STAT3, G-quadruplexes, and histone deacetylases (HDACs), highlighting the broad therapeutic potential of this scaffold.[8][9]
Below is a diagram illustrating the major mechanistic pathways targeted by anticancer oxazole compounds.
Caption: Major anticancer mechanisms of oxazole derivatives.
B. Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method to assess the cytotoxic potential of novel compounds against cancer cell lines. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product. This conversion is primarily carried out by mitochondrial reductase enzymes. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which correlates with the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare a stock solution of the oxazole compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the oxazole compound.
-
Include a vehicle control (cells treated with medium containing the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours.[14]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[14]
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilizing agent, such as DMSO or an acidic isopropanol solution, to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration on a logarithmic scale.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
C. Data Presentation: Summarizing Cytotoxicity Data
For a clear comparison of the cytotoxic potency of different oxazole derivatives, the IC₅₀ values should be presented in a tabular format.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) ± SD |
| OXA-001 | A549 (Lung) | 1.2 ± 0.3 |
| OXA-002 | MCF-7 (Breast) | 0.8 ± 0.1 |
| OXA-003 | HT29 (Colon) | 2.5 ± 0.6 |
| Reference Drug | Cancer Cell Line | IC₅₀ (µM) ± SD |
| Doxorubicin | A549 (Lung) | 0.5 ± 0.1 |
II. Antimicrobial Activity: Combating Infectious Diseases
The rise of multidrug-resistant pathogens presents a significant threat to public health, creating an urgent need for novel antimicrobial agents.[16] Oxazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2][3][17] Their mechanisms of action often involve the disruption of essential microbial processes.
A. Mechanisms of Antimicrobial Action
The antimicrobial activity of oxazole compounds can be attributed to their ability to interfere with various microbial targets and pathways. While the exact mechanisms are still under investigation for many derivatives, some established modes of action include:
-
Inhibition of Protein Synthesis: Certain oxazole-containing compounds, such as linezolid, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.
-
Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
-
Inhibition of Nucleic Acid Synthesis: Oxazole compounds can also target enzymes involved in DNA replication and transcription, thereby preventing microbial proliferation.
-
Disruption of Membrane Integrity: Some derivatives may interact with the microbial cell membrane, leading to increased permeability and leakage of cellular contents.
The following diagram illustrates a generalized workflow for antimicrobial susceptibility testing.
Caption: Workflow for Broth Microdilution Assay.[15]
B. Experimental Protocol: Determining the Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent against a specific microorganism.[15][18][19]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[18][19]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile broth, such as Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[15][20]
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the oxazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.[15]
-
-
Inoculation and Incubation:
-
Determination of MIC:
C. Data Presentation: Summarizing Antimicrobial Activity
The MIC values for various microorganisms should be compiled in a clear and concise table.
| Compound ID | Microorganism | Gram Stain | MIC (µg/mL) |
| OXA-004 | Staphylococcus aureus | Positive | 8 |
| OXA-004 | Escherichia coli | Negative | 16 |
| OXA-005 | Candida albicans | N/A | 4 |
| Reference Drug | Microorganism | Gram Stain | MIC (µg/mL) |
| Ciprofloxacin | E. coli | Negative | 1 |
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Oxazole derivatives have demonstrated significant potential as anti-inflammatory agents, often by targeting key enzymes and signaling pathways involved in the inflammatory response.[2][21][22]
A. Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of oxazole compounds are frequently attributed to their ability to inhibit pro-inflammatory enzymes and modulate inflammatory signaling pathways. Common mechanisms include:
-
Cyclooxygenase (COX) Inhibition: Some oxazole derivatives, like oxaprozin, are non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, key mediators of inflammation.[2]
-
Lipoxygenase (LOX) Inhibition: Other oxazole compounds can inhibit LOX enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.[21]
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic AMP (cAMP), a molecule with anti-inflammatory properties. Inhibition of PDE4 by certain oxazole derivatives leads to increased intracellular cAMP levels, resulting in the suppression of inflammatory responses.[2]
-
Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. Some oxazole compounds can inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.[21]
The following diagram depicts the central role of key enzymes in the inflammatory cascade that can be targeted by oxazole derivatives.
Caption: Inhibition of inflammatory pathways by oxazole derivatives.
B. Experimental Protocol: Enzyme Inhibition Assay
Enzyme inhibition assays are fundamental in drug discovery for determining whether a compound can modulate the activity of a specific enzyme target.[23][24]
Principle: An enzyme inhibition assay measures the activity of an enzyme in the presence and absence of a potential inhibitor. The extent of inhibition is determined by monitoring the rate of the enzymatic reaction, which can be followed by measuring the appearance of a product or the disappearance of a substrate over time.[23]
Step-by-Step Methodology (General Protocol for a Spectrophotometric Assay):
-
Reagent Preparation:
-
Prepare a buffer solution that is optimal for the activity of the target enzyme (e.g., COX-2).
-
Prepare a stock solution of the enzyme at a known concentration.
-
Prepare a stock solution of the substrate for the enzyme.
-
Prepare a stock solution of the oxazole compound in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add the buffer, the oxazole compound at various concentrations, and the enzyme solution.
-
Include a control group with the enzyme and buffer but no inhibitor, and a blank group with buffer and substrate but no enzyme.
-
Pre-incubate the plate for a short period to allow the compound to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at a specific wavelength at regular time intervals. The wavelength will depend on the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration using the formula:
-
% Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100
-
-
Plot the percentage of inhibition against the compound concentration on a logarithmic scale.
-
Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.
-
C. Data Presentation: Summarizing Enzyme Inhibition Data
The IC₅₀ values for enzyme inhibition should be presented in a clear table.
| Compound ID | Target Enzyme | IC₅₀ (µM) ± SD |
| OXA-006 | COX-2 | 0.5 ± 0.1 |
| OXA-007 | 5-LOX | 1.8 ± 0.4 |
| Reference Drug | Target Enzyme | IC₅₀ (µM) ± SD |
| Celecoxib | COX-2 | 0.1 ± 0.02 |
IV. Conclusion and Future Perspectives
The oxazole scaffold has unequivocally established its importance in medicinal chemistry, serving as a versatile platform for the development of a wide range of biologically active compounds.[1][3] This guide has provided an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of oxazole derivatives, along with detailed experimental protocols for their evaluation. The diverse mechanisms of action and the potential for chemical modification make oxazoles a highly attractive class of compounds for future drug discovery efforts.[1][25]
As our understanding of the molecular basis of diseases continues to grow, so too will the opportunities for designing novel oxazole-based therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The integration of computational modeling, high-throughput screening, and advanced biological assays will undoubtedly accelerate the identification and optimization of the next generation of oxazole-containing drugs. The continued exploration of this privileged scaffold holds immense promise for addressing some of the most pressing challenges in human health.
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Costa, M., Dias, T. A., Brito, A., Sousa, E., & Proença, M. F. (2023). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 28(22), 7545. [Link]
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Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1). [Link]
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An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. (2019). Organic & Biomolecular Chemistry, 17(18), 4577-4583. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]
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(PDF) A comprehensive review on biological activities of oxazole derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Vistas of Novel Oxazole Derivatives as Potent Antimicrobial Agents. (2013). Semantic Scholar. Retrieved January 15, 2026, from [Link]
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Wang, W., Zhu, M., Li, Y., Zhang, M., & Li, Y. (2019). An Efficient Synthesis and Bioactivity Evaluation of Oxazole-Containing Natural Hinduchelins A-D and Their Derivatives. Organic & Biomolecular Chemistry, 17(18), 4577–4583. [Link]
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Szymański, P., Markowicz, J., Mikiciuk-Olasik, E., & Pytka, K. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 22(19), 10766. [Link]
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Oxazole-Based Molecules in Anti-viral Drug Development. (2023). Preprints.org. [Link]
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Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. (2022). World Journal of Advanced Research and Reviews, 15(3), 433-439. [Link]
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(PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]
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Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science. Retrieved January 15, 2026, from [Link]
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Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]
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An In-Depth Technical Guide to Boronic Acids in Organic Synthesis
Abstract
Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, finding widespread application in academia and industry, particularly in pharmaceutical and materials science. Their unique combination of stability, low toxicity, and versatile reactivity makes them highly valuable building blocks.[1] This guide provides a comprehensive overview of the fundamental principles of boronic acids, delving into their structure, properties, and reactivity. We will explore their pivotal role in cornerstone reactions such as the Suzuki-Miyaura and Chan-Lam couplings, offering mechanistic insights and practical considerations for their effective use. Furthermore, this document will address the synthesis of boronic acids, strategies for their protection and purification, and their expanding role in medicinal chemistry.
Introduction: The Rise of a Versatile Reagent
Boronic acids, organoboron compounds with the general structure R-B(OH)₂, have transitioned from chemical curiosities to mainstays of organic synthesis.[1][2][3] First prepared and isolated by Edward Frankland in 1860, their synthetic utility remained largely unexplored for over a century.[2][3][4] The advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, catapulted boronic acids to the forefront of synthetic chemistry.[1][5] This Nobel Prize-winning reaction provides a powerful and versatile method for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.[6]
Beyond their role in C-C bond formation, boronic acids participate in a diverse array of other transformations, including the formation of carbon-heteroatom bonds through Chan-Lam coupling.[7][8] Their utility extends to applications as protecting groups, in molecular recognition, and as key pharmacophores in medicinal chemistry.[2][9][10] The drug Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy, stands as a prominent example of the successful incorporation of a boronic acid moiety into a pharmaceutical agent.[2][9][11] This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the theory and practice of using boronic acids in organic synthesis.
Fundamental Properties of Boronic Acids
Structure and Bonding
Structurally, boronic acids are characterized by a trivalent boron atom bonded to one organic substituent and two hydroxyl groups.[4][12] The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[4][12] This electron deficiency confers Lewis acidic properties upon boronic acids, a key feature that governs their reactivity.[1][2]
Boronic acids have a propensity to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[2][12] This dehydration process can complicate characterization and quantification.[13]
Acidity and Reactivity
Boronic acids are weak Lewis acids, with a pKa of approximately 9.[2][3] They can form reversible covalent complexes with Lewis bases such as sugars, amino acids, and hydroxamic acids.[1][2] This property is exploited in sensor development and drug delivery.[1]
The reactivity of boronic acids in cross-coupling reactions is highly dependent on the nature of the organic substituent (R). Generally, boronic acids are more reactive than their corresponding boronic esters in Suzuki-Miyaura couplings.[14] The key step in many of their reactions is the transmetalation of the organic group from boron to a transition metal catalyst.[2]
Synthesis of Boronic Acids and Their Derivatives
A variety of synthetic methods are available for the preparation of boronic acids and their esters, allowing for the introduction of a wide range of functional groups. Common approaches include:
-
Reaction of Organometallic Reagents with Borate Esters: This classic method involves the reaction of Grignard or organolithium reagents with trialkyl borates at low temperatures, followed by acidic workup.[1][9]
-
Palladium-Catalyzed Borylation Reactions: The Miyaura borylation reaction utilizes a palladium catalyst to couple aryl or vinyl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form the corresponding boronic ester.[2][13]
-
Transmetalation Reactions: Arylsilanes can react with boron tribromide, followed by hydrolysis, to yield arylboronic acids.[2]
-
Hydroboration: The addition of a borane reagent across a double or triple bond is a powerful method for the synthesis of alkyl- and alkenylboron compounds.[15]
Key Applications in Organic Synthesis
The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[5][6] This reaction has become one of the most important and widely used methods for the synthesis of biaryls, polyolefins, and styrenes.[6]
Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps:[5][16][17]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (R¹-X) to form a Pd(II) intermediate.[5][6]
-
Transmetalation: The organic group (R²) is transferred from the boronic acid to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[5][6][18]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[5][6]
Catalyst Systems: A wide range of palladium catalysts and ligands have been developed for the Suzuki-Miyaura coupling, allowing for the reaction of a broad scope of substrates under mild conditions.[19][20][21] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, have proven particularly effective for challenging substrates.[20]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
Reaction: Coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
4-bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (1-5 mol%) and PPh₃ (2-10 mol%).
-
Add anhydrous toluene via syringe.
-
Add 4-bromotoluene (1.0 equiv), phenylboronic acid (1.1-1.5 equiv), and K₂CO₃ (2.0-3.0 equiv) dissolved in a minimal amount of water.
-
Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms carbon-heteroatom (C-N, C-O, C-S) bonds.[7][8][22] It typically involves the coupling of an arylboronic acid with an amine, alcohol, or thiol.[8] A key advantage of this reaction is that it can often be conducted at room temperature and is tolerant of air and moisture.[7][8]
Mechanism: The mechanism of the Chan-Lam coupling is complex and not as definitively established as that of the Suzuki-Miyaura coupling.[8] A plausible pathway involves the formation of a copper(II)-aryl species, followed by coordination of the heteroatom nucleophile. A subsequent reductive elimination from a transient copper(III) intermediate is proposed to furnish the final product and a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle.[8][22]
Experimental Protocol: A Representative Chan-Lam N-Arylation
Reaction: Coupling of phenylboronic acid with aniline.
Materials:
-
Copper(II) acetate (Cu(OAc)₂)
-
Phenylboronic acid
-
Aniline
-
Dichloromethane (DCM)
-
Pyridine or another suitable ligand
Procedure:
-
To a reaction flask, add Cu(OAc)₂ (catalytic or stoichiometric amount), phenylboronic acid (1.0-1.5 equiv), and aniline (1.0 equiv).
-
Add DCM as the solvent and a ligand such as pyridine.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Proposed Catalytic Cycle of the Chan-Lam Coupling
Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Practical Considerations
Stability and Handling
While many boronic acids are stable, crystalline solids that can be handled in air, some can be prone to decomposition, particularly protodeboronation under certain conditions.[10][13] The formation of boroxines upon dehydration can also be a consideration.[13]
Protecting Groups
To enhance stability and modulate reactivity, boronic acids are often converted to boronic esters.[13] Pinacol esters are the most common protecting group, offering a good balance of stability for purification and sufficient reactivity for cross-coupling reactions.[13] Other protecting groups, such as N-methyliminodiacetic acid (MIDA) boronates, have been developed to allow for iterative cross-coupling strategies.[10]
Table 1: Common Protecting Groups for Boronic Acids
| Protecting Group | Structure | Key Features |
| Pinacol (Bpin) | Cyclic ester with pinacol | Generally stable to chromatography, reactive in Suzuki coupling.[13] |
| MIDA | N-methyliminodiacetic acid adduct | Highly stable, allows for slow release of the boronic acid under basic conditions.[10] |
| Trifluoroborate (BF₃K) | Anionic tetracoordinate boron | Crystalline, bench-stable solids; require hydrolysis for cross-coupling.[10] |
| 1,8-Diaminonaphthalene (dan) | Amide derivative | Very stable due to donation of nitrogen lone pairs to the boron's empty orbital.[13] |
Purification
The purification of boronic acids can sometimes be challenging due to their polarity and the potential for boroxine formation.[23] Common purification techniques include:
-
Recrystallization: Effective for many crystalline boronic acids.[24]
-
Column Chromatography: Silica gel chromatography can be used, though tailing can be an issue. Using a more polar eluent system or converting to the less polar boronic ester can facilitate purification.[23][24]
-
Acid-Base Extraction: Exploiting the acidic nature of the boronic acid can be a useful purification strategy.[23]
-
Derivatization: Conversion to a crystalline derivative, such as a diethanolamine adduct, followed by purification and subsequent hydrolysis can be an effective method.[25]
Boronic Acids in Medicinal Chemistry
The unique properties of boronic acids have led to their increasing use in medicinal chemistry.[9][26] The boron atom can act as a key binding element, forming reversible covalent bonds with active site residues in enzymes.[2] This has led to the development of potent enzyme inhibitors.[2] Beyond their role as pharmacophores, boronic acids are invaluable building blocks for the synthesis of a wide range of biologically active molecules.[1][9]
Conclusion
Boronic acids have firmly established themselves as a cornerstone of modern organic synthesis. Their versatility in forming carbon-carbon and carbon-heteroatom bonds, coupled with their generally favorable stability and toxicity profiles, ensures their continued importance in the synthesis of complex molecules. As our understanding of their reactivity continues to grow, we can anticipate the development of even more powerful and selective transformations employing these remarkable reagents, further expanding their impact on chemical synthesis and drug discovery.
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ScienceDirect. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Retrieved from [Link]
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American Chemical Society. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Retrieved from [Link]
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eScholarship.org. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from [Link]
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-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. Retrieved from [Link]
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Wiley Online Library. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]
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American Chemical Society. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
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Wiley Online Library. (n.d.). ChemInform Abstract: Boron Acids as Protective Agents and Catalysts in Synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). US9085590B2 - Protecting groups for boronic acids.
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ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
American Chemical Society. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of Suzuki–Miyaura cross-coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules? | Request PDF. Retrieved from [Link]
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Reddit. (n.d.). HELP: Purifying boronic acids sucks : r/OrganicChemistry. Retrieved from [Link]
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ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
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Reddit. (n.d.). Purification of boronic acids? : r/chemistry. Retrieved from [Link]
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American Chemical Society. (n.d.). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Oxazol-4-ylboronic Acid
Introduction: The Strategic Importance of the Oxazole Moiety
The oxazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, and its application to the functionalization of heterocyclic systems has been a major focus of modern organic synthesis.[1] This guide provides a detailed protocol and in-depth scientific rationale for the successful execution of the Suzuki-Miyaura coupling of oxazol-4-ylboronic acid, a key building block for the synthesis of complex molecules.
Core Concepts: Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[2][3] The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new carbon-carbon bond, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general framework for the coupling of this compound with a variety of aryl and heteroaryl halides. Optimization of specific parameters may be necessary for challenging substrates.
Materials and Reagents:
-
This compound or its pinacol ester derivative
-
Aryl or heteroaryl halide (e.g., bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Optimized Reaction Conditions:
The choice of catalyst, base, and solvent is critical for a successful coupling reaction. The following table summarizes recommended starting conditions.
| Component | Recommended | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%) | Pd(PPh₃)₄ is a reliable choice for many applications. For more challenging couplings, particularly with aryl chlorides, catalysts with bulky, electron-rich phosphine ligands like dppf are often more effective.[5] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | An inorganic base is required for the crucial transmetalation step.[4] Cs₂CO₃ is often more effective for less reactive substrates. K₃PO₄ can be a good alternative for base-sensitive functional groups. |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is commonly used.[6] Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Ensure solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80-100 °C | The reaction temperature will depend on the reactivity of the substrates. Microwave irradiation can significantly accelerate the reaction.[4][7] |
| Reaction Time | 2-24 hours | Monitor the reaction progress by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (3-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Key Considerations and Troubleshooting
-
Stability of this compound: Heteroaryl boronic acids can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved.[8] To minimize this, it is advisable to use the boronic acid promptly after preparation or purchase and to store it under anhydrous conditions. The use of the more stable pinacol ester derivative is a common and effective strategy to circumvent this issue.
-
Microwave-Assisted Suzuki Coupling: For rapid reaction optimization and synthesis, microwave irradiation is a highly effective tool.[4][7] Microwave heating can dramatically reduce reaction times and often leads to cleaner reaction profiles with higher yields.
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst can have a profound impact on the reaction outcome. For electron-rich or sterically hindered substrates, bulky and electron-donating ligands such as those from the Buchwald family (e.g., SPhos, XPhos) can be beneficial.[1]
-
Reaction Failure or Low Yield: If the reaction fails to proceed or gives a low yield, consider the following:
-
Catalyst Inactivity: Ensure the palladium catalyst is not degraded. Using a fresh batch or a more robust pre-catalyst can be helpful.
-
Inefficient Base: The choice of base is crucial. A stronger base or one with better solubility in the reaction medium may be required.
-
Oxygen Contamination: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction to prevent catalyst deactivation.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and highly valuable transformation for the synthesis of functionalized oxazole-containing compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can successfully employ this protocol to access a wide array of novel molecules for drug discovery and materials science applications.
References
-
Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic letters, 8(12), 2495–2498. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Vedejs, E., & Monahan, S. D. (1999). A Method for the Synthesis of 4-Substituted Oxazoles. The Journal of Organic Chemistry, 64(1), 212-213. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Angewandte Chemie International Edition, 50(28), 6338-6361. [Link]
-
Kudo, N., & Fu, G. C. (2004). A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates. Organic letters, 6(24), 4471–4474. [Link]
-
ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483. [Link]
-
Al-Masum, M., & Kumar, C. S. (2011). An efficient microwave-assisted Suzuki reaction using a new pyridine-pyrazole/Pd(II) species as catalyst in aqueous media. Molecules, 16(8), 6649-6660. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Efficient ligandless palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302-4314. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Mastering Reactions with Oxazol-4-ylboronic Acid
Introduction: The Significance of the Oxazole Moiety in Modern Chemistry
The oxazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of biologically active molecules and functional organic materials.[1][2][3][4] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in drug design.[1] Oxazol-4-ylboronic acid serves as a critical building block, providing a direct and versatile handle for incorporating this important heterocycle into complex molecular architectures.[5][6]
Boronic acids are generally stable, easy to handle, and exhibit low toxicity, making them environmentally benign reagents for complex syntheses.[7] Their primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[6][7] This guide provides a detailed exploration of the reaction conditions, protocols, and underlying mechanistic principles for successfully employing this compound, with a primary focus on its application in Suzuki-Miyaura coupling.
The Suzuki-Miyaura Cross-Coupling: A Mechanistic and Practical Overview
The Suzuki-Miyaura reaction is the cornerstone of synthetic strategies involving this compound.[8][9] Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The process involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[10][11]
The Catalytic Cycle:
A palladium(0) species initiates the cycle by undergoing oxidative addition with an aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex. The crucial transmetalation step follows, where the organic group from the activated boronic acid (a boronate) is transferred to the palladium center. Finally, reductive elimination expels the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[10][11]
Caption: The Suzuki-Miyaura Catalytic Cycle.
The Critical Role of the Base
The base is not a mere spectator; it is essential for activating the boronic acid.[10] It reacts with the Lewis acidic boronic acid to form a more nucleophilic tetrahedral boronate species ([R-B(OH)₃]⁻).[12] This "ate" complex possesses enhanced electron density on the organic moiety, which dramatically accelerates the otherwise slow transmetalation step.[12][13] The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is therefore a critical parameter that can dictate the success or failure of the reaction.[13][14][15]
Challenges with Heteroaryl Boronic Acids
While powerful, the Suzuki-Miyaura coupling of heteroaryl boronic acids like this compound presents specific challenges:
-
Protodeboronation: This is the most common failure mode, involving the cleavage of the C-B bond by a proton source (often water or alcohol) before transmetalation can occur.[7][13] Heteroaryl boronic acids, particularly those with electron-withdrawing rings or adjacent heteroatoms, are highly susceptible to this side reaction.[7][13]
-
Catalyst Inhibition: The Lewis basic nitrogen atom within the oxazole ring can coordinate to the palladium center, potentially leading to catalyst deactivation and lower yields.[13] This is a well-documented issue with nitrogen-containing heterocycles.[13]
Strategies to overcome these challenges, such as the careful selection of ligands, bases, and anhydrous conditions, are discussed in the following sections.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates, particularly challenging aryl chlorides.
Experimental Workflow Diagram
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., RuPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous/Degassed Solvent (e.g., 1,4-Dioxane, THF, n-Butanol)
-
Degassed Water (if using aqueous conditions)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (0.25 mmol, 1.0 equiv), this compound (0.375 mmol, 1.5 equiv), base (e.g., K₃PO₄, 0.50 mmol, 2.0 equiv), palladium catalyst, and ligand.[13][14]
-
Inert Atmosphere: Seal the vessel with a septum or Teflon-lined cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[13]
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane, 2 mL) via syringe. If aqueous conditions are desired, add degassed water (e.g., 0.5 mL) at this stage.[13][15]
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required duration (2-24 hours).[16][17]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).[13]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).[13]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[13]
Recommended Reaction Conditions
The optimal conditions for coupling this compound can vary significantly based on the coupling partner. The following table summarizes field-proven conditions for various heteroaryl boronic acids, which serve as an excellent starting point for optimization.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Notes |
| Aryl Bromide | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3.0) | THF / H₂O (4:1) | 80-100 | A general, robust system for many heteroaryl couplings.[13] |
| Aryl Chloride (activated) | Pd(OAc)₂ (2) | Ligand 1* (4) | K₃PO₄ (2.0) | n-Butanol | 100 | More active catalyst systems are needed for chlorides.[14] |
| Aryl Chloride (unactivated) | Pd₂(dba)₃ (2) | Ligand 2* (4) | K₃PO₄ (2.0) | t-Amyl Alcohol | 120 | Requires higher temperatures and specialized ligands.[14] |
| Heteroaryl Bromide | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF (3.0) | 1,4-Dioxane | 110 | Fluoride bases can be effective for 2-pyridyl systems and may be useful here.[17] |
| N-Heteroaryl Chloride | Na₂PdCl₄/Ligand 5L | Ligand 5L | K₂CO₃ (3.2) | n-Butanol / H₂O | 100 | Aqueous catalysis is often more efficient for heterocyclic substrates.[16] |
*Ligands 1 & 2 refer to specific monophosphine ligands developed for challenging couplings.[14] **Ligand 5L is a specific phosphine ligand designed for aqueous catalysis.[16]
Stability, Handling, and Alternative Reactions
Storage and Stability
This compound should be stored in a cool, dry place, typically at 2-8°C, to minimize degradation over time.[18] As with many heteroaryl boronic acids, it is susceptible to protodeboronation, so minimizing exposure to moisture and acidic conditions is crucial for maintaining its integrity.[7][13] For particularly sensitive applications, using the corresponding pinacol boronic ester is a common strategy to enhance stability.
Beyond Suzuki: Other Synthetic Applications
While Suzuki-Miyaura coupling is its primary application, the oxazole boronic acid motif can participate in other important transformations:
-
Chan-Evans-Lam (CEL) Coupling: This copper-catalyzed reaction enables the formation of C-N or C-O bonds, coupling the boronic acid with amines or alcohols.[19] This provides an alternative pathway to functionalized oxazoles.
-
Tandem Reactions: The related isthis compound has been ingeniously used in a tandem Suzuki coupling-fragmentation reaction to achieve DNA-compatible cyanomethylation, highlighting the latent reactivity that can be unlocked from these structures.[20]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product | 1. Inactive catalyst or ligand. 2. Incorrect base or solvent. 3. Significant protodeboronation of the boronic acid. 4. Oxygen contamination deactivating the catalyst. | 1. Use a fresh catalyst/ligand or screen different systems (e.g., use a pre-catalyst). 2. Screen alternative bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane, THF, n-BuOH). 3. Use fresh this compound, consider switching to its pinacol ester, or use strictly anhydrous conditions.[14] 4. Ensure solvents are properly degassed and the reaction is maintained under a robust inert atmosphere. |
| Protodeboronation of Starting Material | 1. Presence of water or other protic sources. 2. Base is too harsh or reaction temperature too high. 3. Prolonged reaction time. | 1. Use anhydrous solvents and reagents. Adding molecular sieves can help.[14] 2. Switch to a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) or lower the reaction temperature. 3. Monitor the reaction closely and work up as soon as the starting halide is consumed. Consider slow addition of the boronic acid via syringe pump.[14] |
| Formation of Homocoupled Byproducts | 1. Oxygen present in the reaction mixture. 2. Inefficient transmetalation step. | 1. Improve degassing procedure for solvents and ensure a tight seal on the reaction vessel. 2. Re-evaluate the base and solvent system to promote more efficient transmetalation. |
| Reaction Stalls | 1. Catalyst deactivation/decomposition (may see Pd black). 2. Substrate is particularly challenging (e.g., sterically hindered). | 1. Screen different, more robust ligands (e.g., bulky biarylphosphines like SPhos or NHC-based precatalysts). 2. Increase catalyst loading, switch to a more active catalyst system, and/or increase the reaction temperature. |
References
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- Suzuki coupling of heteroaryl halides with aryl boronic acids a. (n.d.). ResearchGate.
- Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 67(16), 5747-5750.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
- Gulea, M., & Gherase, A. (2020). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 25(22), 5150.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- 1,2-Oxazol-4-ylboronic acid. (2024). ChemBK.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 45(21), 3484-3488.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119.
- Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. (2012). ResearchGate.
- Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (n.d.). ResearchGate.
- Application of 1,3,4-oxadiazole boronic acid derivatives in materials science and medicinal chemistry fields. (n.d.). ResearchGate.
- The Chemistry of Isoxazoles: Exploring 3,5-Dimethylisoxazole-4-boronic Acid in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound, 1332457-86-9. (n.d.). Amadis Chemical.
- Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(13), 2823-2825.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Isoxazol-4-boronic acid. (n.d.). Enamine.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.
- PHARMACY ANVESHAN. (2020, May 21). OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS) [Video]. YouTube.
- Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed, 32967170.
- Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Volume 45: Oxazoles. John Wiley & Sons.
- Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. (n.d.).
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.).
- The computed reaction pathway for the coupling between boronic species and TMS diazomethane (R = Ph). (n.d.). ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.).
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- 19. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isoxazol-4-boronic acid - Enamine [enamine.net]
Application Notes & Protocols: Strategic Synthesis of Oxazole-Containing Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling with Oxazol-4-ylboronic Acid Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The biaryl motif is a cornerstone of modern medicinal chemistry and materials science, frequently conferring potent biological activity and unique photophysical properties.[1][2] Among the vast array of heterocyclic systems, the oxazole ring is a privileged scaffold found in numerous pharmacologically active compounds, valued for its role in molecular recognition and its metabolic stability.[3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of oxazole-containing biaryl compounds, focusing on the strategic use of oxazol-4-ylboronic acid and its ester derivatives as key building blocks in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind experimental choices, provide validated, step-by-step protocols, and discuss the mechanistic nuances of employing this versatile heteroarylboronic acid.
Scientific Rationale and Background
The convergence of the oxazole heterocycle and the biaryl structural motif creates molecules of significant interest for drug discovery. The ability to predictably and efficiently forge a carbon-carbon bond between an oxazole ring and another (hetero)aromatic system is therefore a critical capability for medicinal chemists.
1.1 The Suzuki-Miyaura Cross-Coupling: A Pillar of C-C Bond Formation
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms C-C bonds by coupling an organoboron species with an organic halide or triflate using a palladium catalyst and a base.[5][6] Its popularity stems from its broad functional group tolerance, the commercial availability of diverse reactants, and the generally low toxicity of the boron-containing reagents and byproducts.[7][8] The reaction is a cornerstone in both academic and industrial settings for the construction of complex molecular architectures.[9]
1.2 this compound: A Strategic Heterocyclic Building Block
While Suzuki-Miyaura couplings are well-established, reactions involving heteroarylboronic acids present unique challenges. Issues such as catalyst inhibition by the Lewis basic nitrogen atom or competitive protodeboronation can lead to diminished yields.[10] this compound and its derivatives (e.g., pinacol esters) have emerged as robust and effective reagents for introducing the oxazole-4-yl moiety.[11][12] Their synthesis from corresponding 4-bromo- or 4-triflyloxy-oxazoles has been well-documented, providing reliable access to these key intermediates.[11][13] The use of boronate esters, in particular, often enhances stability and improves reaction outcomes compared to the free boronic acids.[10]
Below is a workflow illustrating the strategic synthesis of oxazole-containing biaryls.
Figure 1. General workflow for biaryl synthesis.
Protocols and Methodologies
Scientific integrity demands protocols that are both detailed and self-validating. The following sections provide step-by-step procedures for the synthesis of the key boronate ester intermediate and its subsequent use in a general Suzuki-Miyaura coupling.
2.1 Protocol 1: Synthesis of Oxazol-4-yl Pinacol Boronate
This protocol describes a typical Miyaura borylation to prepare the boronate ester from a 4-bromooxazole precursor. The pinacol ester is generally preferred over the free boronic acid due to its enhanced stability and ease of purification.
Materials:
-
2-Substituted-4-bromooxazole (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 2-substituted-4-bromooxazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the bromooxazole.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or diethyl ether and filter through a pad of celite to remove palladium residues and salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the pure this compound pinacol ester.
2.2 Protocol 2: General Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of the synthesized oxazol-4-ylboronate ester with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Aqueous Sodium Carbonate (Na₂CO₃) (2M solution, 2.0-3.0 equiv) or Cesium Carbonate (Cs₂CO₃)
-
Solvent system (e.g., Toluene, 1,4-Dioxane, or DMF)
Procedure:
-
Inert Atmosphere Setup: In an oven-dried flask, combine the aryl bromide, oxazol-4-ylboronate ester, and Pd(PPh₃)₄.
-
Atmosphere Exchange: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add the organic solvent, followed by the aqueous base solution. The use of a biphasic system with an aqueous base is common and often accelerates the crucial transmetalation step.[7]
-
Reaction: Heat the mixture to 80-110 °C under a positive pressure of inert gas with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography or recrystallization to yield the desired biaryl product.[11]
Mechanistic Considerations and Optimization
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle.
Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Key Steps & Causality:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex. The reactivity order is typically I > Br > OTf >> Cl.[5]
-
Transmetalation: This is often the rate-determining step. The base activates the boronic acid/ester to form a more nucleophilic boronate species, which then transfers the oxazolyl group to the palladium center.[7] The choice of base is critical; stronger bases like Cs₂CO₃ or K₃PO₄ can be effective for challenging couplings.[9]
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.[14]
Optimization Table
| Parameter | Options | Rationale & Expert Insight |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with ligands (e.g., SPhos, XPhos) | Pd(PPh₃)₄ is a good general-purpose catalyst. For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), using advanced phosphine ligands like SPhos or XPhos can significantly improve yields by promoting faster oxidative addition and reductive elimination.[9] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base is crucial for activating the boronic acid.[7] Cs₂CO₃ is highly effective but more expensive. K₂CO₃ or K₃PO₄ are robust, cost-effective choices. The choice can influence the rate of protodeboronation, a key side reaction. |
| Solvent | Toluene, Dioxane, DMF, THF/H₂O | The solvent choice affects the solubility of reagents and the reaction temperature. Aprotic polar solvents like Dioxane or DMF are common. The addition of water is often necessary to solubilize the inorganic base and facilitate boronate formation.[5] |
| Temperature | 60 - 120 °C | Higher temperatures generally increase reaction rates but can also promote catalyst decomposition or side reactions. Optimization is often required for each specific substrate pair. |
Application in Drug Discovery
The oxazole-containing biaryl scaffold is present in a multitude of compounds with diverse biological activities, including anti-inflammatory, anti-proliferative, and antimicrobial properties.[3][4]
Figure 3. Role in lead optimization.
This methodology is particularly powerful for late-stage functionalization , where complex aryl halides, often derived from advanced drug intermediates, can be coupled with the oxazolylboronate. This allows for rapid generation of analogs for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Use a fresh bottle of catalyst or a pre-catalyst. Ensure inert atmosphere is maintained. 2. Switch to a stronger base (e.g., from Na₂CO₃ to Cs₂CO₃ or K₃PO₄). 3. Increase reaction temperature in 10 °C increments. |
| Protodeboronation of Oxazolylboronate | 1. Presence of water/protic sources. 2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents and ensure reagents are dry. 2. Use a milder base (e.g., KF) or reduce reaction time. Use of boronate esters over acids can mitigate this.[10] |
| Homocoupling of Aryl Halide | Catalyst system promotes side reactions. | Change the palladium source and/or ligand. Ensure precise stoichiometry of the boronic acid (avoid large excess). |
| Incomplete Conversion of Starting Material | Reaction time is too short or temperature is too low. | Increase reaction time and/or temperature. Consider a more active catalyst system (e.g., Pd₂(dba)₃/SPhos). |
References
-
Synthesis and Reaction of the First Oxazol-4-ylboronates: Useful Reagents for the Preparation of Oxazole-Containing Biaryl Compounds. (2025). ResearchGate. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). Chemical Science (RSC Publishing). [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC - NIH. [Link]
-
Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. (n.d.). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. (2012). Organometallics. [Link]
-
Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. (2007). ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (2013). DSpace@MIT. [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (n.d.). MDPI. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2021). YouTube. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. [Link]
-
Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (2022). PubMed Central. [Link]
-
Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. (2016). CHEMISTRY & BIOLOGY INTERFACE. [Link]
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Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2024). MDPI. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). ResearchGate. [Link]
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Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). PubMed. [Link]
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Oxazole. (n.d.). Wikipedia. [Link]
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Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester. (n.d.). ElectronicsAndBooks. [Link]
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The synthesis of 1,3,4-oxadiazole boronic acid derivatives. Reagents... (n.d.). ResearchGate. [Link]
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Cross Coupling Reactions. (2025). ACS Fall 2025 - American Chemical Society. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]
-
A Systematic Study of Suzuki-Miyaura Cross-Coupling Reactions on Thiazoleboronic Esters in the 4- and 5-Position. (n.d.). Sci-Hub. [Link]
-
Suzuki coupling of oxazoles. (2006). Research Explorer - The University of Manchester. [Link]
-
Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. (2006). ResearchGate. [Link]
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Application Notes & Protocols: The Strategic Use of Oxazol-4-ylboronic Acid in Modern Pharmaceutical Synthesis
Abstract
The oxazole ring is a privileged heterocyclic scaffold, integral to the structure of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a highly valuable motif in drug discovery.[3] Oxazol-4-ylboronic acid has emerged as a critical building block for the precise installation of this moiety into complex molecular architectures. This guide provides an in-depth analysis of its application, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind protocol optimization, address common challenges such as protodeboronation, and provide a detailed, field-proven experimental protocol for researchers and drug development professionals.
The Oxazole Moiety: A Cornerstone of Medicinal Chemistry
The five-membered oxazole ring, containing one nitrogen and one oxygen atom, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence is not coincidental; the ring system offers a compelling combination of features that medicinal chemists leverage to fine-tune the properties of drug candidates:
-
Physicochemical Modulation: The oxazole unit can significantly influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability. Its nitrogen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets like enzymes and receptors.[1][2]
-
Structural Rigidity: As an aromatic heterocycle, it introduces a degree of conformational constraint, which can be crucial for optimizing binding affinity and selectivity.
-
Bioisosterism: The oxazole ring is often employed as a bioisostere for amide or ester functionalities, offering improved pharmacokinetic profiles while retaining key binding interactions.
The successful incorporation of this scaffold is evident in a variety of therapeutic agents, underscoring its developmental value.[1] The challenge, therefore, lies in its efficient and predictable synthesis, a challenge elegantly met by reagents like this compound.
Core Application: Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a paramount tool for the formation of carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures.[4][5] Boronic acids are key players in this transformation due to their general stability, low toxicity, and high functional group tolerance.[6]
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing reactions. The process can be broken down into three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the desired product (R¹-R²) and regenerating the active Pd(0) catalyst.
Inherent Challenges with Heteroaryl Boronic Acids
While powerful, the Suzuki-Miyaura coupling of heteroaryl boronic acids like this compound is not without its challenges.[4] Awareness of these potential pitfalls is the first step toward successful synthesis.
-
Protodeboronation: This is the most common side reaction, where the carbon-boron bond is cleaved by a proton source (often water from the solvent or base), replacing the boronic acid group with a hydrogen atom.[4] This competitive pathway reduces the yield of the desired coupled product.
-
Catalyst Deactivation: The Lewis basic nitrogen atom in the oxazole ring can coordinate to the electron-deficient palladium center.[4] This coordination can sequester the catalyst, effectively removing it from the catalytic cycle and halting the reaction.
Strategic selection of reaction parameters is therefore not merely for optimization, but is essential to overcome these inherent reactivity issues.
Detailed Experimental Protocol & Workflow
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide.
Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier Example |
| This compound | >95% purity | Commercially Available |
| Aryl/Heteroaryl Halide | Substrate | Commercially Available |
| PdCl₂(dppf)·CH₂Cl₂ | Catalyst | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Commercially Available |
| Deionized Water | 18 MΩ·cm | In-house |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine | Saturated NaCl solution | In-house |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using degassed solvents, add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
Causality Behind Experimental Choices
-
Why excess boronic acid (1.2-1.5 equiv.)? This compensates for potential protodeboronation, ensuring enough active reagent is present throughout the reaction to drive it to completion.[4]
-
Why a bulky, electron-rich ligand (dppf)? Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) stabilize the palladium center and promote the crucial reductive elimination step. Their steric bulk can also help prevent the inhibitory coordination of the oxazole nitrogen to the palladium catalyst.[7]
-
Why a K₂CO₃ base? Potassium carbonate is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation without being overly harsh, which could degrade sensitive functional groups on the substrates.[8]
-
Why a Dioxane/Water solvent system? This biphasic system is a common choice for Suzuki couplings. Dioxane solubilizes the organic substrates and catalyst, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[7][9]
-
Why an inert atmosphere? The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. Removing oxygen is critical to prevent catalyst decomposition and ensure a complete catalytic cycle.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Poor quality or wet reagents/solvents. | 1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure the evacuate/backfill cycle is performed thoroughly.3. Use anhydrous solvents and dry reagents thoroughly. |
| Significant Protodeboronation | 1. Reaction run for too long or at too high a temperature.2. Base is too strong or too much water in the system. | 1. Monitor the reaction closely and stop it upon completion.2. Try a milder base (e.g., CsF) or reduce the amount of water. Using strictly anhydrous conditions can also help.[5] |
| Complex Mixture of Products | 1. Side reactions due to high temperature.2. Unstable substrate or product. | 1. Lower the reaction temperature and increase the reaction time.2. Screen alternative catalysts and bases that allow for milder conditions. |
| Difficulty in Purification | 1. Boronic acid homocoupling.2. Residual palladium in the product. | 1. Use a more stoichiometric amount of boronic acid.2. Ensure filtration through Celite® is performed carefully. Additional purification steps like treatment with activated carbon may be necessary. |
Handling and Storage
-
This compound: While generally stable, boronic acids can undergo slow decomposition, especially in the presence of moisture. Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere for long-term storage.[10][11]
-
Palladium Catalysts: These are air and moisture-sensitive. Handle them quickly in the open or preferably in a glovebox. Store under an inert atmosphere.
-
Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all operations in a well-ventilated fume hood.
Conclusion
This compound is an exceptionally potent reagent in the medicinal chemist's toolbox. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and modular route for the synthesis of complex pharmaceutical intermediates. By understanding the underlying reaction mechanism and the specific challenges posed by heteroaryl substrates, researchers can rationally design and execute protocols that minimize side reactions and maximize yields. The methodologies and insights provided herein serve as a comprehensive guide to leveraging this valuable building block in the pursuit of novel therapeutic agents.
References
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available at: [Link]
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Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a a. ResearchGate. Available at: [Link]
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Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH). Available at: [Link]
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
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Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]
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Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry. Available at: [Link]
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Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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1,2-Oxazol-4-ylboronic acid. ChemBK. Available at: [Link]
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Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Semantic Scholar. Available at: [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Institutes of Health (NIH). Available at: [Link]
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Isoxazole-4-boronic acid. PubChem. Available at: [Link]
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Isoxazole-4-boronic acid. Sunway Pharm Ltd. Available at: [Link]
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Isoxazole-4-boronic acid. ChemBK. Available at: [Link]
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Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Royal Society of Chemistry. Available at: [Link]
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Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
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Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. Available at: [Link]
-
Recent Advances in the Synthesis and Applications of Oxaborole Derivatives. Royal Society of Chemistry. Available at: [Link]
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Synthesis of 4-oxazolinephenylboronic acid and heterobiaryl oxazolines via a Suzuki Reaction. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at: [Link]
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Suzuki cross-coupling of 4a–f, h with arylboronic acids. ResearchGate. Available at: [Link]
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Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076. American Chemical Society. Available at: [Link]
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Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. Semantic Scholar. Available at: [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Reactions with Oxazol-4-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Oxazole Moiety in Modern Chemistry
The oxazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of natural products and pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of bioactive molecules. The functionalization of the oxazole core, particularly through the formation of carbon-carbon bonds, is a critical step in the synthesis of novel compounds. Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have emerged as a powerful and versatile tool for this purpose.
This technical guide provides an in-depth exploration of palladium-catalyzed reactions involving oxazol-4-ylboronic acid and its derivatives. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer practical troubleshooting advice to enable researchers to confidently and successfully employ these methods in their synthetic endeavors.
I. Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle with this compound
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide or triflate.[1] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
The Catalytic Cycle
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
-
Oxidative Addition: The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex. The rate of this step is dependent on the nature of the leaving group (X), with the general trend being I > Br > OTf > Cl.
-
Transmetalation: This is a crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[2] The choice of base is therefore critical and can significantly impact the reaction rate and yield. The transmetalation step with heteroaryl boronic acids can be challenging due to the potential for catalyst inhibition by the heteroatoms.[3]
-
Reductive Elimination: In the final step, the two organic moieties on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
II. Application Notes and Protocols
A. Synthesis of Oxazol-4-ylboronate Esters
The direct synthesis of this compound can be challenging. A more common and reliable approach is the synthesis of a stable boronate ester, such as the pinacol ester, from a 4-halooxazole.[4]
Protocol 1: Synthesis of 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
This protocol is adapted from established Miyaura borylation procedures.[5]
Materials:
-
4-Bromo-2-phenyloxazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-phenyloxazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).
-
Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.2 M with respect to the 4-bromo-2-phenyloxazole.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired oxazol-4-ylboronate ester.
B. Suzuki-Miyaura Coupling of Oxazol-4-ylboronate Esters with Aryl Halides
This protocol describes a general procedure for the coupling of an oxazol-4-ylboronate ester with an aryl bromide.
Protocol 2: Synthesis of 4-(4-Methoxyphenyl)-2-phenyloxazole
Materials:
-
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (from Protocol 1)
-
4-Bromoanisole
-
Potassium phosphate (K₃PO₄)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
1,4-Dioxane
-
Water
Procedure:
-
In a dry reaction vessel, combine 2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (1.2 equiv), 4-bromoanisole (1.0 equiv), and potassium phosphate (2.0 equiv).
-
Purge the vessel with an inert gas (e.g., argon).
-
Add Pd(PPh₃)₄ (5 mol%).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to achieve a concentration of approximately 0.1 M with respect to the 4-bromoanisole.
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(4-methoxyphenyl)-2-phenyloxazole.
III. Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The following table summarizes recommended conditions for the coupling of oxazole derivatives.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a versatile catalyst.[4] Pd(dppf)Cl₂ is often effective for challenging couplings. Pre-catalysts like XPhos Pd G3 can also be highly effective. |
| Ligand | PPh₃, dppf, Buchwald-type ligands (e.g., SPhos, XPhos) | Bulky, electron-rich phosphine ligands can facilitate oxidative addition and are often beneficial for heteroaryl couplings.[6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is crucial for activating the boronic acid.[2] Stronger inorganic bases are often preferred for electron-rich systems.[7] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common, as water can aid in the dissolution of the base and facilitate the catalytic cycle.[8] Anhydrous conditions can also be employed with specific bases.[2] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive chlorides. |
IV. Best Practices and Troubleshooting
Even with optimized protocols, challenges can arise in palladium-catalyzed reactions with oxazoles. This section provides guidance on common issues and their solutions.
Maintaining Oxazole Ring Integrity
The oxazole ring can be sensitive to certain reaction conditions.
-
Strongly Basic Conditions: Reagents like n-butyllithium can deprotonate the C2 position, leading to ring-opening. It is advisable to use milder inorganic bases for Suzuki-Miyaura couplings.
-
Strongly Acidic Conditions: Concentrated acids can lead to decomposition of the oxazole ring. Ensure that the workup procedure avoids prolonged exposure to strong acids.
Troubleshooting Decision Tree
Figure 2: A Decision Tree for Troubleshooting Failed Reactions.
Common Side Reactions and Their Mitigation:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is a common side reaction, especially with heteroaryl boronic acids.
-
Mitigation: Use a more stable boronate ester (e.g., pinacol or MIDA esters), use a slight excess of the boron reagent, and ensure efficient degassing to minimize the presence of protic impurities.
-
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.
-
Mitigation: Rigorous degassing of solvents and reaction mixtures is essential. Using a Pd(0) source directly can sometimes minimize this side reaction, as the in situ reduction of Pd(II) can sometimes promote homocoupling.[8]
-
-
Dehalogenation: The reduction of the aryl halide starting material can sometimes be observed.
-
Mitigation: This can be influenced by the choice of ligand and base. Screening different reaction conditions may be necessary.
-
V. Conclusion
Palladium-catalyzed cross-coupling reactions of this compound and its derivatives are a highly effective strategy for the synthesis of functionalized oxazoles. A thorough understanding of the reaction mechanism, careful selection of reaction components, and meticulous experimental technique are paramount for achieving high yields and purity. The protocols and troubleshooting guidance provided in this document are intended to serve as a valuable resource for researchers in their efforts to synthesize novel and complex molecules containing the important oxazole scaffold.
VI. References
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Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles - Ignited Minds Journals. (URL: [Link])
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Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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Palladium Cross-Couplings of Oxazoles - Semantic Scholar. (URL: [Link])
-
Synthesis and Reaction of the First Oxazol-4-ylboronates: Useful Reagents for the Preparation of Oxazole-Containing Biaryl Compounds. - ResearchGate. (URL: [Link])
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Taylor & Francis Online. (URL: [Link])
-
Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... - ResearchGate. (URL: [Link])
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Pd/Cu-Catalyzed C–H/C–H Cross Coupling of (Hetero)Arenes with Azoles through Arylsulfonium Intermediates - Organic Letters. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. (URL: [Link])
-
Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction - ResearchGate. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI. (URL: [Link])
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - Organic Process Research & Development. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
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Application Notes & Protocols: Oxazol-4-ylboronic Acid as a Versatile Building Block for C-C Bond Formation
Abstract
The oxazole nucleus is a privileged five-membered heterocyclic scaffold integral to numerous pharmaceuticals, natural products, and functional materials.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a sought-after motif in drug discovery.[3] This guide provides an in-depth technical overview and detailed protocols for the application of oxazol-4-ylboronic acid in carbon-carbon (C-C) bond formation, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind experimental choices, provide validated step-by-step procedures, and present data to empower researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.
Part I: The Significance of the Oxazole Scaffold in Medicinal Chemistry
The oxazole ring is a cornerstone in modern medicinal chemistry, appearing in a wide array of clinically used drugs.[1][4] Its presence is associated with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[3][5] Compounds such as the platelet aggregation inhibitor Ditazole and the COX-2 inhibitor Oxaprozin highlight the therapeutic relevance of this heterocycle.[6] The oxazole moiety acts as a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic profiles. The nitrogen and oxygen atoms within the ring serve as key hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors. The ability to readily synthesize complex, substituted oxazoles is therefore a critical objective in the development of new chemical entities. This compound serves as a pivotal reagent in this context, providing a direct and efficient route to 4-substituted oxazole derivatives.
Part II: Physicochemical Properties and Handling of this compound
This compound (CAS: 1332457-86-9) is a white to off-white solid that is generally stable under standard laboratory conditions.[7][8] However, like many heteroaryl boronic acids, it can be susceptible to protodeboronation, particularly under acidic conditions or upon prolonged exposure to moisture.
Key Handling & Storage Recommendations:
-
Storage: For long-term stability, store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[7]
-
Handling: Use in a well-ventilated area or fume hood. Avoid inhalation of dust. Minimize exposure to atmospheric moisture by handling the reagent quickly and using dry solvents and glassware for reactions.
-
Stability: While generally stable, the use of its corresponding pinacol ester can offer enhanced stability against protodeboronation, which can be a concern in certain cross-coupling reactions.
Part III: The Suzuki-Miyaura Cross-Coupling: A Premier Application
The Suzuki-Miyaura reaction is the most powerful and widely used method for constructing C-C bonds using this compound, coupling it with a variety of aryl or heteroaryl halides and triflates.[9][10] The reaction's high functional group tolerance and mild conditions make it ideal for late-stage functionalization in complex molecule synthesis.[11]
A. Mechanistic Overview
The reaction proceeds via a palladium-based catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is crucial for rational optimization of reaction conditions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This step is often rate-limiting, especially for less reactive electrophiles like aryl chlorides.[12]
-
Transmetalation: The base activates the oxazolylboronic acid to form a more nucleophilic boronate species. This species then transfers the oxazolyl group to the palladium center, displacing the halide.[10]
-
Reductive Elimination: The two organic groups (aryl and oxazolyl) on the palladium center couple and are eliminated, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst.[12]
B. Optimizing Key Experimental Parameters
The success of the Suzuki-Miyaura coupling hinges on the careful selection of four components: the catalyst system, base, solvent, and temperature.
-
Catalyst System (Palladium Source & Ligand):
-
Palladium Source: Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. Pd(II) sources are reduced in situ to the active Pd(0) species.
-
Ligand: The choice of ligand is critical. For heteroaryl couplings, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) are often superior to PPh₃.[12] They promote the reductive elimination step and can prevent catalyst deactivation caused by coordination of the nitrogen atom in the oxazole ring.[11]
-
-
Base:
-
Function: The base is essential for activating the boronic acid by forming a tetrahedral boronate complex, which increases its nucleophilicity and facilitates transmetalation.
-
Common Choices: Aqueous K₂CO₃ is a standard, cost-effective choice. Cs₂CO₃ is more reactive and can be effective in challenging couplings. K₃PO₄ is a stronger base often used under anhydrous conditions to mitigate protodeboronation of sensitive substrates.[12][13]
-
-
Solvent System:
-
Solubility: The solvent must solubilize both the organic and inorganic reagents.
-
Common Choices: Aprotic polar solvents are preferred. Mixtures of solvents like 1,4-dioxane/water, toluene/water, or DMF are common.[12][14] Anhydrous conditions using solvents like toluene or dioxane with a non-aqueous base (e.g., K₃PO₄) can be beneficial if protodeboronation is a significant side reaction.[11]
-
-
Temperature:
C. General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with various aryl/heteroaryl bromides.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry reaction vessel (e.g., a microwave vial or round-bottom flask equipped with a reflux condenser), add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum or cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand. Add the anhydrous solvent (e.g., 1,4-dioxane/H₂O 4:1, 0.1-0.2 M) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath or a microwave reactor at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2-24 hours, or 10-30 minutes for microwave heating).
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
D. Application Showcase: Selected Examples
The following table summarizes representative examples of Suzuki-Miyaura couplings involving oxazole-4-ylboronates, demonstrating the versatility of this reagent.
| Electrophile | Boron Reagent | Catalyst / Base / Solvent | Conditions | Product | Yield (%) | Ref. |
| 4-Bromoanisole | Oxazol-4-yl pinacol boronate | Pd(dppf)Cl₂ / K₂CO₃ / Dioxane | 120°C, 15 min (MW) | 4-(4-Methoxyphenyl)oxazole | 85 | [16] |
| 4-Bromobenzonitrile | Oxazol-4-yl pinacol boronate | Pd(dppf)Cl₂ / K₂CO₃ / Dioxane | 120°C, 15 min (MW) | 4-(Oxazol-4-yl)benzonitrile | 78 | [16] |
| 2-Bromopyridine | Oxazol-4-yl pinacol boronate | Pd(dppf)Cl₂ / K₂CO₃ / Dioxane | 120°C, 15 min (MW) | 2-(Oxazol-4-yl)pyridine | 65 | [16] |
| 2-Aryl-4-triflyloxazole | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ / Toluene/EtOH/H₂O | 150°C, 10 min (MW) | 2,4-Diaryloxazole | 95 | [9] |
| 2-Iodo-oxazole | Alkyl-9-BBN | Pd(dppf)Cl₂ / K₃PO₄ / Dioxane | 80°C, 12 h | 2-Alkyl-oxazole | 75-92 | [16] |
Note: The table includes couplings of both oxazol-4-ylboronates and couplings at the 4-position of an oxazole ring with other boronic acids to illustrate the broader utility in forming 4-substituted oxazoles.
Part IV: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently reactive base or conditions.3. Catalyst poisoning by substrate impurities or N-coordination. | 1. Use a fresh catalyst or a more active precatalyst/ligand system (e.g., XPhos).2. Switch to a stronger base (Cs₂CO₃, K₃PO₄) or increase the temperature.3. Ensure starting materials are pure. Increase ligand-to-palladium ratio. |
| Protodeboronation | 1. Presence of acidic protons (e.g., from water or acidic impurities).2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and K₃PO₄ as the base.2. Use a more stable boronate ester (e.g., pinacol or MIDA).3. Use microwave heating to reduce reaction time. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Inefficient transmetalation step. | 1. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.2. Screen different ligands and bases to optimize the transmetalation rate. |
| Difficult Purification | 1. Residual palladium catalyst.2. Persistent tin byproducts (if boronate ester was made from a stannane). | 1. Filter the crude product through a pad of Celite® or silica.2. Use specific workup procedures (e.g., KF wash for tin residues) if applicable. |
Conclusion
This compound and its derivatives are exceptionally valuable reagents for the synthesis of 4-substituted oxazoles, a class of compounds with profound importance in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling provides a reliable, versatile, and high-yielding pathway for their incorporation into complex molecular architectures. By understanding the underlying reaction mechanism and the critical role of each reaction component, researchers can effectively troubleshoot and optimize conditions to achieve their synthetic goals. The protocols and insights provided in this guide serve as a comprehensive resource for leveraging the full potential of this powerful synthetic building block.
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Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [18]
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Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [19]
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Anonymous. (n.d.). Oxazole.pdf. CUTM Courseware. [6]
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Lin, Z., et al. (2023). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. ResearchGate. [20]
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Vantourout, J. C., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Syntheses. [11]
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ChemBK. (2024). 1,2-Oxazol-4-ylboronic acid. ChemBK. [21]
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Flegeau, E. F., et al. (2006). Suzuki coupling of oxazoles. Organic Letters. [9]
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Various Authors. (2024). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate. [16]
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Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. Benchchem. [10]
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Wrona-Krol, E., & Hreczycho, G. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules.
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Li, S., et al. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. RSC Advances.
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Sharma, L. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [15]
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Korculanin, L., & Stilinović, V. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology.
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ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [14]
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ElectronicsAndBooks. (n.d.). Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester. ElectronicsAndBooks. [28]
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Meyers, A. I. (2014). Chiral Oxazolines and Their Legacy in Asymmetric Carbon-Carbon Bond-Forming Reactions. The Journal of Organic Chemistry. [29]
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El-Shishtawy, R. M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [33]
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Reddit User. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [12]
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Buchwald, S. L., & Fors, B. P. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [34]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [13]
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Meyers, A. I. (2014). Chiral Oxazolines and Their Legacy in Asymmetric Carbon—Carbon Bond-Forming Reactions. ResearchGate. [35]
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J&W Pharmlab. (n.d.). Oxazole-4-boronic acid. J&W Pharmlab. [8]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. reddit.com [reddit.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
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- 19. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
- 20. researchgate.net [researchgate.net]
- 21. chembk.com [chembk.com]
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- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Isoxazol-4-boronic acid - Enamine [enamine.net]
- 26. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
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- 30. Palladium-Catalyzed Cross-Coupling Reaction of Diazo Compounds and Vinyl Boronic Acids: An Approach to 1,3-Diene Compounds [organic-chemistry.org]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 34. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Application Notes & Protocols: The Versatility of Boronic Acids in Modern Medicinal Chemistry
Introduction: The Resurgence of Boron in Drug Discovery
For many years, boron-containing compounds were largely relegated to the periphery of medicinal chemistry, often shadowed by a misconception of inherent toxicity.[1] This perspective has been thoroughly revised, catalyzed by the landmark approval of bortezomib (Velcade®), a dipeptide boronic acid, for the treatment of multiple myeloma.[2] This event unveiled the profound potential of the boronic acid moiety—a functional group that is stable, synthetically accessible, and possesses unique chemical properties that can be masterfully exploited for therapeutic intervention.[1]
Boronic acids (R-B(OH)₂) are distinguished by their trivalent boron atom, which imparts a trigonal planar geometry and an empty p-orbital, making them mild Lewis acids.[3] Their true utility in a biological context stems from their remarkable ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are abundant in biological molecules like saccharides, glycoproteins, and certain amino acid side chains.[4][5] This dynamic interaction, along with the boron's ability to form stable tetrahedral adducts with nucleophilic residues in enzyme active sites, forms the foundation of their diverse applications.[4][6][7]
This guide provides an in-depth exploration of the key applications of boronic acids in medicinal chemistry, complete with mechanistic insights and detailed protocols for researchers and drug development professionals.
Enzyme Inhibition: Reversible Covalent Targeting
The electrophilic nature of the boron atom allows it to act as a highly effective "warhead" for inhibiting various enzyme classes, most notably serine and threonine proteases. The mechanism hinges on the boron atom's ability to accept a lone pair of electrons from a nucleophilic amino acid residue (e.g., serine or threonine) in the enzyme's active site. This forms a stable, tetrahedral boronate adduct that mimics the transition state of substrate hydrolysis, thereby potently inhibiting the enzyme's catalytic activity.[4][7]
Flagship Example: Bortezomib (Velcade®) - A Proteasome Inhibitor
Bortezomib is a first-in-class proteasome inhibitor approved for treating multiple myeloma and mantle cell lymphoma.[8][9] Its mechanism of action is a textbook example of boronic acid-mediated enzyme inhibition.
Mechanism of Action: The ubiquitin-proteasome system is responsible for degrading unneeded or damaged proteins within the cell. Cancer cells, particularly myeloma cells which produce large quantities of protein, are highly dependent on this system for survival. Bortezomib's boronic acid group forms a reversible, but highly stable, covalent bond with the N-terminal threonine hydroxyl group within the catalytic site of the 26S proteasome.[8][10][11] This blockage prevents the degradation of pro-apoptotic factors, leading to a buildup of these proteins, cell cycle arrest, and ultimately, programmed cell death (apoptosis) of the cancer cell.[8][12][13]
Caption: Mechanism of Bortezomib-induced apoptosis in cancer cells.
Protocol 1: In Vitro Proteasome Inhibition Assay
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a boronic acid-based inhibitor against the 20S proteasome.
Rationale: The assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic peptide substrate, Suc-LLVY-AMC. When the proteasome cleaves the peptide, the free AMC (7-Amino-4-methylcoumarin) molecule fluoresces, providing a quantifiable measure of enzyme activity. An effective inhibitor will reduce the rate of fluorescence increase.
Materials:
-
Human 20S Proteasome (e.g., from R&D Systems or Enzo Life Sciences)
-
Suc-LLVY-AMC substrate (e.g., from Bachem or Sigma-Aldrich)
-
Boronic acid inhibitor (e.g., Bortezomib as a positive control)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT, pH 7.5
-
DMSO (Anhydrous)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the boronic acid inhibitor in 100% DMSO.
-
Prepare a 10 mM stock solution of Suc-LLVY-AMC in DMSO. Dilute to a 200 µM working solution in Assay Buffer just before use.
-
Dilute the 20S Proteasome to a working concentration of 2 nM in cold Assay Buffer. Keep on ice.
-
-
Inhibitor Dilution:
-
Perform a serial dilution of the 10 mM inhibitor stock in DMSO. Then, create an intermediate dilution plate by adding a small volume of each DMSO concentration to Assay Buffer to minimize the final DMSO concentration in the assay wells (target <1%).
-
-
Assay Setup:
-
In the 96-well plate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of each inhibitor dilution to the appropriate wells. Include "no inhibitor" (vehicle control, DMSO in buffer) and "no enzyme" (background control) wells.
-
Add 20 µL of the 2 nM proteasome solution to all wells except the "no enzyme" controls.
-
Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the 200 µM substrate working solution to all wells.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure fluorescence intensity every 60 seconds for 30-60 minutes in kinetic mode.
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Subtract the average V₀ of the "no enzyme" wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
| Parameter | Typical Value/Range | Purpose |
| Proteasome Conc. | 0.5 - 2 nM | Ensures a linear reaction rate within the assay timeframe. |
| Substrate Conc. | 20 - 50 µM (final) | Near or at the Kₘ for robust signal and sensitivity. |
| Final DMSO % | < 1% | High concentrations of DMSO can inhibit enzyme activity. |
| Incubation Time | 15 min | Allows for equilibrium binding between enzyme and inhibitor. |
Biosensing and Diagnostics: Detecting Biological Diols
The reversible covalent interaction between boronic acids and diols is the cornerstone of their use in biosensors.[4] This principle is most prominently applied in the development of non-enzymatic glucose sensors, a critical need for diabetes management.[14][15]
Mechanism of Action: A typical boronic acid-based glucose sensor consists of two components: a boronic acid recognition element and a signal transducer (e.g., a fluorescent dye). In the absence of glucose, the transducer may be in a "quenched" or "off" state. When glucose is introduced, it competitively binds to the boronic acid, forming a cyclic boronate ester.[16] This binding event causes a conformational or electronic change that displaces the quencher or alters the electronic environment of the fluorophore, resulting in a measurable change in fluorescence or an electrochemical signal that is proportional to the glucose concentration.[14][16] Diboronic acid sensors have been developed to improve glucose selectivity over other saccharides like fructose.[17]
Caption: Principle of a displacement-based boronic acid glucose sensor.
Protocol 2: Fluorescent Glucose Sensing Assay
This protocol provides a general framework for evaluating a novel fluorescent boronic acid-based sensor.
Rationale: This assay quantifies the change in fluorescence intensity of a sensor upon binding to glucose. The protocol establishes a standard curve that correlates fluorescence with known glucose concentrations, allowing for the determination of glucose levels in unknown samples.
Materials:
-
Boronic acid-based fluorescent sensor
-
D-Glucose
-
Fructose and Galactose (for selectivity testing)
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the fluorescent sensor in a suitable solvent (e.g., DMSO or water). Dilute to a working concentration (e.g., 10 µM) in PBS. The optimal concentration should be determined empirically to give a strong signal without inner filter effects.
-
Prepare a 1 M stock solution of D-Glucose in PBS. Create a series of dilutions in PBS to generate standards (e.g., 0 mM, 1 mM, 2 mM, 5 mM, 10 mM, 20 mM, 50 mM).
-
-
Assay Setup:
-
To each well of the microplate, add 90 µL of the sensor working solution.
-
Add 10 µL of each glucose standard dilution to triplicate wells.
-
Mix gently and incubate at room temperature for 10-15 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for the specific sensor.
-
-
Selectivity Test (Optional but Recommended):
-
Repeat steps 1-3 using fructose and galactose instead of glucose to assess the sensor's selectivity. Boronic acids often have a higher affinity for fructose, so this is a critical control.[17]
-
-
Data Analysis:
-
Subtract the average background fluorescence (0 mM glucose well) from all measurements.
-
Plot the change in fluorescence intensity (ΔF = F - F₀) or the fluorescence ratio (F/F₀) against the glucose concentration.
-
Fit the data to an appropriate binding model (e.g., one-site binding hyperbola) to determine the dissociation constant (Kₑ) and the linear detection range.
-
Drug Delivery and Bioconjugation
Boronic acids are increasingly used to construct sophisticated drug delivery systems and complex bioconjugates.[18][19][20] Their unique reactivity enables the creation of stimuli-responsive linkers and targeted delivery vehicles.
-
pH-Responsive Delivery: The boronate ester bond is stable at physiological pH (~7.4) but can be designed to hydrolyze in the more acidic environments of tumors or endosomes (pH 5.0-6.5).[5] This property is exploited to create systems that release their therapeutic payload specifically at the target site, minimizing systemic toxicity.[5]
-
Targeting Sialic Acids: Cancer cells often overexpress sialic acids on their surface glycoproteins. Boronic acids can bind to the diol groups on sialic acid, allowing for the targeted delivery of nanoparticles or drugs directly to tumors.[18][21]
-
Bioconjugation: Boronic acids serve as versatile handles for bioconjugation, enabling the construction of complex molecules like antibody-drug conjugates or multifunctional probes.[19] Sequential cross-coupling reactions using different types of boronic acids can be employed for stepwise assembly.[19]
Emerging Application: Boronic Acids in PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[22][23][24] Boronic acids are being explored to create reversible or self-assembling PROTACs. For instance, a boronic acid on one fragment and a diol (like catechol) on another can reversibly form a complete PROTAC molecule in situ, potentially improving cellular uptake and drug-like properties.[25]
Caption: In situ assembly of a PROTAC via boronate ester formation.
Boron Neutron Capture Therapy (BNCT)
BNCT is a binary radiotherapy modality that relies on the selective accumulation of a non-radioactive boron-10 (¹⁰B) isotope in tumor cells.[26][27] When the tumor is irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear fission reaction. This reaction produces high-energy alpha particles (⁴He) and lithium-7 (⁷Li) nuclei, which have a very short path length (~5-9 µm).[26] This ensures that the destructive energy is deposited almost exclusively within the boron-containing cancer cells, sparing adjacent healthy tissue.[26] Boronated amino acids and other boronic acid derivatives are being developed as agents to improve the selective delivery of ¹⁰B to tumors.[28][29]
General Protocols for Boronic Acid Handling and Synthesis
Protocol 3: General Synthesis of an Aryl Boronic Acid via Miyaura Borylation
Rationale: The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that is one of the most common and versatile methods for synthesizing aryl boronic acids or their corresponding boronate esters from aryl halides.[6][30]
Materials:
-
Aryl halide (e.g., Aryl-Br)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Potassium Acetate, KOAc)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 eq), B₂pin₂ (1.1 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (3 mol %).
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture at 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude pinacol boronate ester can often be used directly or purified by column chromatography.
-
To obtain the free boronic acid, the boronate ester can be hydrolyzed, for example, by stirring with an aqueous acid (e.g., HCl) in a solvent like acetone or THF.
Protocol 4: Purification of a Crude Boronic Acid
Rationale: Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration on the column to form boroxines. An acid/base extraction is often a more effective method.[31]
Procedure:
-
Dissolve the crude boronic acid in an organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate to form the water-soluble boronate salt, which moves to the aqueous layer, leaving many non-acidic impurities behind.
-
Separate the aqueous layer and wash it once with fresh organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 2 M HCl) until the pH is ~2. The pure boronic acid should precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Conclusion
The journey of boronic acids from perceived toxins to indispensable tools in medicinal chemistry is a testament to their unique and versatile reactivity.[1][2] From potent enzyme inhibitors like Bortezomib to sophisticated biosensors and stimuli-responsive drug delivery systems, the boronic acid moiety offers a powerful platform for innovation. As our understanding of their interactions in complex biological systems deepens, boronic acids are poised to play an even greater role in the development of the next generation of precision therapeutics.
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(2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research. [Link]
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(2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters. [Link]
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The Myeloma Beacon. (2009). Research Shows Velcade's Possible Mechanism of Action. [Link]
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(n.d.). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]
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Cancer Research UK. (n.d.). Bortezomib (Velcade). [Link]
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(n.d.). Molecular recognition with boronic acids—applications in chemical biology. PubMed Central. [Link]
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Richardson, P. G., et al. (2006). Bortezomib (Velcade™) in the Treatment of Multiple Myeloma. PubMed Central. [Link]
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University of Bath. (2022). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. [Link]
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Wikeley, S., et al. (2022). Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid. Analyst. [Link]
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LabMedica. (2024). Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam. [Link]
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(2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. [Link]
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(2026). Leveraging Boronic Acids for Targeted Drug Delivery Systems. Boron Molecular. [Link]
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Zhang, Z., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. PubMed Central. [Link]
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Liu, G., et al. (2024). Unlocking the potential: phenylboronic acid as a nuclear-targeting boron agent for neutron capture therapy. PubMed. [Link]
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(2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link]
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Kabalka, G. W., & Yao, M. L. (2006). The synthesis and use of boronated amino acids for boron neutron capture therapy. PubMed. [Link]
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(n.d.). Self-Assembly of Proteolysis Targeting Chimeras Via Reversible Bioorthogonal Reactions. ChemRxiv. [Link]
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(n.d.). Summary of boron-based drug delivery systems. ResearchGate. [Link]
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Fernandes, C., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. ResearchGate. [Link]
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Fernandes, C., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]
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(2015). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link]
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(2024). Boron Neutron Capture Therapy Enhanced by Boronate Ester Polymer Micelles: Synthesis, Stability, and Tumor Inhibition Studies. Biomacromolecules. [Link]
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Linciano, P., et al. (2020). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. National Institutes of Health. [Link]
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Barth, R. F., et al. (2018). Boron delivery agents for neutron capture therapy of cancer. PubMed Central. [Link]
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(n.d.). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. ResearchGate. [Link]
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Borates Today. (2021). Boron Neutron Capture Therapy. [Link]
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Technology Networks. (2017). Simple Method for Synthesizing Boronic Acid-Based Drugs. [Link]
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(2023). Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. MDPI. [Link]
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]
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(2022). Proteolysis targeting chimeras (PROTACs) are emerging therapeutics for hematologic malignancies. PubMed Central. [Link]
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BOC Sciences. (2022). Proteolysis-targeting chimera-BOC Sciences [Video]. YouTube. [Link]
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(2022). Proteolysis-targeting chimeras (PROTACs) in cancer therapy. PubMed Central. [Link]
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Application Notes & Protocols: DNA-Compatible Synthesis with Boronic Acids
Introduction: The Power of Boronic Acids in Expanding the Chemical Space of DNA-Encoded Libraries
The advent of DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery, enabling the synthesis and screening of billions of compounds against a biological target in a single experiment.[1][2] The core principle of DEL lies in the covalent linkage of a unique DNA barcode to each chemical moiety, allowing for the identification of binding molecules through high-throughput sequencing.[3] The success of this technology is fundamentally dependent on the repertoire of chemical reactions that can be performed in the presence of DNA. These reactions must proceed under aqueous, mild conditions to maintain the integrity of the DNA barcode.
Boronic acids and their derivatives have emerged as exceptionally versatile building blocks in organic synthesis, largely due to their stability, low toxicity, and broad commercial availability.[4][5] Their true power in the context of DELs is realized through their participation in robust carbon-carbon and carbon-heteroatom bond-forming reactions under DNA-compatible conditions. This allows for the creation of structurally diverse, drug-like molecules directly on the DNA scaffold, significantly expanding the chemical space accessible for discovery.
This guide provides an in-depth exploration of two cornerstone reactions utilizing boronic acids for on-DNA synthesis: the Suzuki-Miyaura cross-coupling and the Chan-Lam coupling. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss critical parameters for successful implementation.
Core Methodologies: Leveraging Palladium and Copper Catalysis for On-DNA Synthesis
The judicious selection of a catalytic system is paramount for achieving high-yielding and clean on-DNA transformations. For boronic acid chemistry, palladium and copper catalysts have proven to be the most effective.
The Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds on DNA
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[5] Its adaptation for DEL synthesis has been a significant breakthrough, enabling the facile creation of biaryl and heteroaryl-aryl structures, which are prevalent in marketed drugs.[6][7]
Mechanistic Considerations for Aqueous, DNA-Compatible Conditions:
The classical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] For on-DNA synthesis, the challenge lies in performing this cycle in a predominantly aqueous environment at or near physiological temperatures (typically ≤ 37°C) to prevent DNA denaturation.[6][7]
The choice of a water-soluble phosphine ligand is critical. These ligands coordinate to the palladium center, enhancing its solubility and catalytic activity in aqueous media while protecting it from deactivation.[9][10] The base is also a crucial component, as it facilitates the transmetalation step.[11] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred for their compatibility with DNA.[5][6]
Figure 1: Simplified catalytic cycle of the on-DNA Suzuki-Miyaura cross-coupling.
Detailed Protocol: On-DNA Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established methods for the coupling of a DNA-conjugated aryl iodide with a diverse range of (hetero)aryl boronic acids.[6][7]
Materials:
-
DNA-conjugated Aryl Iodide (1 µM in nuclease-free water)
-
(Hetero)Aryl Boronic Acid (200 mM in ACN/H₂O, 1:1)
-
Sodium Tetrachloropalladate(II) (Na₂PdCl₄) (10 mM in DMA)
-
sSPhos Ligand (2'-(Dicyclohexylphosphino)-2,6-dimethoxy-3-sulfonic acid sodium salt) (10 mM in DMA)
-
Potassium Carbonate (K₂CO₃) (1 M aqueous solution)
-
Acetonitrile (ACN), HPLC grade
-
Dimethylacetamide (DMA), anhydrous
-
Nuclease-free water
Instrumentation:
-
Thermomixer or incubator capable of maintaining 37°C
-
Microcentrifuge
-
Calibrated pipettes
-
LC-MS system for reaction analysis
Step-by-Step Procedure:
-
Reaction Setup: In a 0.5 mL microcentrifuge tube, combine the following reagents in the specified order:
-
50 µL of DNA-conjugated Aryl Iodide (1 µM)
-
50 µL of K₂CO₃ (1 M)
-
2 µL of Na₂PdCl₄ (10 mM)
-
4 µL of sSPhos (10 mM)
-
Pre-mix the catalyst and ligand and incubate for 5 minutes at room temperature before adding to the main reaction mixture.
-
394 µL of a 4:1 mixture of nuclease-free water and acetonitrile.
-
-
Initiation: Add 100 µL of the (Hetero)Aryl Boronic Acid solution (200 mM). The final reaction volume should be 600 µL.
-
Incubation: Gently vortex the reaction mixture and incubate at 37°C for 16-28 hours in a thermomixer.[6][7]
-
Quenching and DNA Precipitation (Optional but Recommended):
-
Add 60 µL of 3 M sodium acetate (pH 5.2).
-
Add 1.5 mL of ice-cold ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the pellet with 500 µL of 70% ethanol and centrifuge for 10 minutes.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
-
Analysis: Analyze the reaction conversion and confirm the integrity of the DNA construct using LC-MS.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale & Notes |
| Temperature | 37°C | Balances reaction rate with DNA stability. Higher temperatures risk DNA degradation.[7] |
| Solvent System | H₂O:ACN (4:1) | A predominantly aqueous system to maintain DNA solubility and structure.[6] |
| Catalyst | Na₂PdCl₄ | A water-soluble palladium source.[6] |
| Ligand | sSPhos | A water-soluble phosphine ligand that promotes efficient catalysis in aqueous media.[6][7] |
| Base | K₂CO₃ | A mild inorganic base compatible with DNA. |
| Reactant Ratio | 200 equiv. Boronic Acid | A large excess of the "off-DNA" reagent drives the reaction to completion.[6] |
The Chan-Lam Coupling: Crafting C-N and C-O Bonds
The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, specifically aryl amines and aryl ethers.[12][13] This copper-catalyzed reaction couples an aryl boronic acid with an amine (N-H) or alcohol (O-H) containing compound. Its ability to be performed at room temperature and open to the air makes it an attractive and operationally simple method for DEL synthesis.[13]
Mechanistic Insights for On-DNA Synthesis:
The Chan-Lam coupling mechanism is thought to proceed through a Cu(II) or Cu(III) intermediate.[13][14] The reaction is initiated by the coordination of the amine or alcohol to the copper catalyst, followed by transmetalation with the boronic acid. A final reductive elimination step forges the desired C-N or C-O bond and regenerates the active copper catalyst. Oxygen from the air often serves as the terminal oxidant to facilitate the catalytic cycle.[12]
Figure 2: Conceptual workflow for the on-DNA Chan-Lam coupling.
General Protocol: On-DNA Chan-Lam Amination
This protocol provides a general framework for the coupling of a DNA-conjugated amine with an aryl boronic acid.
Materials:
-
DNA-conjugated Amine (1 µM in nuclease-free water or appropriate buffer)
-
Aryl Boronic Acid (100-200 mM in a suitable solvent like DMA or DMF)
-
Copper(II) Acetate (Cu(OAc)₂) (50 mM in water)
-
Pyridine or a similar base/ligand (optional, but can enhance reaction rate)
-
Organic co-solvent (e.g., DMA, DMF, or DMSO)
-
Nuclease-free water
Step-by-Step Procedure:
-
Reaction Setup: To a microcentrifuge tube, add:
-
50 µL of DNA-conjugated Amine (1 µM).
-
A sufficient volume of buffer (e.g., borate or phosphate buffer, pH 7.5-8.5) to maintain pH.
-
10 µL of Cu(OAc)₂ solution (50 mM).
-
An appropriate volume of organic co-solvent to ensure solubility of the boronic acid (typically 10-20% of the final volume).
-
If used, add pyridine (e.g., 10-20 equivalents relative to DNA).
-
-
Initiation: Add 50-100 µL of the Aryl Boronic Acid solution.
-
Incubation: Vortex the mixture and allow it to react at room temperature, open to the air, for 12-48 hours. Gentle agitation can be beneficial.
-
Work-up: The reaction can often be analyzed directly. If necessary, a purification step such as ethanol precipitation (as described in the Suzuki-Miyaura protocol) can be performed to remove excess reagents.
-
Analysis: Use LC-MS to determine the conversion to the desired DNA-conjugated aryl amine and to check for any DNA degradation.
Trustworthiness and Self-Validation: Ensuring Reaction Fidelity
In DEL synthesis, the fidelity of each chemical step is non-negotiable. An incomplete or messy reaction compromises the integrity of the library and the reliability of subsequent screening data.
-
LC-MS is Essential: Liquid Chromatography-Mass Spectrometry is the gold standard for monitoring on-DNA reactions. It provides two critical pieces of information:
-
Conversion: The disappearance of the starting material's mass peak and the appearance of the product's mass peak allows for the calculation of reaction yield.
-
DNA Integrity: Deconvoluted mass spectra should show a clean, single peak for the DNA-conjugate. The appearance of multiple peaks or fragmentation indicates DNA damage.
-
-
Control Reactions: Always run control reactions. A "no catalyst" control is crucial to ensure that the observed transformation is indeed catalyzed as expected. A "no boronic acid" control helps to identify any potential side reactions of the DNA-conjugated starting material under the reaction conditions.
Conclusion and Future Outlook
The Suzuki-Miyaura and Chan-Lam couplings are powerful, validated methods for incorporating boronic acids into DNA-encoded libraries.[6][12] By carefully controlling reaction parameters such as temperature, solvent, and the catalyst/ligand system, researchers can achieve high-yield transformations while preserving the integrity of the DNA barcode. The continued development of new water-soluble ligands and catalysts promises to further expand the scope of these reactions, enabling the synthesis of even more complex and diverse libraries for the discovery of next-generation therapeutics.[10][15]
References
- Vertex AI Search, based on "Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective"
- The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery | Accounts of Chemical Research - ACS Public
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Boronic acid - Wikipedia
- DNA-encoded Library and Chemistry | Frontiers Research Topic
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC - NIH
- Building Boron Heterocycles into DNA-Encoded Libraries - ACS Public
- Building Boron Heterocycles into DNA-Encoded Libraries - PubMed
- DNA Modification under Mild Conditions by Suzuki–Miyaura Cross-Coupling for the Generation of Functional Probes - PubMed Central
- Development of DNA-Compatible Suzuki-Miyaura Reaction in Aqueous Media - PubMed
- Development of DNA-Compatible Suzuki-Miyaura Reaction in Aqueous Media - ACS Public
- Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides - CORE
- On‐DNA Suzuki‐Miyaura coupling of representative boronic acids with...
- Building Boron Heterocycles into DNA-Encoded Libraries | Organic Letters
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- On-DNA Suzuki-Miyaura Cross-Coupling Reaction Development.
- Boronic Acid-modified DNA that Changes Fluorescent Properties upon Carbohydr
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit
- Development of DNA-Compatible Suzuki-Miyaura Reaction in Aqueous Media.
- Chan-Lam Coupling - Organic Chemistry Portal
- Chan–Lam coupling - Wikipedia
- Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - NIH
- Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides | Bioconjugate Chemistry - ACS Public
- Chan-Lam Coupling: Mechanism & Examples | NROChemistry
- Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity - Organic Chemistry Portal
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling - Benchchem
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube
- Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity | Accounts of Chemical Research
- Multistep Synthesis of Complex Boronic Acids
- Challenges for error-correction coding in DNA data storage: photolithographic synthesis and DNA decay - Digital Discovery (RSC Publishing)
- Advances and Challenges in Bioprocess Optimization for the Synthesis of Sugar Nucleotides - PMC - PubMed Central
- Advances and Challenges in Bioprocess Optimization for the Synthesis of Sugar Nucleotides - ResearchG
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 7. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. DNA Modification under Mild Conditions by Suzuki–Miyaura Cross-Coupling for the Generation of Functional Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of DNA-Compatible Suzuki-Miyaura Reaction in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
The Oxazol-4-ylboronic Acid Motif: A Versatile Building Block for Modern Synthesis
Abstract
The oxazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. The ability to controllably introduce this moiety into complex molecular architectures is of paramount importance. This application note provides an in-depth guide to the use of oxazol-4-ylboronic acid and its derivatives, particularly the pinacol ester form, as a key building block in organic synthesis. We will delve into the rationale behind its synthetic utility, provide detailed, field-proven protocols for its preparation and subsequent use in Suzuki-Miyaura cross-coupling reactions, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of the oxazole scaffold in their synthetic endeavors.
Introduction: The Strategic Value of the Oxazole Scaffold
The five-membered aromatic ring of oxazole, containing both nitrogen and oxygen heteroatoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions allow oxazole-containing molecules to bind effectively with a wide array of enzymes and receptors. This has led to the development of numerous clinical drugs and drug candidates for treating a wide spectrum of diseases, including bacterial infections, inflammation, and cancer.
The strategic incorporation of the oxazole unit often relies on robust and versatile synthetic methods. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and mild reaction conditions. This compound and its more stable ester derivatives serve as ideal nucleophilic partners in these reactions, enabling the formation of C-C bonds between the oxazole C4-position and various aryl or heteroaryl systems.
This document provides a comprehensive overview of the practical application of this key building block.
Physicochemical Properties and Handling
This compound, like many heteroaryl boronic acids, can be susceptible to protodeboronation, especially under aqueous or acidic conditions. For this reason, its pinacol ester derivative, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole , is the preferred reagent for most applications due to its enhanced stability, ease of handling, and compatibility with a broader range of reaction conditions.
Storage and Stability:
-
This compound pinacol ester is a solid that should be stored in a cool (2-8°C), dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.
-
This compound is more sensitive and should be stored at freezer temperatures (under -20°C) in a desiccated, inert environment.
The choice between the free boronic acid and its pinacol ester often depends on the specific reaction conditions. While boronic acids can sometimes provide faster reaction kinetics, the pinacol ester offers superior stability and is generally recommended for library synthesis and multi-step sequences.
Synthesis of the Key Building Block: this compound Pinacol Ester
The most reliable and common method for synthesizing this compound pinacol ester is the Miyaura borylation of a corresponding 4-halooxazole precursor. 4-Bromooxazole is a readily accessible starting material for this transformation.
Protocol 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
This protocol is based on established Miyaura borylation procedures for heteroaryl halides.
Reaction Scheme:
An illustration showing the reaction of 4-bromooxazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield this compound pinacol ester.
Materials:
-
4-Bromooxazole (1.0 equiv)
-
Bis(pinacolato)diboron (B₂Pin₂) (1.1 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-3 mol%)
-
Potassium acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromooxazole, bis(pinacolato)diboron, and potassium acetate.
-
Catalyst Addition: Under a counterflow of argon, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with argon.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired this compound pinacol ester as a solid.
Expected Yield: 60-85%
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound pinacol ester is a highly effective coupling partner for the synthesis of 4-aryloxazoles, a motif present in many biologically active molecules. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.
The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound pinacol ester with a variety of aryl and heteroaryl halides.
Reaction Scheme:
An illustration showing the coupling of this compound pinacol ester with a generic aryl halide (Ar-X) to form a 4-aryloxazole.
Materials:
-
Aryl or heteroaryl halide (Ar-X, X = Br, I) (1.0 equiv)
-
This compound pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide, this compound pinacol ester, and the base.
-
Inerting: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (2-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Optimization and Catalyst Selection
The success of a Suzuki-Miyaura coupling often hinges on the careful selection of reaction parameters.
| Parameter | Recommended Options | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + Ligand | For simple aryl bromides, Pd(PPh₃)₄ is often sufficient. For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), modern pre-catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are superior as they promote faster oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic ester for transmetalation. K₂CO₃ is a good starting point. The stronger base Cs₂CO₃ can be effective for less reactive partners. K₃PO₄ is often used in anhydrous conditions and can be beneficial for sensitive substrates. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, ACN/H₂O | A protic co-solvent like water is often necessary to facilitate the transmetalation step. The choice of organic solvent depends on the solubility of the substrates and the reaction temperature required. Dioxane and Toluene are common choices. |
| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate but can also lead to decomposition of the catalyst or substrates. The optimal temperature should be determined empirically. |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below is a guide to addressing common problems encountered during Suzuki-Miyaura couplings with heteroaryl boronic acids.
Caption: A workflow for troubleshooting common Suzuki coupling issues.
-
Protodeboronation: This is a common side reaction for heteroaryl boronic acids. If significant amounts of oxazole are detected, consider using more rigorously anhydrous conditions, a non-aqueous base like K₃PO₄, or increasing the equivalents of the boronic ester.
-
Homocoupling: The formation of bi-oxazole suggests the presence of oxygen, which can lead to oxidative homocoupling. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
-
Low Conversion: If starting materials remain, the catalytic cycle may be inefficient. This can be due to catalyst deactivation or slow oxidative addition. Screening more active catalysts (e.g., Buchwald-Hartwig pre-catalysts), different ligands, stronger bases, or higher temperatures is recommended.
Conclusion
This compound and its pinacol ester derivative are powerful and versatile reagents for the synthesis of complex molecules. Their utility in Suzuki-Miyaura cross-coupling reactions provides a reliable pathway to 4-substituted oxazoles, which are key components in drug discovery and materials science. By understanding the principles of the reaction, carefully selecting conditions, and employing robust protocols as outlined in this guide, researchers can effectively incorporate this valuable building block into their synthetic strategies, accelerating the discovery and development of novel chemical entities.
References
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. [Link]
-
1,2-Oxazol-4-ylboronic acid. ChemBK. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Suzuki coupling of oxazoles. University of Manchester Research Explorer. [Link]
-
Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. SpringerLink. [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. [Link]
-
Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry. [Link]
Troubleshooting & Optimization
Technical Support Center: Oxazol-4-ylboronic Acid Purification
Prepared by the Applications Science Division
Welcome to the technical support guide for the purification of oxazol-4-ylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining highly pure material for their downstream applications, such as Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurity profile of crude this compound is largely dependent on its synthetic route, which typically involves either a Miyaura borylation of a corresponding halo-oxazole or a lithiation-borylation sequence.[1][2] Common impurities include:
-
Protodeborylated Oxazole: The corresponding oxazole where the boronic acid group has been replaced by a hydrogen atom. This is a very common byproduct resulting from premature quenching or side reactions.
-
Boronic Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines. While this is an equilibrium, it can complicate analysis and reactivity.
-
Unreacted Starting Materials: Such as the parent halo-oxazole or diboron reagents.
-
Homocoupled Byproducts: Dimerization of the starting organometallic or halide species.[3]
-
Residual Catalysts: Palladium or other transition metal catalysts used in the synthesis.[4]
Q2: How should I handle and store purified this compound to prevent degradation?
A: Boronic acids are moderately stable but require proper handling to ensure long-term purity.[5] We recommend the following:
-
Storage Conditions: Store the solid material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer, preferably at -20°C.[6][7]
-
Moisture Sensitivity: Avoid prolonged exposure to atmospheric moisture, which can facilitate the formation of boroxines and potentially lead to slow decomposition.
-
Handling: When weighing or handling the material, do so in a dry environment (e.g., a glove box or under a stream of dry inert gas) if possible. For solution-based applications, use anhydrous solvents.
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and what should I do?
A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or when impurities inhibit the formation of a crystal lattice.[8]
-
Causality: The compound separates from the solution as a liquid phase (the oil) rather than a solid phase. This is common with impure samples or when the cooling rate is too fast.
-
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of additional solvent until the oil redissolves completely.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Insulating the flask can help.
-
Scratching: Use a glass rod to scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Solvent System Modification: Consider adding a small amount of a co-solvent in which your compound is less soluble (an anti-solvent) to the dissolved solution.[3]
-
Q4: Why is standard silica gel chromatography often problematic for boronic acids?
A: This is a frequent and critical issue. The boron atom in a boronic acid is Lewis acidic, meaning it has an empty p-orbital and can accept electrons. The surface of standard silica gel is covered with acidic silanol groups (Si-OH), which are Lewis basic.[9] This leads to a strong interaction that can cause several problems:
-
Severe Tailing (Streaking): The product elutes over many fractions, resulting in poor separation and low concentration.[10]
-
Irreversible Adsorption: A portion of the product can bind so strongly that it does not elute from the column, leading to significant yield loss.[9]
-
On-Column Decomposition: The acidic nature of the silica can catalyze the degradation of sensitive boronic acids.[11]
Troubleshooting Guide: From Crude to Pure
This section addresses specific experimental failures with detailed, field-tested solutions.
Problem 1: My crude product is contaminated with significant non-polar impurities.
-
Primary Cause: Incomplete reaction or non-polar byproducts from the synthetic route.
-
Recommended Solution: Acid-Base Extraction. This technique leverages the acidic nature of the boronic acid group (pKa ~9) to selectively move it into an aqueous phase, leaving non-polar organic impurities behind.[12][13]
Protocol: Acid-Base Purification of this compound
-
Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether).
-
Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1M Sodium Hydroxide (NaOH) or 1M Potassium Carbonate (K₂CO₃).[4][13] The boronic acid will deprotonate to form the water-soluble boronate salt (R-B(OH)₃⁻ Na⁺).
-
Separation: Separate the aqueous layer. The organic layer contains the non-polar impurities and should be discarded (or saved for analysis). Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.
-
Wash (Optional): Wash the combined aqueous layers with fresh organic solvent (e.g., Ethyl Acetate) to remove any residual non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly acidify with a strong acid, such as 1M Hydrochloric Acid (HCl), while stirring. Monitor the pH with indicator paper or a pH meter. The pure this compound will precipitate out of the solution as the pH becomes acidic.[14]
-
Isolation: Collect the pure solid precipitate by vacuum filtration.
-
Drying: Wash the filter cake with cold water, followed by a small amount of a non-polar solvent like hexane to aid in drying. Dry the solid under high vacuum.
Caption: Workflow for acid-base purification.
Problem 2: My product streaks badly on a silica gel column, and recovery is low.
-
Primary Cause: Strong interaction between the Lewis acidic boron center and Lewis basic silanol groups on the silica surface.[9]
-
Recommended Solution: Modified Chromatography. The goal is to deactivate the silica gel or use an alternative stationary phase.
Comparison of Chromatographic Conditions
| Stationary Phase | Mobile Phase Modifier | Principle of Operation | Suitability & Comments |
| Standard Silica Gel | None | Adsorption | Not Recommended. Causes streaking, decomposition, and low recovery.[11] |
| Silica Gel | 1-2% Triethylamine (TEA) | Base Deactivation | TEA is a non-nucleophilic base that caps the acidic silanol groups, reducing their interaction with the boronic acid.[9] |
| Boric Acid-Treated Silica | None | Competitive Binding | The silica is pre-saturated with boric acid, which preferentially interacts with the active sites, allowing the product to elute more cleanly.[9][15] |
| Neutral Alumina | Standard (e.g., Hex/EtOAc) | Adsorption | Alumina is less acidic than silica and can be a good alternative for less polar boronic acids or their esters.[3] |
| Reversed-Phase (C18) | Acetonitrile/Water + Acid | Partitioning | Excellent for polar boronic acids. An acidic modifier (e.g., 0.1% formic acid or TFA) can improve peak shape.[16] |
Protocol: Preparation of Boric Acid-Treated Silica Gel
-
Solution Prep: Prepare a 5% (w/v) solution of boric acid in methanol.[9]
-
Slurry: In a round-bottom flask, create a slurry of your silica gel in the boric acid/methanol solution (e.g., ~550 mL for 100 g of silica).
-
Agitation: Gently agitate the slurry for 1 hour at room temperature.
-
Filtration: Remove the solvent by filtration using a Büchner funnel.
-
Wash: Wash the treated silica with ethanol to remove excess boric acid.
-
Drying: Dry the silica gel thoroughly under vacuum until it is a free-flowing powder. It is now ready for column packing.[9]
Problem 3: I can't separate my product from an impurity with very similar polarity.
-
Primary Cause: The impurity may be an isomer or a structurally similar byproduct that co-elutes during chromatography and has similar solubility properties.
-
Recommended Solution: Derivatization into a Diethanolamine (DEA) Adduct. This is a powerful technique that exploits the ability of boronic acids to form stable, often highly crystalline, bicyclic adducts with diethanolamine.[10][17] The physical properties of the adduct are significantly different from the free boronic acid, allowing for easy purification.
Protocol: Purification via Diethanolamine Adduct Formation
-
Adduct Formation: Dissolve the impure boronic acid in a suitable solvent (e.g., ether or ethyl acetate). Add one equivalent of diethanolamine. The DEA-boronate adduct is often crystalline and will precipitate from the solution.[10][17]
-
Isolation: Collect the crystalline adduct by filtration and wash with cold solvent to remove the soluble impurities. The adduct is now pure.
-
Adduct Cleavage (Liberation): To recover the pure boronic acid, the adduct must be cleaved. This can be achieved by stirring the adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acid (e.g., 1M HCl).[17] The acid protonates the diethanolamine, breaking the B-N bond and releasing the free boronic acid into the organic layer.
-
Final Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure this compound.
Caption: Workflow for purification via DEA adduct formation.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?
-
Wikipedia. (n.d.). Boronic acid.
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic.
-
Beltran, H. C., et al. (n.d.). Internal and external catalysis in boronic ester networks. Semantic Scholar.
-
BenchChem. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters.
-
Reddit. (2017). Purification of boronic acids? r/chemistry.
-
ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
-
CARTA, A., et al. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids.
-
Amerigo Scientific. (n.d.). Boronic Acids and Derivatives.
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry.
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com.
-
Amadis Chemical. (n.d.). This compound,1332457-86-9.
-
ChemBK. (n.d.). 1,2-Oxazol-4-ylboronic acid.
-
Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?
-
ChemBK. (2024). Isoxazole-4-boronic acid.
-
Enamine. (n.d.). Isoxazol-4-boronic acid.
-
MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives.
-
University of Rochester. (n.d.). Recrystallization and Crystallization.
-
BenchChem. (2025). Technical Support Center: 4-Formylphenylboronic Acid Purification.
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
-
Reddit. (2025). HELP: Purifying boronic acids sucks. r/chemistry.
Sources
- 1. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives [mdpi.com]
- 2. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 6. chembk.com [chembk.com]
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- 11. reddit.com [reddit.com]
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- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
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- 16. waters.com [waters.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Oxazol-4-ylboronic Acid Reactions
Welcome to the technical support center for improving yields in reactions involving oxazol-4-ylboronic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you achieve consistent, high-yield results.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound to ensure its stability?
A1: this compound is susceptible to degradation over time. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures, ideally in a freezer at or below -20°C.[1][2] Avoid repeated exposure to atmospheric moisture and oxygen, as this can lead to the formation of inactive boroxines (cyclic anhydrides) through dehydration, which can negatively impact reaction stoichiometry and efficiency.
Q2: My this compound appears to be decomposing during the reaction. What is the most common cause?
A2: The primary cause of decomposition for this compound, like many heteroaryl boronic acids, is protodeboronation.[3] This is a side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding the parent oxazole. This process is often accelerated by harsh basic conditions, elevated temperatures, and the presence of water.[4][5] Oxazole is a π-deficient heterocycle, which makes its boronic acid particularly prone to this decomposition pathway.[6]
Q3: Should I use this compound directly, or is a derivative like a pinacol ester or trifluoroborate salt a better choice?
A3: While the boronic acid can be used directly, converting it to a more stable derivative is a highly effective strategy to prevent protodeboronation and improve reaction consistency.[5]
-
Pinacol Esters (BPin) are significantly more stable towards protodeboronation and are often the preferred reagent for challenging couplings.[7][8]
-
Potassium Trifluoroborate Salts (BF₃K) offer excellent stability, are crystalline solids, and are easy to handle. They are a reliable alternative for improving yields.[6]
-
MIDA Esters provide exceptional stability and allow for the slow release of the active boronic acid under reaction conditions, which can be advantageous in complex syntheses.[5]
Using these derivatives often justifies the extra synthetic step by providing more reliable and higher-yielding outcomes.
Troubleshooting Guide: Low Yields & Reaction Failures
Navigating the complexities of Suzuki-Miyaura couplings with heteroaryl boronic acids can be challenging. This section provides a systematic approach to diagnosing and solving common issues.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield reactions involving this compound.
Caption: Troubleshooting workflow for low-yield this compound reactions.
Detailed Q&A Troubleshooting
Q: My reaction has stalled, with significant amounts of starting material remaining. What should I investigate first?
A: A stalled reaction often points to catalyst deactivation or inefficient catalytic turnover.
-
Probable Cause: The Lewis basic nitrogen atom on the oxazole ring can coordinate to the palladium catalyst, leading to its deactivation.[6] This is a common issue with nitrogen-containing heterocycles.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or cataCXium A are designed to stabilize the palladium center, promote fast reductive elimination, and prevent catalyst inhibition by the substrate.[3][5][6] Using a modern palladium precatalyst that incorporates these ligands (e.g., XPhos Pd G3) is highly recommended as it ensures the efficient generation of the active Pd(0) species.[3][9]
Q: I am observing the formation of oxazole as a major byproduct. How can I prevent this?
A: The presence of the parent oxazole is a clear indicator of protodeboronation.
-
Probable Cause: The combination of a strong base (like NaOH or Na₂CO₃), protic solvents (like methanol or excess water), and high temperatures creates an environment ripe for cleaving the C-B bond.[5][10]
-
Solutions:
-
Modify the Base: Switch to a milder, non-nucleophilic base. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are effective at promoting transmetalation without aggressively driving protodeboronation.[5][11]
-
Control Water Content: While a small amount of water can be beneficial for dissolving the base and facilitating the catalytic cycle, excess water promotes protodeboronation.[12] When using a solvent like dioxane or THF, a 10:1 to 4:1 ratio of organic solvent to water is a good starting point.[5][6] For highly sensitive substrates, completely anhydrous conditions using a base like potassium trimethylsilanolate (TMSOK) may be necessary.[3][13]
-
Reduce Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate (typically 80-100 °C).[5][12] Higher temperatures significantly accelerate the rate of protodeboronation.[5]
-
Q: My reaction is producing a significant amount of homocoupled boronic acid (an oxazol-oxazol dimer). What causes this and how can I stop it?
A: Homocoupling is typically caused by the presence of oxygen in the reaction mixture.
-
Probable Cause: Oxygen can participate in an oxidative cycle with the palladium catalyst, leading to the coupling of two boronic acid molecules.[9]
-
Solution: Rigorous exclusion of oxygen is critical. Ensure your solvents are thoroughly degassed before use, either by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[5][14] Assemble your reaction under a positive pressure of inert gas and avoid any potential atmospheric leaks.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an aryl bromide with oxazole-4-boronic acid pinacol ester.
Reaction: 4-Bromoanisole with Oxazole-4-boronic acid pinacol ester
-
Reagent Preparation:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (93.5 mg, 0.50 mmol, 1.0 equiv), oxazole-4-boronic acid pinacol ester (128 mg, 0.60 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (212 mg, 1.0 mmol, 2.0 equiv).
-
-
Inert Atmosphere Setup:
-
Seal the Schlenk tube with a rubber septum.
-
Evacuate the tube under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
Under a positive flow of argon, add XPhos Pd G3 precatalyst (8.5 mg, 0.01 mmol, 2 mol%).
-
Add 4.0 mL of degassed 1,4-dioxane via syringe.
-
Add 1.0 mL of degassed water via syringe.
-
-
Reaction Execution:
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product, 4-(4-methoxyphenyl)oxazole.
-
Summary of Recommended Reaction Parameters
The table below summarizes key parameters that can be optimized to improve yields in Suzuki-Miyaura reactions with this compound derivatives.
| Parameter | Recommended Starting Point | Rationale & Optimization Notes |
| Boron Reagent | Pinacol Ester or BF₃K Salt | Boronic acids are prone to protodeboronation; esters and trifluoroborates offer superior stability.[5][8] |
| Palladium Catalyst | XPhos Pd G3 / SPhos Pd G3 (1-3 mol%) | Buchwald precatalysts are highly active and prevent deactivation by the oxazole nitrogen.[3][5] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands are essential for coupling π-deficient heterocycles.[6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Strong, non-nucleophilic bases that effectively promote transmetalation with minimal protodeboronation.[5] |
| Solvent System | Dioxane/H₂O or THF/H₂O (4:1 to 10:1) | Aprotic solvents are preferred. A small amount of water improves base solubility and reaction kinetics.[6][12] |
| Temperature | 80 - 100 °C | Balance between reaction rate and minimizing thermal decomposition/protodeboronation.[5] |
| Atmosphere | Strictly Inert (Argon or N₂) | Crucial to prevent catalyst oxidation and boronic acid homocoupling.[9] |
References
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved January 15, 2026, from [Link]
- Li, G., et al. (2020).
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Ismalaj, E., et al. (2014). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
1,2-Oxazol-4-ylboronic acid. (2024). ChemBK. Retrieved January 15, 2026, from [Link]
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.
- Sawama, Y., et al. (2016).
-
Isoxazole-4-boronic acid. (2024). ChemBK. Retrieved January 15, 2026, from [Link]
- Thomas, A. A., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Almanza-Workman, A. M., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- Kotha, S., & Shah, V. R. (2007). Synthesis of Bis- and Trisoxazole Derivatives via Suzuki—Miyaura Cross-Coupling Reaction and van Leusen Oxazole Synthesis. Synthesis.
- Flegeau, E. F., et al. (2006). Suzuki coupling of oxazoles. Organic Letters.
-
Discussion on Suzuki coupling reaction yield. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Suzuki Coupling: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Retrieved January 15, 2026, from [Link]
- Barrett, A. G. M., et al. (2001). Oxazole Synthesis With Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters.
-
Reddit discussion on low yield for Suzuki coupling reaction. (2016). Reddit. Retrieved January 15, 2026, from [Link]
-
ResearchGate discussion on Suzuki reaction with different boronic acids. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
ResearchGate discussion on boronic acids and esters in Suzuki couplings. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- Zhu, L., et al. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
-
ResearchGate discussion on effects of solvent, temperature, and reaction time. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments.
- Billingsley, K. L., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
- Dziub, K., & Dembinski, R. (2023).
- Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
-
5-(Thiophen-2-yl)oxazole. (2011). Organic Syntheses. Retrieved January 15, 2026, from [Link]
- Solvent Effects in Boronic Acid-Diol Binding. (2025). PubMed.
- Liu, J., & Kord, A. S. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis.
- Gao, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
-
ResearchGate discussion on solvent effects in boronic acid-diol binding. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. research.wur.nl [research.wur.nl]
- 16. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with Oxazol-4-ylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura coupling reactions involving oxazol-4-ylboronic acid. The inherent electronic properties and stability of the oxazole ring present unique challenges, primarily in the form of undesirable side reactions. This document is structured to provide not just solutions, but also the underlying scientific principles to empower you to optimize your specific reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is giving low yields, and I'm isolating the deboronated oxazole. What is happening and how can I fix it?
A1: You are observing protodeboronation , a common and often frustrating side reaction in Suzuki-Miyaura couplings, especially with electron-deficient heteroarylboronic acids.[1] In this process, the C-B bond of your this compound is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.
The Mechanism: Protodeboronation is essentially a protonolysis of the boronic acid. It can be catalyzed by acid or base and is highly dependent on the reaction conditions.[1] The presence of water in the reaction mixture is a primary contributor to this side reaction.
Troubleshooting Strategies:
-
Switch to Anhydrous Conditions: Since water is a key culprit, moving to a rigorously anhydrous solvent system can significantly suppress protodeboronation. Ensure your solvents are freshly distilled and dried, and that your glassware is flame-dried before use.
-
Use a Milder Base: Strong bases, particularly in aqueous media, can accelerate the rate of protodeboronation.[2] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3][4]
-
Employ Boronic Esters: Converting the this compound to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA ester, is a highly effective strategy.[1][5] These esters are more resistant to protodeboronation and slowly release the boronic acid into the reaction medium, keeping its concentration low and favoring the desired cross-coupling over the decomposition pathway.[1]
Q2: I am observing a significant amount of a bi-oxazole byproduct in my reaction. What is causing this and what are my options?
A2: The formation of a bi-oxazole dimer is due to a homocoupling side reaction of your this compound. This is another common issue, particularly with electron-deficient arylboronic acids.
The Mechanism: Homocoupling can occur through several pathways, but a prevalent one involves the presence of oxygen in the reaction. Oxygen can act as an oxidant, promoting the palladium-catalyzed dimerization of two molecules of the boronic acid.
Troubleshooting Strategies:
-
Ensure a Strictly Inert Atmosphere: The most critical step to prevent homocoupling is to thoroughly deoxygenate your reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through your solvent prior to adding the catalyst and reagents. Maintaining a positive pressure of inert gas throughout the reaction is also crucial.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the rate of homocoupling versus the desired cross-coupling. For challenging substrates, consider using a pre-catalyst that is less sensitive to air and moisture.
-
Temperature Control: In some cases, running the reaction at a lower temperature can disfavor the homocoupling pathway relative to the cross-coupling reaction.
Q3: Is the oxazole ring itself stable under typical Suzuki coupling conditions?
A3: The oxazole ring can be susceptible to cleavage under certain conditions. While generally stable to the milder conditions used in many modern Suzuki protocols, you should be aware of the following:
-
Strongly Basic Conditions: The use of very strong bases, such as organolithium reagents (which are not typical for Suzuki reactions but are used in other transformations), can lead to deprotonation at the C2 position and subsequent ring opening.
-
Strongly Acidic Conditions: Concentrated acids can also cause decomposition of the oxazole ring. It is important to ensure that the reaction conditions remain basic to neutral.
Palladium-catalyzed cross-coupling reactions are generally considered a mild and effective way to functionalize the oxazole ring without causing cleavage.
Troubleshooting Guide: A Deeper Dive
This section provides more detailed protocols and comparative data to guide your experimental design.
Issue 1: Persistent Protodeboronation
If basic troubleshooting fails to eliminate protodeboronation, a more systematic approach is needed.
Workflow for Mitigating Protodeboronation:
Caption: A workflow for diagnosing and solving protodeboronation.
Detailed Protocol: Conversion of this compound to its Pinacol Ester
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq.), pinacol (1.1 eq.), and anhydrous toluene (enough to make a 0.5 M solution).
-
Azeotropic Removal of Water: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux for 2-4 hours, or until no more water is collected.
-
Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude this compound pinacol ester can often be used directly in the Suzuki coupling without further purification.
Issue 2: Overcoming Homocoupling
When homocoupling is the dominant side reaction, a focus on reaction setup and reagent stoichiometry is key.
Comparative Table: Effect of Base on a Model Suzuki Coupling
| Base | Formula | Typical Yield (%) | Notes |
| Sodium Carbonate | Na₂CO₃ | 90-98 | A cost-effective and generally efficient choice for a wide range of substrates. A good starting point.[3][4] |
| Potassium Carbonate | K₂CO₃ | 85-95 | Similar in reactivity to its sodium counterpart, with slight differences in solubility that may affect kinetics.[3] |
| Cesium Carbonate | Cs₂CO₃ | 90-99 | Often gives superior yields, especially with challenging substrates, due to its higher solubility in organic solvents.[3] |
| Potassium Phosphate | K₃PO₄ | 88-98 | A strong, non-nucleophilic base that is particularly effective for heteroaryl substrates and can prevent other side reactions.[3] |
This data is illustrative and compiled from general Suzuki coupling literature. Actual yields are highly dependent on the specific substrates and conditions.
Detailed Protocol: Setting up an Oxygen-Free Suzuki Coupling
-
Solvent Degassing: Place your chosen anhydrous solvent (e.g., dioxane) in a flask and bubble argon or nitrogen through it for at least 30 minutes.
-
Reagent Preparation: In a separate flame-dried flask, add the this compound (or its ester), the aryl halide, and the powdered, anhydrous base.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Addition of Solvent and Catalyst: Add the degassed solvent to the flask via a cannula or syringe. Then, under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Reaction: Heat the reaction to the desired temperature under a continuous positive pressure of inert gas (a balloon is often sufficient).
Mechanistic Pathways: Desired vs. Side Reactions
Understanding the competition between the productive Suzuki cycle and the side reactions is key to effective troubleshooting.
Caption: Competing reaction pathways in the Suzuki coupling of this compound.
By carefully selecting your reaction parameters based on the principles outlined in this guide, you can minimize the impact of these side reactions and achieve higher yields and purity in your Suzuki-Miyaura couplings with this compound.
References
- A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. Benchchem.
- Protodeboron
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Effect of different bases on the Suzuki-Miyaura coupling.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Suzuki coupling of oxazoles. Research Explorer - The University of Manchester.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- Failed suzuki coupling, any suggenstions? r/Chempros - Reddit.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability Challenges of Oxazol-4-ylboronic Acid in Solution
Welcome to the technical support center for oxazol-4-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. As a heteroaromatic boronic acid, the oxazole-4-yl derivative presents unique stability challenges in solution that can impact reaction yields and reproducibility. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you anticipate and mitigate these issues, ensuring the success of your experiments.
Understanding the Instability: A Mechanistic Perspective
Heteroaryl boronic acids, in general, are more susceptible to decomposition than their simpler aryl counterparts, and this compound is no exception. The primary degradation pathway of concern is protodeboronation , a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This undesired side reaction leads to the formation of oxazole, consuming your starting material and reducing the efficiency of your desired transformation, such as the widely used Suzuki-Miyaura cross-coupling reaction.
The rate of protodeboronation is highly dependent on several factors, most notably the pH of the solution.[3] For many heteroaromatic boronic acids, decomposition is significantly accelerated under both acidic and basic conditions.[4] The electronic nature of the heteroaromatic ring also plays a crucial role. While specific studies on this compound are limited, we can infer its behavior from related heteroaryl systems. The position of the heteroatoms in the ring influences the electron density at the carbon atom bearing the boronic acid group, which in turn affects the stability of the C-B bond. For instance, 2-pyridylboronic acid is notoriously unstable due to the proximity of the basic nitrogen atom to the boronic acid moiety, which can facilitate decomposition through the formation of a zwitterionic intermediate.[3] While the oxazole ring is less basic than pyridine, the presence of both nitrogen and oxygen heteroatoms will influence the electronic environment and susceptibility to protodeboronation.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding the stability of this compound in solution.
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields. Could instability be the cause?
A1: Absolutely. Low yields in Suzuki-Miyaura couplings involving heteroaryl boronic acids are frequently attributed to the decomposition of the boronic acid starting material.[3] The primary culprit is often protodeboronation, which consumes the this compound before it can participate in the catalytic cycle. This is especially problematic in reactions requiring prolonged heating or strongly basic conditions. To confirm this, you can analyze your crude reaction mixture by LC-MS or NMR to look for the presence of oxazole, the byproduct of protodeboronation.
Q2: How can I minimize the decomposition of this compound during my reaction?
A2: Several strategies can be employed to mitigate decomposition:
-
Reaction Conditions Optimization: Carefully control the pH of your reaction mixture. Whenever possible, use milder bases (e.g., carbonates or phosphates instead of hydroxides) and the lowest effective temperature.[4] Minimizing reaction time is also crucial.
-
Use of Stabilized Derivatives: Consider using more stable forms of the boronic acid, such as N-methyliminodiacetic acid (MIDA) boronates or diethanolamine (DABO) boronates.[5][6] These derivatives are significantly more stable to storage and handling and can release the active boronic acid in situ under the reaction conditions.
-
Inert Atmosphere: While protodeboronation is the main concern, oxidation can also be a degradation pathway for boronic acids.[7] Performing your reaction under an inert atmosphere (e.g., nitrogen or argon) is always good practice to prevent oxidative side reactions.
Q3: What are the ideal storage conditions for solid this compound and its solutions?
A3: For solid this compound, storage in a cool, dry place, preferably in a desiccator, is recommended. Some sources suggest storage in a freezer under an inert atmosphere for long-term stability.[8] Solutions of this compound are generally not recommended for long-term storage due to their inherent instability. If you must prepare a stock solution, use a dry, aprotic solvent and store it under an inert atmosphere in a freezer for the shortest possible time. It is always best to use freshly prepared solutions for your reactions.
Q4: Can I monitor the degradation of my this compound in solution?
A4: Yes, monitoring the stability of your boronic acid is highly recommended. The two most common analytical techniques for this are:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate this compound from its degradation products.[9] By analyzing aliquots of your solution over time, you can quantify the rate of decomposition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹¹B NMR spectroscopy can be powerful tools.[10][11] In ¹H NMR, you can monitor the disappearance of signals corresponding to the this compound and the appearance of new signals from the decomposition products (e.g., oxazole). ¹¹B NMR is particularly useful as the chemical shift of the boron atom is sensitive to its chemical environment, allowing you to distinguish between the boronic acid, boronate esters, and other boron-containing species.[11]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered when working with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no product yield in Suzuki-Miyaura coupling | Decomposition of this compound | 1. Analyze for Protodeboronation: Check your crude reaction mixture for the presence of oxazole using LC-MS or ¹H NMR. 2. Optimize Reaction Conditions: Lower the reaction temperature, shorten the reaction time, and screen for milder bases (e.g., K₂CO₃, K₃PO₄). 3. Switch to a Stabilized Boronic Acid Derivative: Synthesize and use the corresponding MIDA boronate or DABO boronate of this compound. These are significantly more stable and provide a slow release of the active boronic acid.[5][6] |
| Inactive Catalyst | 1. Use a Fresh Catalyst: Ensure your palladium catalyst and ligands are not degraded. 2. Degas Solvents Thoroughly: Oxygen can deactivate the palladium catalyst. | |
| Inconsistent reaction results | Variable quality/purity of this compound | 1. Check Purity: Analyze the purity of your boronic acid by NMR or HPLC before use. Impurities can inhibit the reaction. 2. Proper Storage: Ensure the solid boronic acid is stored under dry conditions to prevent hydration and decomposition. |
| Solution Instability | 1. Use Freshly Prepared Solutions: Avoid using old stock solutions of this compound. 2. Use Aprotic Solvents: Prepare solutions in dry, aprotic solvents to minimize hydrolysis. | |
| Formation of multiple side products | Protodeboronation and other side reactions | 1. Follow recommendations for minimizing decomposition. 2. Purify Starting Materials: Ensure all reactants are pure to avoid unwanted side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound MIDA ester
This protocol describes the formation of the N-methyliminodiacetic acid (MIDA) boronate ester of this compound, a highly stable derivative suitable for storage and use in cross-coupling reactions.[1][5][12]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous toluene or dioxane
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Add anhydrous toluene or dioxane to the flask.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
The MIDA boronate may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude MIDA boronate can often be purified by simple filtration and washing with a non-polar solvent like hexanes, or by recrystallization.
Diagram: MIDA Boronate Formation Workflow
Caption: Workflow for the synthesis of stable MIDA boronates.
Protocol 2: HPLC Method for Monitoring this compound Degradation
This protocol provides a general starting point for developing an HPLC method to monitor the stability of this compound in solution.[9][13]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan) Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of this compound in the desired solvent (e.g., acetonitrile, dioxane, or a reaction mixture).
-
At time zero, inject an aliquot of the solution into the HPLC system.
-
Store the stock solution under the desired conditions (e.g., room temperature, elevated temperature).
-
At regular intervals, inject aliquots of the stock solution and record the chromatograms.
-
Monitor the decrease in the peak area of this compound and the increase in the peak area of any degradation products over time.
Diagram: Stability Monitoring Workflow
Caption: Workflow for monitoring solution stability via HPLC.
Concluding Remarks
The stability of this compound in solution is a critical factor that can significantly influence the outcome of synthetic reactions. By understanding the primary degradation pathways, such as protodeboronation, and implementing strategies to mitigate them, researchers can improve the reliability and efficiency of their experiments. The use of stabilized derivatives like MIDA boronates, coupled with careful optimization of reaction conditions and diligent analytical monitoring, provides a robust framework for successfully employing this valuable building block in organic synthesis and drug discovery.
References
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
A Mild Method for Making MIDA Boronates. Figshare. Available at: [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. Available at: [Link]
-
A Mild Method for Making MIDA Boronates. Illinois Experts. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Preparation of MIDA Anhydride and Reaction with Boronic Acids. PMC - NIH. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. Available at: [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Sproul, S. et al. Available at: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. Available at: [Link]
-
1,2-Oxazol-4-ylboronic acid. ChemBK. Available at: [Link]
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Available at: [Link]
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC - NIH. Available at: [Link]
-
Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing). Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with... ResearchGate. Available at: [Link]
-
11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. PMC - NIH. Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]
-
The synthesis of 1,3,4-oxadiazole boronic acid derivatives. Reagents... ResearchGate. Available at: [Link]
-
Order of thermodynamic stability of representative boronic esters. ResearchGate. Available at: [Link]
-
A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link]
-
Computational study on C-B homolytic bond dissociation enthalpies of organoboron compounds. ResearchGate. Available at: [Link]
-
Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. Semantic Scholar. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. Available at: [Link]
-
Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Available at: [Link]
-
Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Universität Würzburg. Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives [mdpi.com]
- 3. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Deboronation of Oxazol-4-ylboronic Acid
Welcome to the dedicated technical support resource for the deboronation of oxazol-4-ylboronic acids. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to help you navigate the nuances of this important transformation.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section addresses specific issues that may arise during the deboronation of oxazol-4-ylboronic acid, providing potential causes and actionable solutions.
Question: My deboronation reaction is showing low or no conversion to the desired product. What are the likely causes and how can I fix it?
Answer: Low or no conversion in a protodeboronation reaction is a common issue that can often be traced back to several key factors:
-
Inadequate Acid Strength or Concentration: The protonolysis of the C-B bond is the key step in this reaction. If the acid is too weak or its concentration is too low, the reaction will be slow or may not proceed at all. Oxazoles are basic heterocycles and can be protonated by the acid, which can deactivate the ring towards electrophilic attack by a proton. A stronger acid or a higher concentration may be required to achieve a reasonable reaction rate.
-
Solvent Effects: The choice of solvent is critical. Protic solvents like water, methanol, or ethanol are often preferred as they can participate in the protonolysis mechanism. If you are using an aprotic solvent, the reaction may be sluggish. Consider switching to a protic solvent or a mixture containing a protic co-solvent.
-
Steric Hindrance: If the oxazole ring is substituted with bulky groups, particularly near the boronic acid moiety, this can sterically hinder the approach of the proton source, slowing down the reaction. In such cases, longer reaction times, higher temperatures, or a less sterically demanding acid might be necessary.
-
Formation of a Stable Boronate Complex: In some cases, the boronic acid can form a stable complex with the solvent or other species in the reaction mixture, which can inhibit the deboronation process. Changing the solvent system can sometimes disrupt these complexes.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low conversion in this compound deboronation.
Question: I am observing significant byproduct formation in my reaction. What are these impurities and how can I prevent them?
Answer: Byproduct formation often points to competing side reactions. In the case of this compound deboronation, potential side reactions include:
-
Hydrolysis of the Oxazole Ring: Oxazoles can be susceptible to hydrolysis under acidic conditions, especially at elevated temperatures. This can lead to the formation of ring-opened byproducts. To mitigate this, it is advisable to run the reaction at the lowest effective temperature and for the shortest time necessary.
-
Oxidative Decomposition: Boronic acids can be prone to oxidation. While this is less of a concern in a reductive deboronation, it is good practice to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products.
-
Protodeboronation of Other Aryl Boronic Acids: If your molecule contains other boronic acid groups, they may also undergo deboronation. The relative rates will depend on the electronic and steric environment of each C-B bond. Careful control of reaction conditions (temperature, acid concentration) can sometimes achieve selective deboronation.
| Problem | Potential Cause | Recommended Solution |
| Ring-opened byproducts | Acid-catalyzed hydrolysis of the oxazole ring | Lower the reaction temperature; reduce the reaction time; use a milder acid. |
| Unidentified baseline material | Oxidative decomposition | Degas solvents and run the reaction under an inert atmosphere (N2 or Ar). |
| Loss of other boronic acid groups | Non-selective protodeboronation | Carefully control stoichiometry of the acid; run at lower temperatures to exploit differences in reaction rates. |
Frequently Asked Questions (FAQs)
Question: What is the underlying mechanism of the deboronation of this compound?
Answer: The deboronation of arylboronic acids, including this compound, is a protodeboronation reaction. This is an electrophilic aromatic substitution reaction where a proton replaces the boronic acid group. The generally accepted mechanism involves the following key steps:
-
Protonation of the Boronic Acid: The boronic acid is first protonated by the acid in the reaction mixture.
-
Electrophilic Attack: The protonated species then undergoes electrophilic attack by a proton, leading to the formation of a sigma complex (also known as an arenium ion). The oxazole ring provides the necessary nucleophilicity for this step.
-
C-B Bond Cleavage: The carbon-boron bond is then cleaved, releasing the desired deboronated oxazole and a boron-containing byproduct (e.g., B(OH)3).
Mechanism of Protodeboronation
Caption: Simplified mechanism of the protodeboronation of this compound.
Question: What are the recommended starting conditions for a typical deboronation of an this compound?
Answer: A good starting point for the deboronation of an this compound is to use a mild acid in a protic solvent. The following protocol can be adapted as needed:
Step-by-Step General Protocol:
-
Dissolution: Dissolve the this compound (1.0 eq) in a suitable protic solvent such as methanol, ethanol, or a mixture of THF and water (e.g., a 10:1 ratio). The concentration is typically in the range of 0.1-0.5 M.
-
Acid Addition: Add a mild acid, such as acetic acid (2.0-5.0 eq) or a stronger acid like trifluoroacetic acid (TFA) (1.1-2.0 eq) if necessary, to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization as needed.
Question: How do I choose the right acid for my deboronation reaction?
Answer: The choice of acid is a critical parameter and depends on the reactivity of your specific substrate.
-
For Electron-Rich Oxazoles: If the oxazole ring is substituted with electron-donating groups, it will be more activated towards electrophilic substitution. In these cases, a mild acid like acetic acid is often sufficient.
-
For Electron-Poor Oxazoles: If the oxazole ring bears electron-withdrawing groups, it will be less reactive. For these substrates, a stronger acid such as trifluoroacetic acid (TFA) or even hydrochloric acid (HCl) may be required to drive the reaction to completion. It is always recommended to start with milder conditions and increase the acid strength only if necessary to avoid potential side reactions like ring hydrolysis.
References
-
Protodeboronation of Arylboronic Acids: A comprehensive overview of the factors influencing the protodeboronation of arylboronic acids. Chemical Reviews, [Link]
-
Mechanism of Protodeboronation: Detailed mechanistic studies on the protodeboronation of boronic acids. Journal of the American Chemical Society, [Link]
-
Synthetic Applications of Oxazoles: A review on the synthesis and reactions of oxazoles, providing context for their stability and reactivity. Chemical Society Reviews, [Link]
Technical Support Center: Optimizing Catalyst Loading for Oxazol-4-ylboronic Acid Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving oxazol-4-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the coupling of this compound and its derivatives. Each issue is followed by probable causes and actionable solutions based on established principles of Suzuki-Miyaura reactions.
Issue 1: Low to No Yield of the Desired Product
Probable Causes:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[1]
-
Poor Reagent Quality: The this compound may have degraded, particularly through protodeboronation, or the coupling partner (aryl halide/triflate) may be impure.[1]
-
Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be suitable for this specific heterocyclic system.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote side reactions like homocoupling.[1]
Solutions:
-
Verify Catalyst Activity:
-
Assess Reagent Stability and Purity:
-
Confirm the purity of your starting materials via NMR or LC-MS.
-
This compound, like other heteroaryl boronic acids, can be prone to instability.[2] Consider converting it to a more stable boronate ester (e.g., pinacol ester) or a diethanolamine adduct, which can be used directly in the coupling reaction.[1][3]
-
-
Systematic Optimization of Conditions:
-
Screen Bases: The choice of base is critical. A weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be preferable to stronger bases like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH) to minimize protodeboronation.[1]
-
Solvent Selection: The polarity and coordinating ability of the solvent can significantly impact the reaction.[4][5] A screen of solvents such as dioxane, THF, toluene, or a mixture with water is recommended. Anhydrous conditions can sometimes suppress protodeboronation.[1]
-
Temperature Adjustment: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
-
-
Ensure an Inert Atmosphere:
Issue 2: Significant Homocoupling of this compound
Probable Causes:
-
Presence of Oxygen: Oxygen can promote the oxidative dimerization of the boronic acid.[1]
-
Excess Pd(II) Species: A high concentration of Pd(II) at the start of the reaction, especially before the aryl halide has undergone oxidative addition, can lead to homocoupling.[7]
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure all components of the reaction are free of oxygen.[1]
-
Control Catalyst Addition:
-
Consider adding the palladium catalyst after the other reagents have been mixed and the system has been thoroughly purged with an inert gas.
-
Using a Pd(0) source directly (e.g., Pd₂(dba)₃) can sometimes mitigate issues related to the initial reduction of Pd(II).
-
Issue 3: Protodeboronation of this compound
Probable Causes:
-
Harsh Basic Conditions: Strong bases, especially in the presence of water, can facilitate the cleavage of the C-B bond.[1]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of protodeboronation.
-
Instability of the Heteroaryl Boronic Acid: The electronic nature of the oxazole ring can make the boronic acid susceptible to this side reaction.[2]
Solutions:
-
Use Milder Bases: Switch to bases like KF or K₂CO₃.[1]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce protodeboronation by eliminating the primary proton source.[1]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[2] These can release the boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low.
-
Use Stoichiometric Adjustments: A slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can compensate for some loss to protodeboronation.[8]
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for optimizing catalyst loading in an this compound coupling?
A1: A good starting point is to use a relatively low catalyst loading and adjust based on the reaction performance. For many Suzuki-Miyaura couplings, a catalyst loading of 0.5 to 2 mol% of the palladium precatalyst is a reasonable starting range.[8] If the reaction is efficient, you can attempt to lower the loading to as little as 50 ppm in some optimized systems.[9]
Recommended Starting Conditions
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂ or a Buchwald Precatalyst (e.g., XPhos Pd G3) | Buchwald precatalysts are often more active and air-stable. |
| Ligand | Buchwald-type biarylphosphine (e.g., XPhos, SPhos) | These are effective for sterically hindered and heteroaryl couplings.[1] |
| Catalyst Loading | 1-2 mol % | Can be decreased upon successful optimization. |
| Ligand:Pd Ratio | 1:1 to 2:1 | Varies depending on the catalyst system. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is a good starting point to balance reactivity and side reactions. |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Biphasic systems are common and effective.[10] |
| Temperature | 80-110 °C | Monitor for decomposition at higher temperatures. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and side reactions.[6] |
Q2: How does the choice of ligand impact the coupling reaction?
A2: The ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[8] For heteroaryl couplings like that of this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos and SPhos) or N-heterocyclic carbenes (NHCs) are often highly effective.[1] These ligands can accelerate the key steps in the catalytic cycle and prevent catalyst deactivation.
Q3: What is the role of the base, and how do I choose the right one?
A3: The base plays a key role in the transmetalation step of the Suzuki-Miyaura reaction.[11] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[8][11] The choice of base depends on the stability of your substrates. For base-sensitive functional groups or boronic acids prone to protodeboronation, a milder base like KF or Cs₂CO₃ is recommended.[1][6] For more robust systems, stronger bases like K₃PO₄ can lead to faster reaction rates.
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (under inert atmosphere if possible) and analyzing them by:
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the consumption of starting materials and the formation of the product.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more detailed information about the conversion, product formation, and the presence of any side products.[1][12] Real-time monitoring techniques are also becoming more common for in-depth mechanistic studies.[10][13]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1-0.5 M) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.[8]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: Preparation of a Stabilized this compound Diethanolamine Adduct
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane.[1][3]
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.[3]
-
Precipitation: A precipitate will typically form. Continue stirring the slurry for 15-20 minutes.
-
Isolation: Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1] This stable adduct can be used directly in Suzuki coupling reactions, particularly in protic solvents.[3]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting failed coupling reactions.
References
-
Hein, J. E., et al. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Retrieved from [Link]
-
Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(13), 2843–2846. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
Sato, Y., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. ChemRxiv. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 28(15), 5824. Retrieved from [Link]
-
Molander, G. A., & Wisniewski, S. R. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of organic chemistry, 77(18), 7847-7858. Retrieved from [Link]
-
Nolan, S. P., et al. (2019). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 9(10), 9458-9468. Retrieved from [Link]
-
Neufeldt, S. R., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Angewandte Chemie International Edition, 55(34), 10031-10034. Retrieved from [Link]
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
-
Vedejs, E., & Suna, E. (2007). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. Tetrahedron Letters, 48(4), 583-586. Retrieved from [Link]
-
ResearchGate. (2022, January). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
ResearchGate. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 20(2), 373-378. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
- 13. vapourtec.com [vapourtec.com]
Technical Support Center: Work-up Procedures for Oxazol-4-ylboronic Acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazol-4-ylboronic acid and its derivatives. This guide is designed to provide practical, field-proven insights into the nuances of post-reaction work-up and purification. Oxazole-containing compounds are pivotal in medicinal chemistry, and mastering their synthesis is crucial. However, the unique electronic nature of the oxazole ring, coupled with the inherent reactivity of the boronic acid functional group, presents specific challenges that require more than a standard protocol.
This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, helping you troubleshoot effectively and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Q1: What are the primary challenges I should anticipate when working up reactions with this compound?
A1: The two most significant challenges are protodeboronation and purification difficulties .
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in an oxazole byproduct instead of your desired coupled product.[1] This is often exacerbated by strong bases, the presence of water, and elevated temperatures.[2][3] Heteroaromatic boronic acids like this compound can be particularly susceptible to this decomposition pathway.[4][5]
-
Purification Difficulties: this compound is a polar, weakly acidic compound. During column chromatography on standard silica gel, it can streak, co-elute with products of similar polarity, or decompose. The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the silica surface, leading to poor recovery.[6]
Q2: My Suzuki reaction is complete. What is the first step in a general work-up to remove the bulk of the boronic acid?
A2: A basic aqueous wash is the most effective initial step. This compound, like other boronic acids, is acidic and will deprotonate in the presence of a base to form a water-soluble boronate salt.
After cooling your reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[7][8] This will extract the unreacted boronic acid into the aqueous phase. You can then proceed to wash the organic layer with water and brine before drying and concentrating. This simple extraction can significantly simplify the subsequent chromatographic purification.
Q3: I'm observing significant protodeboronation. How can I minimize this?
A3: Minimizing protodeboronation involves carefully controlling the reaction conditions.
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[2] Consider switching from strong bases like NaOH to milder alternatives such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[2][3]
-
Use a Boronate Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), is a highly effective strategy.[3] These esters are more resistant to protodeboronation and can be used directly in the coupling reaction.[9]
Q4: What are the advantages of using the pinacol ester of this compound instead of the free acid?
A4: Pinacol esters (Bpin) offer several advantages that address the inherent instability of many heteroaromatic boronic acids:
-
Enhanced Stability: They are significantly more stable and less prone to protodeboronation and decomposition upon storage.[3]
-
Improved Handling: They are typically less polar, more soluble in organic solvents, and often crystalline solids, making them easier to handle and purify.
-
Chromatographic Behavior: While still challenging, they often behave better during silica gel chromatography than the corresponding free boronic acids. However, they can still be prone to hydrolysis or over-adsorption on acidic silica.[6]
Part 2: Troubleshooting Guide: Common Work-up & Purification Issues
This section provides a deeper dive into specific problems you may encounter during the isolation and purification of your target compound.
Issue 1: Low Product Recovery After Column Chromatography
-
Symptom: Your crude NMR shows a good conversion, but after flash chromatography on silica gel, the isolated yield is very low. TLC analysis shows significant streaking or material remaining at the baseline.
-
Probable Cause: The product, unreacted starting materials, or byproducts containing the oxazole or boronic acid moiety are strongly adsorbing to the acidic silica gel, leading to decomposition or irreversible binding.[10][11]
-
Solutions:
-
Use Boric Acid-Treated Silica Gel: This is a highly effective technique to passivate the silica surface. The boric acid reduces the Lewis acidity of the silanol groups, suppressing the over-adsorption of boronic acids and their esters.[10][11][12] This leads to sharper bands and much-improved recovery. A detailed protocol is provided below.
-
Switch to a Different Stationary Phase: For less polar compounds, neutral alumina can be an excellent alternative to silica gel, as it lacks the acidic silanol groups that cause issues.[6][13]
-
Modify the Mobile Phase: For polar compounds where Hexane/EtOAc systems fail, consider using a solvent system like Dichloromethane/Methanol.[7] Adding a small amount of a modifier like triethylamine to the eluent can also help by competing for the acidic sites on the silica gel, but be mindful of its compatibility with your product.
-
Issue 2: Persistent Boronic Acid Impurity in the Final Product
-
Symptom: Even after careful chromatography, your purified product is contaminated with unreacted this compound or its byproducts (e.g., boroxine).
-
Probable Cause: The boronic acid has a similar polarity to your desired product, leading to co-elution.
-
Solutions:
-
Thorough Basic Extraction: Before chromatography, perform a rigorous acid-base extraction as described in the FAQs. Repeat the basic wash 2-3 times to ensure complete removal of the acidic boronic acid.[7][8]
-
Purification via Derivatization: If extraction fails, you can selectively react the impurity. Convert the crude mixture containing the boronic acid into its diethanolamine adduct. These adducts are often highly crystalline and can be easily filtered off from the organic solution containing your desired product.[2]
-
Use Scavenger Resins: Boronic acid scavenger resins (e.g., resins functionalized with diols) can be used to selectively bind and remove boronic acid impurities from the reaction mixture through simple filtration.[14]
-
Issue 3: Difficulty Removing Boron Residues and Palladium Catalyst
-
Symptom: The final product is contaminated with a fine black powder (palladium black) or broad, messy signals in the NMR, characteristic of boron species.
-
Probable Cause: Residual palladium catalyst and boron-containing byproducts (like boroxines) that were not fully removed during the initial work-up.
-
Solutions:
-
Palladium Removal: Before concentration, filter the diluted reaction mixture through a pad of Celite®. This will remove a significant portion of the heterogeneous palladium black.
-
Boron Residue Removal: A classic and effective technique is to repeatedly concentrate the crude product from methanol (MeOH) on a rotary evaporator.[15] This process forms the volatile trimethyl borate B(OMe)₃, which is removed under vacuum, effectively stripping the boron impurities from your sample. Repeat this process 3-5 times for best results.
-
Part 3: Detailed Experimental Protocols
Protocol 1: General Extractive Work-up for Neutral Products
This protocol is a starting point for the purification of a typical Suzuki-Miyaura coupling reaction product.
-
Cooling & Dilution: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to room temperature.
-
Quenching (Optional): If necessary, quench the reaction by slowly adding water.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Filtration: Filter the mixture through a short pad of Celite® to remove the palladium catalyst. Wash the pad with additional organic solvent.
-
Basic Wash: Transfer the filtrate to a separatory funnel and wash with 1M NaOH or 2M K₂CO₃ solution (2 x 50 mL for a 100 mL organic layer). This removes the acidic this compound.
-
Neutralization & Brine Wash: Wash the organic layer with deionized water (1 x 50 mL), followed by a saturated NaCl solution (brine) (1 x 50 mL) to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Methanol Co-evaporation: Add methanol to the crude product and concentrate again under reduced pressure. Repeat this step 3-5 times to remove volatile boron residues.[15] The crude material is now ready for chromatographic purification.
Protocol 2: Preparation and Use of Boric Acid-Impregnated Silica Gel
Adapted from Hitosugi et al., this method greatly improves the chromatographic purification of boronic esters and can be beneficial for challenging boronic acids.[6][10]
Materials:
-
Standard silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Methanol and Ethanol
Procedure:
-
Preparation of Slurry: Prepare a 5% (w/v) solution of boric acid in methanol. For every 100 g of silica gel, create a slurry in approximately 550 mL of this solution in a large flask.
-
Impregnation: Gently shake or swirl the slurry for 1 hour at room temperature to ensure even coating.
-
Filtration and Washing: Remove the solvent by filtration using a Büchner funnel. Wash the treated silica gel thoroughly with ethanol (approx. 600 mL for 100 g of silica) to remove any excess, unbound boric acid.
-
Drying: Dry the silica gel under vacuum (e.g., at 60 °C for 1.5-2 hours) until it is a completely free-flowing powder.
-
Application: The boric acid-impregnated silica gel is now ready to be used for packing your column as you would with standard silica gel.
| Parameter | Standard Silica Gel | Boric Acid-Treated Silica Gel | Rationale |
| Surface Acidity | High (acidic silanol groups) | Reduced | Boric acid passivates the Lewis acidic sites, preventing strong adsorption of the boronic acid/ester.[10][11] |
| Typical Observation | Streaking, tailing, low recovery | Sharper peaks, improved recovery | Reduced interaction between the stationary phase and the analyte leads to more ideal chromatographic behavior.[12] |
| Best For | General purification | Purification of boronic acids, boronate esters, and sensitive compounds.[6] |
Protocol 3: Purification via Diethanolamine Adduct Formation
This protocol is useful when an acidic boronic acid impurity is difficult to remove by other means.[2]
-
Dissolution: Dissolve the crude product mixture in a minimal amount of a suitable solvent like dichloromethane (DCM) or diethyl ether in a flask with a stir bar.
-
Adduct Formation: While stirring, add diethanolamine (1.0 equivalent relative to the estimated amount of boronic acid impurity) dropwise.
-
Precipitation: A white precipitate of the diethanolamine-boronic acid adduct should form. Continue stirring the slurry for 15-30 minutes to ensure complete precipitation.
-
Isolation: Isolate the desired product, which should remain in the solution, by filtering off the solid adduct.
-
Work-up: Wash the collected solid with a small amount of cold solvent to recover any entrained product. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now depleted of the boronic acid impurity.
Part 4: Visualization of Workflows
The following diagrams illustrate logical workflows for handling this compound reaction work-ups.
Caption: General workflow for the extractive work-up of an this compound reaction.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Characterization of Oxazol-4-ylboronic Acid Impurities
Welcome to the technical support center for the characterization of impurities in oxazol-4-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Given its reactivity and unique chemical properties, ensuring the purity of this compound is paramount for the success of subsequent reactions and the quality of the final products. This resource provides in-depth, experience-driven answers to common challenges, troubleshooting strategies for analytical hurdles, and detailed protocols to ensure the integrity of your material.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns encountered when working with this compound and its potential impurities.
Q1: What are the most common types of impurities I should expect in my this compound sample?
A1: Impurities in this compound can be broadly categorized into two classes: process-related impurities and degradation products.
-
Process-Related Impurities: These are substances that originate from the synthetic route used to prepare the this compound. Common examples include unreacted starting materials, intermediates, and byproducts from side reactions. For instance, if a Miyaura borylation is used, you might find residual palladium catalysts or starting halides.[1][2]
-
Degradation Products: Boronic acids are susceptible to certain degradation pathways. The most prevalent degradation products for this compound are:
-
Boroxines (Anhydrides): These are cyclic trimers formed by the dehydration of three boronic acid molecules.[3][4][5][6] This is a reversible process, and the equilibrium between the boronic acid and the boroxine can be influenced by the presence of water.[4][6]
-
Protodeboronated Impurity (Oxazole): This is the product of the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[7] This can be a significant issue, especially under certain pH conditions or in the presence of metal catalysts.[7][8]
-
Oxidation Products: The boronic acid moiety can be susceptible to oxidation, leading to the formation of the corresponding alcohol (4-hydroxyoxazole).[9]
-
Q2: My NMR spectrum of this compound looks complex and shows broad peaks. What could be the cause?
A2: A complex or poorly resolved NMR spectrum is a frequent observation and is often indicative of the presence of boroxines.[10] The equilibrium between the monomeric boronic acid and its trimeric boroxine anhydride in solution can lead to peak broadening and the appearance of multiple sets of signals.[10]
To confirm this, you can try the following:
-
Add a coordinating solvent: Dissolving the sample in a coordinating deuterated solvent like methanol-d4 can often break up the boroxine and simplify the spectrum by shifting the equilibrium towards the monomeric form.[10]
-
Variable Temperature NMR: Acquiring spectra at different temperatures can sometimes help to resolve the exchanging species.
Q3: I am having trouble getting a clean mass spectrum of my sample. What are some common issues?
A3: Mass spectrometry of boronic acids can be challenging. Common issues include:
-
Poor Ionization: Boronic acids can exhibit poor ionization efficiency.
-
Formation of Adducts: They can readily form adducts with solvents or salts in the mobile phase.
-
In-source Boroxine Formation: The high-temperature and vacuum conditions of some mass spectrometer sources can promote the formation of boroxines, leading to the observation of higher molecular weight ions corresponding to the trimer.[10]
To troubleshoot, consider using a gentle ionization technique like electrospray ionization (ESI) and optimizing the mobile phase, for instance, by using ammonium acetate to aid in adduct formation for better detection.[10]
Q4: Is my this compound sample unstable? What are the recommended storage conditions?
A4: While this compound is generally a solid that is stable at room temperature, its stability can be compromised by exposure to moisture and air.[11][12][13] To ensure its integrity, it is recommended to store it at 2-8°C under dry conditions.[13][14] Long-term storage in a desiccator or under an inert atmosphere is advisable to minimize degradation.
Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
Problem: Unexpected Peaks in the HPLC Chromatogram
| Possible Cause | Suggested Solution |
| Protodeboronation on Column | The silica backbone of some reversed-phase columns can promote protodeboronation.[15] Try using a column with low silanol activity or a polymer-based column. Using a buffered mobile phase can also help maintain a stable pH and minimize this degradation.[10] |
| Boroxine Formation/Hydrolysis | The equilibrium between the boronic acid and its boroxine can result in broad or multiple peaks. Ensure consistent mobile phase composition and consider adding a small amount of a coordinating solvent if compatible with your method. |
| Residual Starting Materials/Catalysts | Review the synthetic route of your material. If possible, obtain reference standards for potential starting materials or byproducts to confirm their identity by retention time. |
Problem: Inconsistent Results in Suzuki-Miyaura Coupling Reactions
| Possible Cause | Suggested Solution |
| High Levels of Protodeboronated Impurity | The presence of oxazole (the protodeboronated impurity) will lead to lower yields as it is an inactive coupling partner. Quantify the level of this impurity using a calibrated analytical method (e.g., HPLC-UV with a reference standard) before proceeding with the reaction. |
| Presence of Boroxines | While boroxines are in equilibrium with the active boronic acid, high initial concentrations might affect the reaction kinetics. Ensure your boronic acid is fully dissolved and consider reaction conditions that favor the monomeric form (e.g., presence of a suitable base and solvent). |
| Inhibitory Impurities | Unidentified impurities from the synthesis of the boronic acid could be interfering with the catalytic cycle of the coupling reaction. Re-purification of the this compound may be necessary. |
Analytical Protocols and Workflows
This section provides detailed experimental protocols for the characterization of this compound impurities.
Impurity Profiling by High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust technique for quantifying the purity of this compound and detecting non-volatile impurities.
Protocol: Reversed-Phase HPLC for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM ammonium acetate in water.[10]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting point is a linear gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Causality Behind Choices:
-
The C18 stationary phase provides good retention for the moderately polar this compound.
-
The use of a formic acid or ammonium acetate modifier in the mobile phase helps to achieve better peak shape and reproducible retention times by controlling the ionization state of the analyte and minimizing interactions with residual silanols on the column.[10]
Identification of Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of unknown impurities by providing molecular weight information.
Protocol: LC-MS Analysis
-
LC Method: Utilize the same HPLC method as described in section 3.1.
-
Mass Spectrometer: An electrospray ionization (ESI) source is recommended.
-
Ionization Mode: Acquire data in both positive and negative ion modes to maximize the chances of detecting all impurities.
-
Data Analysis: Look for the molecular ions corresponding to the expected impurities (see Table 1).
Table 1: Expected m/z Values for Common Impurities in ESI-MS
| Impurity | Formula | Molecular Weight | Expected [M+H]⁺ | Expected [M-H]⁻ |
| This compound | C₃H₄BNO₃ | 112.88 | 113.89 | 111.87 |
| Oxazole (Protodeboronation) | C₃H₃NO | 69.06 | 70.07 | 68.05 |
| Oxazol-4-ylboroxine | C₉H₉B₃N₃O₆ | 284.62 | 285.63 | - |
Note: Boroxines may be observed as their protonated molecule in positive mode. Fragmentation analysis (MS/MS) can further aid in structural elucidation.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is invaluable for identifying and quantifying impurities.
Protocol: ¹H NMR Analysis
-
Solvent: DMSO-d₆ is a good starting point as it is a polar aprotic solvent that can effectively dissolve the boronic acid.
-
Sample Preparation: Prepare a solution of approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Compare the observed chemical shifts with known values for this compound and potential impurities. Look for characteristic signals of oxazole (protodeboronated impurity) and potentially broadened signals indicative of boroxines.
Expected Chemical Shifts (¹H NMR, DMSO-d₆):
-
This compound: The aromatic protons of the oxazole ring will have characteristic chemical shifts. The B(OH)₂ protons will appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.
-
Oxazole: The presence of oxazole will be indicated by a distinct set of aromatic proton signals, different from the boronic acid.
Workflow for Impurity Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of impurities in this compound.
Caption: Impurity characterization workflow.
Impurity Formation Pathway: Boroxine
The formation of boroxines is a key consideration in the stability and analysis of this compound.
Caption: Reversible formation of boroxine.
References
-
Kua, J., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(48), 14017–14026. Available at: [Link]
-
Yamamoto, K., et al. (2019). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal, 14(17), 2973-2984. Available at: [Link]
-
Wikipedia. (n.d.). Boroxine. Retrieved from [Link]
-
Kua, J., et al. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Semantic Scholar. Available at: [Link]
-
North, R., & Eisenbeis, S. (2021). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 25(5), 1196–1201. Available at: [Link]
-
Maeda, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Heterocycles, 87(5), 989-1021. Available at: [Link]
-
Hudson, M. J., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials, 26(12), 3781–3795. Available at: [Link]
-
Hudson, M. J., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. Available at: [Link]
-
ChemBK. (2024). 1,2-Oxazol-4-ylboronic acid. Available at: [Link]
-
B'Hymer, C., & Paskiet, K. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 39(12), 582-587. Available at: [Link]
-
Pandiyan, B., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(6), 1632-1638. Available at: [Link]
-
Hudson, M. J., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ResearchGate. Available at: [Link]
-
Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. Available at: [Link]
-
Hudson, M. J., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. Available at: [Link]
-
Hudson, M. J., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Semantic Scholar. Available at: [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
-
ResearchGate. (n.d.). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Retrieved from [Link]
-
Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. ResearchGate. Available at: [Link]
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Grybaitė, B., et al. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 28(14), 5389. Available at: [Link]
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Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
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Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Available at: [Link]
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ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
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Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3075. Available at: [Link]
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PubChem. (n.d.). Isoxazole-4-boronic acid. Retrieved from [Link]
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Demchuk, O. M., et al. (2017). 17O NMR studies of boronic acids and their derivatives. RSC Advances, 7(59), 37197-37206. Available at: [Link]
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Hoff, B. H., et al. (2018). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 37(15), 2434–2443. Available at: [Link]
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Kayumova, K. R., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8891. Available at: [Link]
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Grybaitė, B., et al. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of (a) boronic acid end-functionalized poly(ethylene oxide). Retrieved from [Link]
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Singh, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
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Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. Available at: [Link]
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Technical Support Center: Protecting Groups for Oxazol-4-ylboronic Acid
Welcome to the technical support center for handling and utilizing oxazol-4-ylboronic acid and its derivatives in your research. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the effective use of protecting groups for this versatile building block. Here, we address common challenges and frequently asked questions to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: Why is it often necessary to protect this compound during multi-step synthesis?
This compound is a bifunctional molecule containing a nucleophilic oxazole ring and a reactive boronic acid moiety. Protection is often crucial for several reasons:
-
Preventing Undesired Side Reactions: The boronic acid group is susceptible to degradation under various conditions, including strong acids, oxidants, and sometimes even chromatography on silica gel.[1][2] Unprotected boronic acids can form trimeric boroxines, which can complicate purification and quantification.[1]
-
Enabling Sequential Reactions: In multi-step syntheses, it's often necessary to perform reactions on the oxazole ring or other parts of the molecule without affecting the boronic acid. A protecting group on the boronic acid allows for a wider range of reaction conditions to be employed.[3][4]
-
Improving Stability and Handling: Certain protecting groups, such as the N-methyliminodiacetic acid (MIDA) ester, can convert the boronic acid into a benchtop-stable, crystalline solid that is compatible with air, moisture, and silica gel chromatography.[2][5][6] This significantly simplifies handling and purification.
FAQ 2: What are the most common protecting groups for the boronic acid moiety of this compound?
The two most widely employed protecting groups for arylboronic acids, and by extension, this compound, are the pinacol ester and the MIDA boronate .
| Protecting Group | Structure | Key Features |
| Pinacol Ester | A cyclic boronic ester | Most popular; stable enough for column purification; can often be used directly in Suzuki-Miyaura coupling.[1] |
| MIDA Boronate | A trivalent boronate ester | Exceptionally stable to a wide range of conditions; ideal for iterative cross-coupling; easily deprotected under mild basic conditions.[2][5][7] |
The choice between these depends on the specific requirements of your synthetic route. For a simple, one-step coupling, the pinacol ester may suffice. For more complex, multi-step sequences requiring robust protection, the MIDA boronate is often the superior choice.
FAQ 3: Does the oxazole nitrogen require protection?
The necessity of protecting the oxazole nitrogen depends on the reaction conditions. The oxazole nitrogen is weakly basic and can potentially coordinate to and inhibit palladium catalysts in cross-coupling reactions.
-
When to Protect: If you are performing a reaction that is sensitive to Lewis basicity or if you observe catalyst inhibition, N-protection should be considered. Common protecting groups for nitrogen heterocycles include tert-butoxycarbonyl (Boc) and tosyl (Ts).[8][9]
-
When Not to Protect: In many standard Suzuki-Miyaura coupling reactions, the oxazole nitrogen does not significantly interfere, and N-protection is not necessary.[10][11] It is often best to first attempt the reaction without N-protection and only introduce this step if problems arise.
Section 2: Troubleshooting Guide
Problem 1: Low yield or no reaction in a Suzuki-Miyaura coupling with unprotected this compound.
Several factors could be contributing to a failed Suzuki-Miyaura coupling. Here's a systematic approach to troubleshooting:
Workflow for Troubleshooting Failed Suzuki-Miyaura Coupling
Caption: A workflow to decide on the appropriate boronic acid protection strategy.
By protecting the boronic acid as a MIDA ester, you can perform a wide array of chemical transformations on the oxazole moiety and then deprotect the MIDA group in the final step to reveal the boronic acid for subsequent cross-coupling. [4]
References
-
Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. [Link]
-
Organic Letters. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates. [Link]
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National Institutes of Health. (n.d.). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. [Link]
-
Chemical Science (RSC Publishing). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. [Link]
-
ResearchGate. Scope of the formal homologation reaction with aryl boronic acid MIDA esters. [Link]
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MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ResearchGate. Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]
-
PubMed Central. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
-
PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
Organic Syntheses Procedure. 5-Acetylthiophene-2-boronic acid MIDA ester. [Link]
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National Institutes of Health. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. [Link]
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ResearchGate. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]
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ACS Publications. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. [Link]
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PubMed Central. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]
-
The University of Manchester - Research Explorer. (2006). Suzuki coupling of oxazoles. [Link]
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ACS Publications. Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. [Link]
-
Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
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TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]
-
Innovare Academic Sciences. synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. [Link]
-
ResearchGate. A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. [Link]
-
Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
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Wikipedia. Tosyl group. [Link]
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University of Rochester. Cross-Coupling Chemistry. [Link]
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MDPI. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. [Link]
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EurekAlert!. (2026). A visible light-catalyzed delayed aryl migration strategy for precise ipso-, para-difunctionalization of aromatic amines. [Link]
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Organic Chemistry Portal. Protective Groups. [Link]
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ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
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Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
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ResearchGate. Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts).... [Link]
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Chemical Communications (RSC Publishing). Recent advances in the synthesis and reactivity of MIDA boronates. [Link]
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ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]
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Organic Chemistry Portal. Protecting Groups - Stability. [Link]
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Journal of the American Chemical Society. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]
- Google Patents. Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester.
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CHEMISTRY & BIOLOGY INTERFACE. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. [Link]
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National Institutes of Health. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
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PubMed Central. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ResearchGate. The synthesis of 1,3,4-oxadiazole boronic acid derivatives. Reagents.... [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Technical Support Center: Handling and Storage of Air-Sensitive Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for the handling and storage of air-sensitive boronic acids to ensure the integrity of your starting materials and the success of your synthetic endeavors.
Section 1: The Chemical Nature of Boronic Acid Instability
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction.[1][2][3] However, many boronic acids, particularly heterocyclic, vinyl, and cyclopropyl derivatives, exhibit inherent instability when exposed to air.[4][5] This instability primarily manifests through three degradation pathways:
-
Protodeboronation: The cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[6] This is a common side reaction, especially in the presence of moisture, acid, or base.[6][7]
-
Oxidation: The conversion of the boronic acid to a phenol or other oxidized species.
-
Formation of Boroxines (Anhydrides): Three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine.[8][9][10] While this is often a reversible process, it can affect the stoichiometry and solubility of the reagent.[10][11]
Understanding these degradation pathways is the first step in mitigating them. The choice of handling and storage protocols is therefore not merely a matter of convenience but a critical parameter for experimental success.
Section 2: Frequently Asked Questions (FAQs)
Q1: My boronic acid is a fluffy white solid, but the manufacturer's data sheet says it's a crystalline solid. Is it still good to use?
This is a common observation and often indicates the formation of the boroxine anhydride.[2][8][12] Most aryl boronic acids readily dehydrate to form this cyclic trimer.[2][12] For many applications, particularly Suzuki-Miyaura coupling, the boroxine is often used directly as it can be converted back to the active boronic acid in situ under the reaction conditions.[2][12] However, it's crucial to be aware that the molecular weight of the boroxine is different from that of the boronic acid, which will affect your calculations if you are measuring by mass.
Q2: I stored my boronic acid in the refrigerator, and now it seems to be performing poorly in my reactions. What happened?
While refrigeration can slow down decomposition, improper storage techniques can introduce moisture. If a cold bottle is opened in a humid lab environment, water will condense on the inside surfaces and on the compound itself.[13] This moisture can accelerate protodeboronation and other hydrolytic decomposition pathways.[6] Always allow the container to warm to room temperature before opening. [13]
Q3: Can I store my air-sensitive boronic acid in a standard screw-cap vial?
For short-term storage of moderately stable boronic acids, a well-sealed screw-cap vial with a PTFE-lined cap, further sealed with parafilm, may be sufficient. However, for long-term storage or for highly sensitive compounds, this is not recommended. It is best to store them in a glovebox or a desiccator under an inert atmosphere.
Q4: How can I tell if my boronic acid has decomposed?
The most reliable method is to take a small sample and analyze it by NMR spectroscopy. Look for the disappearance of the characteristic boronic acid proton and the appearance of new signals corresponding to the protodeboronated product. You can also monitor reaction progress closely by TLC, GC-MS, or LC-MS to see if the starting material is being consumed and if the desired product is forming.[14]
Section 3: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction
Symptoms:
-
Starting materials are recovered unchanged.
-
Significant formation of the protodeboronated arene.
-
A complex mixture of unidentifiable byproducts.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Boronic Acid Decomposition | The boronic acid may have degraded during storage or upon exposure to the reaction conditions, leading to a lower effective concentration of the active coupling partner.[15] | 1. Verify Quality: Before starting, check the purity of the boronic acid by NMR. 2. Use Fresh Reagent: If decomposition is suspected, use a freshly opened bottle or a newly synthesized batch. 3. Protect the Reagent: For particularly unstable boronic acids, consider converting them to a more stable derivative like a MIDA boronate or a potassium trifluoroborate salt, which can be used directly in the coupling reaction.[4][5][12][16] |
| Protodeboronation | This is a common side reaction where the C-B bond is cleaved by a proton source (like water) before the desired cross-coupling can occur.[6] This can be catalyzed by acid or base.[6][7] | 1. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and oven-dry your glassware.[17][18][19] 2. Optimize Base: The choice and amount of base can be critical. A weaker base or a different base (e.g., K3PO4, Cs2CO3) may suppress protodeboronation. 3. Reaction Temperature: Higher temperatures can accelerate protodeboronation. Try running the reaction at a lower temperature for a longer time. |
| Oxygen Contamination | Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the palladium catalyst.[14] | 1. Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method. 2. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and execution.[17][18] |
Issue 2: Inconsistent Reaction Results
Symptoms:
-
The same reaction protocol gives variable yields from batch to batch.
-
Difficulty in reproducing published procedures.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Variable Boronic Acid Quality | The boronic acid may exist as a mixture of the free acid and its boroxine anhydride, with the ratio varying between batches.[2][12] | 1. Standardize the Reagent: If possible, analyze the boronic acid by ¹H NMR to determine the approximate ratio of acid to boroxine. Adjust the stoichiometry accordingly. 2. Convert to a Stable Form: For maximum consistency, consider converting the boronic acid to a more stable and easily characterizable form, such as a MIDA boronate or a potassium trifluoroborate salt.[4][5][12][16] |
| Creeping Degradation | A multi-use bottle of boronic acid may be slowly degrading with each use due to repeated exposure to the atmosphere. | 1. Aliquot the Reagent: Upon receiving a new bottle of an air-sensitive boronic acid, it is good practice to aliquot it into smaller, single-use vials inside a glovebox. This minimizes the number of times the main stock is exposed to the atmosphere. |
Section 4: Experimental Protocols & Visual Guides
Protocol 1: Safe Handling and Aliquoting of a New Bottle of Air-Sensitive Boronic Acid
This protocol should be performed in a glovebox or using Schlenk techniques under an inert atmosphere.
-
Preparation: Place the sealed bottle of boronic acid, a spatula, several appropriately sized vials with PTFE-lined caps, and a balance inside a glovebox antechamber.
-
Inert Atmosphere: Evacuate and refill the antechamber with an inert gas (e.g., argon or nitrogen) at least three times before transferring the items into the main chamber.
-
Equilibration: Allow the bottle of boronic acid to sit inside the glovebox for at least 30 minutes to ensure it has reached the temperature of the glovebox atmosphere.
-
Aliquoting: Carefully open the main container. Using a clean, dry spatula, weigh the desired amount of boronic acid into each of the smaller vials.
-
Sealing: Tightly cap each vial. For extra protection, wrap the cap and neck of each vial with parafilm.
-
Labeling: Clearly label each vial with the name of the compound, the amount, and the date it was aliquoted.
-
Storage: Store the aliquoted vials in a desiccator inside a freezer or refrigerator, depending on the manufacturer's recommendations.
Protocol 2: Conversion of an Unstable Boronic Acid to a Bench-Stable Diethanolamine Adduct
Some unstable boronic acids can be stabilized by forming an adduct with diethanolamine. These adducts are often crystalline, air-stable solids that can be used directly in Suzuki couplings with protic solvents.[14][20]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equivalent) in a minimal amount of a suitable solvent like methylene chloride.[14]
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise via pipette.[14]
-
Precipitation: A precipitate will form. Continue stirring the slurry for 10-15 minutes.[14]
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[14]
Visualizing Boronic Acid Equilibria and Degradation
Caption: Reversible dehydration of boronic acid to its cyclic trimer, boroxine.
Caption: General mechanism of protodeboronation leading to the desired product.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
References
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Protodeboronation - Wikipedia. Available at: [Link]
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC - NIH. Available at: [Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Available at: [Link]
-
Boroxine - Wikipedia. Available at: [Link]
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Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. - Semantic Scholar. Available at: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. Available at: [Link]
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Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. Available at: [Link]
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Available at: [Link]
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A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. - Semantic Scholar. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Available at: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available at: [Link]
-
Borate handling and storage - U.S. Borax. Available at: [Link]
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Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. Available at: [Link]
-
Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC - NIH. Available at: [Link]
-
Boronic acid - Wikipedia. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]
-
Boronic Acid - Borates Today. Available at: [Link]
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - NIH. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. Available at: [Link]
- CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Books.
-
2.3 The Manipulation of Air-Sensitive Compounds. Available at: [Link]
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Handling air-sensitive reagents AL-134 - MIT. Available at: [Link]
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Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. Available at: [Link]
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Boronic acid synthesis by hydrolysis - Organic Chemistry Portal. Available at: [Link]
-
A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. Available at: [Link]
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Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Detection of Boronic Acid Derivatives in Cells Using Fluorescent Sensor - ResearchGate. Available at: [Link]
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Detection of boronic acid derivatives in cells using a fluorescent sensor - RSC Publishing. Available at: [Link]
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Best Practices for Chemical Storage in Research Labs - Apollo Scientific. Available at: [Link]
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Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids - PMC - NIH. Available at: [Link]
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(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available at: [Link]
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benzeneboronic anhydride - Organic Syntheses Procedure. Available at: [Link]
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Organoborons | Frontier Specialty Chemicals. Available at: [Link]
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How to store temperature and moisture-sensitive compounds? : r/chemistry - Reddit. Available at: [Link]
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Cross-Coupling Reactions of Aryl Pivalates with Boronic Acids - Sci-Hub. Available at: [Link]
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Available at: [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. Available at: [Link]
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Evolve's guide to storing lab chemicals safely. Available at: [Link]
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Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Available at: [Link]
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Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. Available at: [Link]
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Practices for Proper Chemical Storage - Cleveland State University. Available at: [Link]
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Validation & Comparative
A Comparative Guide for Synthetic Chemists: Oxazol-4-ylboronic Acid vs. Isoxazole-4-boronic Acid
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic selection of building blocks is paramount. Heterocyclic boronic acids are indispensable reagents, primarily for their role in palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparison of two isomeric five-membered heteroaryl boronic acids: oxazol-4-ylboronic acid and isoxazole-4-boronic acid. While structurally similar, their distinct electronic and chemical properties dictate their reactivity and suitability for specific synthetic applications.
Structural and Physicochemical Distinctions
The core difference between oxazole and isoxazole lies in the relative positions of the oxygen and nitrogen atoms within the five-membered ring. In oxazole, the heteroatoms are in a 1,3-relationship, separated by a carbon atom.[1] In contrast, isoxazole features adjacent nitrogen and oxygen atoms (a 1,2-relationship).[1][2] This seemingly subtle variance in atomic arrangement significantly influences the electronic distribution, aromaticity, and ultimately, the chemical behavior of the corresponding boronic acids.[2]
| Property | This compound | Isoxazole-4-boronic acid |
| CAS Number | 1332457-86-9[3] | 1008139-25-0[4][5] |
| Molecular Formula | C₃H₄BNO₃[3] | C₃H₄BNO₃[4] |
| Molecular Weight | 112.88 g/mol [3] | 112.88 g/mol [5] |
| Appearance | Solid[6] | Colorless to light yellow solid[4][7] |
| pKa (of parent heterocycle's conjugate acid) | 0.8 (for Oxazole)[1] | -3.0 (for Isoxazole)[1] |
| Storage | Store at 2-8°C[6] | Inert atmosphere, store in freezer, under -20°C[4] |
Table 1: Physicochemical Properties of this compound and Isoxazole-4-boronic acid.
The difference in the pKa of the parent heterocycles' conjugate acids highlights a key electronic distinction. Oxazole is a weak base, while isoxazole is significantly less basic.[1] This is a direct consequence of the nitrogen atom's lone pair availability, which is influenced by the adjacent electronegative oxygen in the isoxazole ring. These electronic differences can impact the reactivity of the boronic acid in cross-coupling reactions.
Reactivity in Suzuki-Miyaura Cross-Coupling
Both this compound and isoxazole-4-boronic acid are valuable reagents in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[8][9] However, the success and efficiency of these reactions with heteroaryl boronic acids can be challenging due to issues like catalyst deactivation by Lewis-basic heteroatoms and competitive protodeboronation.[10]
Key Considerations for Reactivity:
-
Electronic Effects: The electron distribution within the heterocyclic ring influences the nucleophilicity of the boronic acid. The more electron-rich the ring, the more readily it participates in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Protodeboronation: A common side reaction with heteroaryl boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[10] The propensity for this side reaction is influenced by the stability of the heteroaryl ring and the reaction conditions.
-
Catalyst Inhibition: The nitrogen atom in both oxazole and isoxazole can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[10] The differing basicity of the nitrogen atoms in the two isomers can influence the extent of this inhibition.
While direct, quantitative comparisons of the reactivity of these two specific boronic acids in the literature are scarce, general principles of heteroaryl boronic acid reactivity suggest that the subtle electronic differences will influence optimal reaction conditions. For instance, the choice of palladium catalyst, ligand, base, and solvent can be critical to minimize side reactions and maximize yields.
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A Senior Application Scientist's Guide to Selecting Boronic Acids for Suzuki-Miyaura Coupling
For researchers at the forefront of chemical synthesis, particularly in drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The reaction's power lies in its versatility, mild conditions, and broad functional group tolerance.[2] At the heart of this transformation lies the organoboron reagent, most commonly a boronic acid. The choice of this reagent is not trivial; it is a critical parameter that dictates the success, efficiency, and scope of the reaction.
This guide provides an in-depth comparison of the various classes of boronic acids and their derivatives. Moving beyond a simple catalog of reagents, we will explore the underlying principles that govern their reactivity and stability, providing you with the field-proven insights needed to select the optimal boron-containing nucleophile for your specific synthetic challenge.
The Engine of Innovation: A Refresher on the Suzuki-Miyaura Catalytic Cycle
To make informed decisions, we must first understand the mechanism. The Suzuki-Miyaura coupling is a palladium-catalyzed process that generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The boronic acid derivative plays its crucial role during the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[5] A base is essential for this step, as it activates the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transfer.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Boron Reagents
The ideal boronic acid is stable, easy to handle, and highly reactive in the desired coupling reaction while minimizing side reactions. However, a single reagent rarely meets all these criteria for every substrate combination. Here, we compare the most common classes of organoboron reagents.
Boronic Acids (RB(OH)₂): The Versatile Workhorses
Arylboronic acids are the most commonly used organoboron reagents in Suzuki-Miyaura couplings. They are often crystalline solids, are relatively easy to prepare, and a vast array are commercially available.[6]
-
Reactivity: Generally, boronic acids are more reactive than their corresponding ester derivatives.[7] This is attributed to the electron-withdrawing nature of the hydroxyl groups, which increases the Lewis acidity of the boron center and facilitates the formation of the reactive boronate "ate" complex.
-
Stability: The primary drawback of boronic acids is their propensity for decomposition.[6] The two most common side reactions are:
-
Protodeboronation: The cleavage of the C-B bond by a proton source, which is a significant issue, especially with electron-rich heterocyclic or vinyl boronic acids under basic, aqueous conditions.[8]
-
Trimerization (Boroxine formation): Dehydration of three boronic acid molecules to form a stable six-membered ring. This can complicate stoichiometry and reaction reproducibility.[9]
-
Boronate Esters: Enhanced Stability and Handling
To overcome the stability issues of boronic acids, various boronate esters have been developed. These are formed by reacting the boronic acid with a diol.
-
Pinacol Esters (Bpin): These are perhaps the most popular boronic acid surrogates.[6] They are generally stable, often crystalline solids that are amenable to chromatographic purification and possess a long shelf-life.[10] While more stable, they can be less reactive than the parent boronic acids, sometimes requiring more forcing conditions.[9]
-
Neopentyl Glycol Esters: These have gained popularity due to their high reactivity, sometimes even in anhydrous conditions.[11]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: These are exceptionally stable, air- and chromatography-stable crystalline solids. The MIDA ligand protects the boron, rendering it unreactive under standard anhydrous cross-coupling conditions. The boronic acid can be slowly released in situ under mild aqueous basic conditions, making MIDA boronates ideal for iterative cross-coupling strategies and for use with particularly unstable boronic acids.[6]
Potassium Organotrifluoroborates (R-BF₃K): The Robust Alternative
Potassium organotrifluoroborates are another class of highly stable and user-friendly organoboron reagents.
-
Stability: They are monomeric, crystalline solids that are indefinitely stable to air and moisture and are significantly less prone to protodeboronation than boronic acids.[12][13] This stability allows for the use of a smaller excess of the boron reagent in the reaction.[12]
-
Reactivity: Trifluoroborates require activation, typically through hydrolysis, to generate the active boronic acid or a related species for transmetalation. They have proven effective for a wide range of coupling partners, including aryl, vinyl, and alkyl groups.[14][15][16] They are particularly valuable for challenging substrates like vinyl groups, where the corresponding vinylboronic acid is prone to polymerization.[16]
Data Summary: A Head-to-Head Comparison
| Feature | Boronic Acids (RB(OH)₂) | Pinacol Boronate Esters (RBpin) | MIDA Boronates | Potassium Trifluoroborates (RBF₃K) |
| Physical State | Often crystalline solids | Often crystalline solids | Crystalline solids | Crystalline solids |
| Stability | Moderate; prone to protodeboronation and boroxine formation[8][9] | High; generally stable to air and chromatography[10] | Exceptional; indefinitely stable to air and chromatography | Exceptional; indefinitely stable to air and moisture[12][13] |
| Reactivity | High[7] | Moderate to High; may require hydrolysis[9][17] | Low (as is); requires deprotection for reactivity | High; requires activation (hydrolysis) |
| Handling | Can be challenging due to instability | Easy | Easy | Easy |
| Purification | Often used crude or requires care | Amenable to chromatography[10] | Amenable to chromatography | Typically by crystallization |
| Key Advantage | High reactivity, widely available | Enhanced stability, easy handling | Orthogonal reactivity, ideal for iterative synthesis[6] | High stability, resistance to protodeboronation[12] |
| Key Disadvantage | Instability[6] | Potentially lower reactivity than boronic acids[9] | Requires a deprotection step, which can add complexity[18] | May require specific conditions for activation |
Experimental Design and Protocols
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection and execution of the experimental protocol. Below is a general, robust procedure that can serve as a starting point for optimization.
Workflow for a Typical Suzuki-Miyaura Coupling
Caption: A general experimental workflow for the Suzuki-Miyaura reaction.
Representative Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid or Derivative (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)
-
Degassed Solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)
Procedure:
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or its derivative (1.2–1.5 equiv), and the base (2.0–3.0 equiv).[8]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[8][19]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and any additional ligand.[8]
-
Solvent Addition: Add the degassed solvent via syringe.[8][19]
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[8]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8][20]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8][21]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Catalyst Inactivity: Catalyst decomposition (formation of palladium black) or inhibition.[22][23] | Ensure thorough degassing.[19] Use a more robust ligand (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos for hindered substrates).[8] |
| Boronic Acid Decomposition: Protodeboronation is a major side reaction.[8][19] | Switch to a more stable derivative like a pinacol ester or a potassium trifluoroborate.[19] Use milder bases (e.g., KF) and minimize water if possible.[8][24] | |
| Inefficient Transmetalation: Steric hindrance or poor choice of base. | For sterically hindered substrates, use bulky, electron-rich ligands.[8] Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[19] | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote oxidative homocoupling. | Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas.[19] |
| Inconsistent Results | Boronic Acid Quality: Formation of boroxine trimers can affect stoichiometry. | Use fresh, high-purity boronic acid. Consider converting it to a more stable MIDA or pinacol ester for storage and use. |
Conclusion: Making the Right Choice
The selection of an organoboron reagent for Suzuki-Miyaura coupling is a strategic decision that profoundly impacts synthetic outcomes.
-
For routine couplings with stable aryl partners, traditional boronic acids often provide the most reactive and cost-effective solution.
-
When stability, purification, or handling are concerns, or when dealing with substrates prone to decomposition (like many heteroaryls), pinacol boronate esters are the preferred choice.[25]
-
For iterative cross-coupling or when using exceptionally unstable boronic acids, the protective and slow-release strategy offered by MIDA boronates is unparalleled.
-
When maximum stability against protodeboronation is required, especially for vinyl or electron-rich heteroaryl groups, potassium trifluoroborates offer a robust and reliable alternative.[12][16]
By understanding the inherent properties of each class of reagent and aligning them with the specific demands of your target molecule, you can navigate the complexities of Suzuki-Miyaura coupling with confidence, accelerating your research and development efforts.
References
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Noole, A., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]
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Molander, G. A., & Ham, J. (2006). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 8(13), 2767–2770. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4411. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Kumar, A., & Kumar, V. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(78), 9923-9943. [Link]
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ResearchGate. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. [Link]
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PubMed. (2019). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. PubMed. [Link]
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ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4381-4387. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(12), 4635–4643. [Link]
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Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Kassel, D. B., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 23(15), 5894–5898. [Link]
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Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3359–3363. [Link]
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Journal of the American Chemical Society. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4411. [Link]
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Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society, 134(25), 10341–10344. [Link]
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Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]
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Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
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ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
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Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
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Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
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RSC Publishing. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. RSC Publishing. [Link]
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Sci-Hub. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. [Link]
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ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
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PubMed. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. PubMed. [Link]
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ResearchGate. (2009). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. ResearchGate. [Link]
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Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(11), 897-903. [Link]
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NIH. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH. [Link]
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A Senior Application Scientist's Guide to Heterocyclic Boronic Acids: Unlocking Novel Activities in Drug Discovery and Synthesis
For researchers, scientists, and professionals navigating the complex landscape of drug development and chemical synthesis, the quest for novel molecular scaffolds with tunable properties is perpetual. Among these, heterocyclic boronic acids have emerged as a class of compounds with exceptional versatility and potential. This guide provides an in-depth comparison of the activities of oxazol-4-ylboronic acid derivatives and their isomeric cousins, such as isoxazole and oxadiazole boronic acids. By examining their performance in both biological and synthetic contexts, supported by experimental data, we aim to equip you with the insights needed to select the optimal building block for your research endeavors.
The oxazole ring system and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds.[1][2][3][4] The incorporation of a boronic acid moiety into this scaffold introduces a unique functional group capable of forming reversible covalent bonds with biological targets, making these compounds promising candidates for enzyme inhibitors.[5][6] Furthermore, their utility as coupling partners in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, is well-established.[7][8][9][10][11][12]
Comparative Analysis of Biological Activity: Enzyme Inhibition
Boronic acids are renowned for their ability to act as transition state analog inhibitors of serine proteases. The electrophilic boron atom readily interacts with the catalytic serine residue in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis.[6] This mechanism underpins their efficacy as potent and often reversible inhibitors.
While specific quantitative data for this compound derivatives as enzyme inhibitors is not extensively reported in publicly available literature, we can draw valuable comparisons from studies on structurally related heterocyclic boronic acids. For instance, benzoxaboroles, which also feature a five-membered ring containing boron and oxygen, have demonstrated significant inhibitory activity against various enzymes.
Table 1: Comparative Inhibitory Activity of Heterocyclic Boronic Acids Against OXA-24/40 β-Lactamase
| Compound ID | Heterocyclic Core | Substituent | Ki (μM) | Reference |
| BA4 | Benzoxaborole | - | 5.03 | [3] |
| BA16 | Phenylboronic acid | Same as BA4 | 206 | [3] |
| BA8 | Phenylboronic acid | 4-membered nitrogen-containing ring | - | [3] |
As illustrated in Table 1, the benzoxaborole derivative BA4 exhibits significantly more potent inhibition of OXA-24/40 β-lactamase compared to its phenylboronic acid counterpart BA16 , despite having the same substituent.[3] This highlights the critical role of the heterocyclic scaffold in modulating inhibitory activity. The constrained five-membered ring of the benzoxaborole likely pre-organizes the boronic acid for optimal interaction with the active site residues.
The following diagram illustrates the general mechanism of serine protease inhibition by a boronic acid derivative.
Caption: Suzuki-Miyaura Coupling Workflow.
Structure-Activity Relationships (SAR) and Future Perspectives
While a comprehensive SAR for this compound derivatives is still emerging, studies on related oxadiazole and isoxazole compounds provide valuable insights. For instance, in a series of 1,2,4-oxadiazole derivatives developed as antibiotics, modifications at the 5-position of the oxadiazole ring were found to be critical for antibacterial activity against Staphylococcus aureus. [13][14]Similarly, SAR studies on 4-isoxazolyl-1,4-dihydropyridines have revealed that the substitution pattern on the isoxazole ring significantly impacts their interaction with calcium channels. [15] These findings underscore the importance of systematic structural modifications to optimize the desired activity. For this compound derivatives, future research should focus on:
-
Systematic variation of substituents on the oxazole ring to probe electronic and steric effects on biological activity and synthetic reactivity.
-
Direct, head-to-head comparisons with other heterocyclic boronic acids and established inhibitors or coupling partners to clearly delineate their advantages.
-
Elucidation of the precise binding modes of active compounds with their biological targets through techniques like X-ray crystallography to guide rational drug design.
By pursuing these avenues of research, the full potential of this compound derivatives and their heterocyclic congeners can be unlocked, paving the way for the development of novel therapeutics and more efficient synthetic methodologies.
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Hawash, M., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Source details not fully available] [11]2. Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1-s), 27-32. [15]3. Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. [5]4. Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [1]5. Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [4]6. Ghosh, S., et al. (2008). Synthesis of 4-oxazolinephenylboronic acid and heterobiaryl oxazolines via a Suzuki reaction. Journal of Chemical Research, 2008(8), 449-451. [8]7. Philippot, A., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7299. [6]8. Powers, J. C., et al. (2002). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 45(15), 3222-3229. [16]9. Flegeau, E. F., et al. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(13), 2871-2874. [7]10. Hawash, M., et al. (2023). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. [Source details not fully available] [15]11. Pemberton, O. A., et al. (2017). Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. Protein Science, 26(9), 1836-1846. [3]12. Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 263-269. [2]13. Mobinikhaledi, A., et al. (2021). The IC50 inhibition values of the the synthesized compounds (3 and 4a-l) on XO and AChE/BChE enzymes. ResearchGate. [17]14. Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [2]15. Ghosh, S., et al. (2008). Synthesis of 4-oxazolinephenylboronic acid and heterobiaryl oxazolines via a Suzuki reaction. Journal of Chemical Research, 2008(8), 449-451. [8]16. Mobinikhaledi, A., et al. (2021). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. [Source details not fully available] [13]17. Flegeau, E. F., et al. (2006). Suzuki coupling of oxazoles. Organic Letters, 8(13), 2871-2874. [8]18. D'hooghe, M., & De Kimpe, N. (2006). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 10(6), 631-650. [9]19. Zhang, C., et al. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804-3805. [12]20. Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 53(15), 3932-3936. [11]21. Zhang, C., et al. (1999). Palladium-imidazol-2-ylidene complexes as catalysts for facile and efficient Suzuki cross-coupling reactions of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry, 64(11), 3804-3805. [12]22. Mobinikhaledi, A., et al. (2021). Structure-activity relationship for the oxadiazole class of antibiotics. [Source details not fully available] [14]23. Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki-Miyaura Cross-Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 53(15), 3932-3936.
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A Comparative Spectroscopic Guide to Oxazol-4-ylboronic Acid for Researchers in Drug Discovery
For researchers, scientists, and drug development professionals navigating the intricate landscape of modern synthetic chemistry, the selection of appropriate building blocks is paramount. Oxazol-4-ylboronic acid is an emerging heterocyclic boronic acid with significant potential in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of complex molecules in medicinal chemistry.[1][2] This guide provides an in-depth spectroscopic analysis of this compound, offering a comparative perspective against two widely used alternatives: the structurally isomeric isoxazole-4-ylboronic acid and the foundational arylboronic acid, phenylboronic acid. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to equip researchers with the necessary insights for unambiguous identification, purity assessment, and informed selection of these critical reagents.
Introduction to Heterocyclic Boronic Acids in Synthesis
Boronic acids are indispensable tools in organic synthesis due to their versatility, stability, and relatively low toxicity.[3] Their ability to participate in palladium-catalyzed cross-coupling reactions has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds. While phenylboronic acid represents a fundamental and well-characterized arylboronic acid, the increasing demand for novel molecular scaffolds in drug discovery has propelled the exploration of more complex, functionalized boronic acids. Heterocyclic boronic acids, such as this compound and its isomer, offer unique spatial arrangements and electronic properties that can significantly influence the biological activity and pharmacokinetic profiles of the resulting compounds.
This guide will dissect the spectroscopic signatures of this compound, providing a framework for its characterization and differentiation from common alternatives.
Comparative Spectroscopic Analysis
A thorough understanding of the spectroscopic characteristics of a reagent is crucial for reaction monitoring, quality control, and structural elucidation of the final products. The following sections detail the expected and experimentally observed spectroscopic data for this compound, isoxazole-4-ylboronic acid, and phenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For boronic acids, both ¹H and ¹³C NMR provide critical information, although challenges such as boroxine formation (the trimeric anhydride) can sometimes lead to complex or broadened spectra.[4] Running NMR in solvents like DMSO-d₆ or methanol-d₄ can often mitigate these issues by favoring the monomeric boronic acid form.
¹H NMR Spectroscopy:
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in a molecule. For the compounds , the aromatic and heterocyclic protons, as well as the hydroxyl protons of the boronic acid group, are of key interest.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic/Heterocyclic Protons | B(OH)₂ Protons | Reference |
| This compound | H2: ~8.5-8.7 ppm (s), H5: ~8.0-8.2 ppm (s) | Broad singlet, ~8.0-8.5 ppm | Predicted |
| Isoxazole-4-ylboronic acid | H3: ~8.9 ppm (s), H5: ~9.2 ppm (s) | Broad singlet, ~8.0-8.5 ppm | Predicted |
| Phenylboronic acid | ortho-H: ~7.8 ppm (d), meta/para-H: ~7.3-7.5 ppm (m) | Broad singlet, ~8.0 ppm | [5] |
-
This compound: The two protons on the oxazole ring are expected to appear as singlets in distinct regions of the downfield spectrum. The proton at the 2-position (H2), being adjacent to both the nitrogen and oxygen atoms, is anticipated to be the most deshielded.
-
Isoxazole-4-ylboronic acid: Similar to its isomer, the isoxazole protons will be in the aromatic region. The relative positions of the nitrogen and oxygen atoms lead to different electronic distributions and thus different chemical shifts for H3 and H5.
-
Phenylboronic acid: The protons on the phenyl ring exhibit a characteristic pattern with the ortho protons being the most deshielded due to the anisotropic effect of the boronic acid group.[5]
¹³C NMR Spectroscopy:
Carbon NMR provides insight into the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | Aromatic/Heterocyclic Carbons | C-B Carbon | Reference |
| This compound | C2: ~150-155, C5: ~135-140 | ~120-130 (often broad or unobserved) | Predicted |
| Isoxazole-4-ylboronic acid | C3: ~155-160, C5: ~150-155 | ~110-120 (often broad or unobserved) | Predicted |
| Phenylboronic acid | C-ortho: ~134, C-meta: ~128, C-para: ~130 | ~135 (often broad or unobserved) | [6] |
A key feature in the ¹³C NMR of boronic acids is the signal for the carbon atom attached to the boron. This signal is often broadened due to quadrupolar relaxation of the boron nucleus and can sometimes be difficult to observe.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For boronic acids, the characteristic vibrations of the O-H, B-O, and C-B bonds are of particular interest.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Expected) | Isoxazole-4-ylboronic acid (Expected) | Phenylboronic acid (Experimental) | Reference |
| O-H stretch (B(OH)₂) | 3200-3600 (broad) | 3200-3600 (broad) | ~3300 (broad) | [7] |
| C=N stretch (Oxazole/Isoxazole) | ~1620-1680 | ~1600-1650 | N/A | [8] |
| B-O stretch | ~1330-1380 | ~1330-1380 | ~1350 | [7] |
| C-O-C stretch (Oxazole) | ~1050-1100 | N/A | N/A | [8] |
| N-O stretch (Isoxazole) | N/A | ~1400-1450 | N/A | |
| Aromatic C-H stretch | ~3000-3100 | ~3000-3100 | ~3050 | [7] |
The broad O-H stretching band is a hallmark of the boronic acid functional group, often indicating hydrogen bonding. The B-O stretching frequency is also a key diagnostic peak. For the heterocyclic boronic acids, the vibrations associated with the oxazole or isoxazole ring, such as the C=N and C-O-C or N-O stretches, will be prominent features that distinguish them from phenylboronic acid.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features. The analysis of boronic acids by MS can be complicated by their tendency to form boroxines (cyclic trimers) in the gas phase, which are dehydration products.
Table 4: Expected Mass Spectrometry Observations
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ | Key Fragmentation Pathways |
| This compound | 112.88 | 113.04 | Loss of H₂O, loss of B(OH)₂, fragmentation of the oxazole ring (e.g., loss of CO, HCN).[9] |
| Isoxazole-4-ylboronic acid | 112.88 | 113.04 | Loss of H₂O, loss of B(OH)₂, fragmentation of the isoxazole ring. |
| Phenylboronic acid | 121.93 | 122.06 | Loss of H₂O, formation of boroxine [3M-3H₂O+H]⁺, fragmentation of the phenyl ring.[10] |
Electrospray ionization (ESI) is a soft ionization technique commonly used for boronic acids. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural information. For this compound, fragmentation of the oxazole ring is expected, which can help to confirm its structure and differentiate it from its isoxazole isomer.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic analysis, standardized protocols should be followed.
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Dissolve approximately 5-10 mg of the boronic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves most boronic acids and helps to minimize boroxine formation.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for ¹H.
Sample Preparation for IR Spectroscopy
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum. This is a rapid and convenient method.
-
KBr Pellet: Mix approximately 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Acquire the spectrum of the pellet.
Sample Preparation for Mass Spectrometry
-
Solvent System: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent system for ESI-MS, such as methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.
-
Direct Infusion: Introduce the sample solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).
-
LC-MS: For complex mixtures or to assess purity, separate the components using liquid chromatography before introduction into the mass spectrometer.
Visualizing the Workflow
A systematic approach to the spectroscopic analysis is crucial for obtaining reliable and comprehensive data.
Caption: Workflow for the comprehensive spectroscopic analysis of boronic acids.
Conclusion
The spectroscopic characterization of this compound reveals a unique fingerprint that allows for its clear differentiation from its structural isomer, isoxazole-4-ylboronic acid, and the more common phenylboronic acid. By leveraging the distinct chemical shifts in NMR, characteristic vibrational modes in IR, and specific fragmentation patterns in MS, researchers can confidently identify and assess the purity of this valuable synthetic building block. This guide provides the foundational knowledge and comparative data necessary to integrate this compound into drug discovery and development programs, facilitating the synthesis of novel and potentially bioactive compounds.
References
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Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]
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Supporting Information. Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. [Link]
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National Institutes of Health. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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National Institutes of Health. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
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ResearchGate. Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. [Link]
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National Institutes of Health. (2007). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. [Link]
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ResearchGate. 13 C-NMR spectrum of ( 4 ). [Link]
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MDPI. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]
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SciSpace. (2007). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. [Link]
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Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]
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Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]
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ResearchGate. (2010). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. [Link]
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A Comparative Guide to the X-ray Crystal Structure of Oxazol-4-ylboronic Acid and its Alternatives in Medicinal Chemistry
Introduction
Heteroaryl boronic acids are indispensable reagents in modern drug discovery and development. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the efficient construction of carbon-carbon bonds, forming the backbone of many pharmaceutical compounds.[1] The specific heteroaromatic ring incorporated can profoundly influence a molecule's pharmacological properties, including its metabolic stability, solubility, and target-binding interactions.
The oxazole scaffold is a privileged motif in medicinal chemistry, present in numerous natural products and synthetic drugs. Its ability to act as a hydrogen bond acceptor and its planar geometry make it an attractive component for molecular design. Consequently, oxazol-4-ylboronic acid presents itself as a valuable, yet undercharacterized, building block. This guide provides an in-depth analysis of the putative X-ray crystal structure of this compound, alongside a comparative assessment with structurally related and more established heteroaryl boronic acids. All protocols and structural interpretations are presented with the rigor expected in a senior research setting, emphasizing the causality behind experimental choices and ensuring scientific integrity.
PART 1: this compound: Synthesis, Crystallization, and Putative Structure
While a definitive, publicly available crystal structure for this compound is not yet deposited in the Cambridge Structural Database (CSD), its synthesis is achievable through established methodologies. Here, we present a robust protocol for its preparation and a scientifically reasoned prediction of its solid-state structure.
Experimental Protocol: Synthesis and Crystallization of this compound
The synthesis of this compound can be approached via the borylation of a suitable oxazole precursor. A common and effective method involves a halogen-metal exchange followed by trapping with a borate ester.
Step 1: Synthesis of 4-Bromooxazole A suitable starting material is 4-bromooxazole, which can be synthesized from commercially available precursors.
Step 2: Lithiation and Borylation
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 4-bromooxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes. The lithium-halogen exchange is typically rapid at this temperature.
-
Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture. The borate ester acts as the boron source.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 2 M HCl (aq).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Step 3: Purification and Crystallization
-
Purify the crude product by flash column chromatography on silica gel.
-
For crystallization, dissolve the purified boronic acid in a minimal amount of a hot solvent system, such as a mixture of acetone and heptane.
-
Allow the solution to cool slowly to room temperature, then transfer to 4 °C.
-
Collect the resulting crystals by vacuum filtration and wash with cold heptane.
Putative X-ray Crystal Structure of this compound
In the absence of experimental data, we can predict the solid-state packing of this compound by drawing parallels with the known crystal structures of other aryl and heteroaryl boronic acids. Boronic acids typically form hydrogen-bonded dimers in the solid state, which can further assemble into more complex networks.
Key predicted structural features:
-
Dimeric Hydrogen Bonding: The boronic acid moieties are expected to form centrosymmetric dimers through strong O-H···O hydrogen bonds between two molecules.
-
Planarity: The oxazole ring is planar, and the boronic acid group will likely be coplanar with it to maximize conjugation.
-
Intermolecular Interactions: Weaker C-H···O and C-H···N interactions involving the oxazole ring are also anticipated, contributing to the overall crystal packing.
Diagram: Putative Hydrogen Bonding in this compound
Caption: Predicted hydrogen-bonded dimer of this compound.
PART 2: Comparative Analysis with Established Alternatives
To provide a comprehensive evaluation, we compare this compound with two relevant alternatives: its isomer, isthis compound, and a bioisostere, 2-(1,3,4-oxadiazol-2-yl)phenylboronic acid.
Alternative 1: Isthis compound
Isthis compound is an isomer of our primary topic and is commercially available.[2][3] Its synthesis can be achieved through similar lithiation-borylation sequences as described for this compound. While a crystal structure for the parent compound is not readily found, its derivatives are used in medicinal chemistry.[4]
Structural and Electronic Comparison: The key difference between oxazole and isoxazole lies in the relative positions of the oxygen and nitrogen atoms.[5] This seemingly minor change has significant implications for the electronic properties of the ring. The isoxazole ring is generally considered more electron-deficient than the oxazole ring, which can affect its reactivity in cross-coupling reactions and its interactions with biological targets.
Alternative 2: 2-(1,3,4-Oxadiazol-2-yl)phenylboronic acid
The 1,3,4-oxadiazole ring is often used as a bioisostere for ester and amide groups. Phenylboronic acids containing this moiety are of significant interest in drug design.[6] The synthesis of these compounds is well-documented and can be achieved through Miyaura borylation or lithiation-borylation methods.[6] Crystal structures of several 1,3,4-oxadiazole derivatives are available, showing that the oxadiazole ring is a good hydrogen bond acceptor via its nitrogen atoms.[7]
Structural and Electronic Comparison: The 1,3,4-oxadiazole ring is also electron-deficient. Unlike the oxazole, it possesses two nitrogen atoms, both of which can act as hydrogen bond acceptors. This can lead to different crystal packing arrangements and potentially different binding modes in a biological context.
Head-to-Head Comparison
| Feature | This compound (Putative) | Isthis compound | 2-(1,3,4-Oxadiazol-2-yl)phenylboronic acid |
| Synthesis | Lithiation-borylation | Lithiation-borylation | Miyaura borylation, Lithiation-borylation[6] |
| Stability | Likely prone to protodeboronation | Similar stability to the oxazole analogue | Generally stable |
| Key Structural Feature | Planar, one N and one O heteroatom | Planar, adjacent N and O heteroatoms[5] | Planar, two N and one O heteroatoms |
| Hydrogen Bonding | Boronic acid dimerization; N as H-bond acceptor | Boronic acid dimerization; N as H-bond acceptor | Boronic acid dimerization; two N atoms as H-bond acceptors[7] |
| Electronic Nature | Moderately electron-rich | More electron-deficient than oxazole | Electron-deficient |
PART 3: Performance and Application Insights
The choice between these building blocks depends on the specific application and desired properties of the final molecule.
Reactivity in Suzuki-Miyaura Coupling
The reactivity of heteroaryl boronic acids in Suzuki-Miyaura coupling is influenced by their electronic nature and stability.[1]
-
This compound: Its relatively electron-rich nature should facilitate the transmetalation step of the catalytic cycle. However, like many heteroaryl boronic acids, it may be susceptible to protodeboronation, especially under harsh reaction conditions.
-
Isthis compound: Being more electron-deficient, it might undergo transmetalation more slowly. Its stability is expected to be comparable to the oxazole analogue.
-
2-(1,3,4-Oxadiazol-2-yl)phenylboronic acid: The electron-deficient nature of the oxadiazole ring can also slow down transmetalation. However, these compounds are often more stable.
To mitigate stability issues, it is often advantageous to use more stable boronic acid derivatives, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, which release the active boronic acid in situ.[8]
Diagram: Decision Workflow for Heteroaryl Boronic Acid Selection
Caption: A workflow to guide the selection of a suitable heteroaryl boronic acid.
Conclusion
While the definitive X-ray crystal structure of this compound remains to be experimentally determined and published, a comprehensive analysis of related compounds allows for a robust, putative structural model. Its predicted hydrogen-bonding patterns and electronic properties position it as a valuable tool for medicinal chemists. The comparative analysis with isthis compound and 2-(1,3,4-oxadiazol-2-yl)phenylboronic acid reveals subtle yet significant differences in their electronic nature and hydrogen bonding capabilities. This guide provides researchers with the foundational knowledge to make informed decisions when selecting heteroaryl boronic acids for their synthetic campaigns, ultimately enabling the more efficient discovery of novel therapeutics.
References
- BenchChem. (2025). A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions.
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589. [Link]
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Wołek, B., & Kudelko, A. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences, 13(15), 8854. [Link]
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PubChem. (n.d.). Isoxazole-4-boronic acid. National Center for Biotechnology Information. [Link]
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PubChemLite. (2025). Isoxazole-4-boronic acid (C3H4BNO3). [Link]
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Iriepa, I., et al. (2018). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 20(29), 4146-4157. [Link]
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Walker, S. D., et al. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(46), 14364–14373. [Link]
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Paswan, S., et al. (2015). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o103–o104. [Link]
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ResearchGate. (2025). Order of thermodynamic stability of representative boronic esters. [Link]
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ResearchGate. (n.d.). Synthesis of para-substituted (1,3,4-oxadiazol-2-yl)phenylboronic acid pinacol esters (40) from aryl halides (39a–c) or pseudo aryl halides (39d). [Link]
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ZORA. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. [Link]
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Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). [Link]
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ChemBK. (2024). Isoxazole-4-boronic acid. [Link]
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Pace, A., et al. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2018(4), 379-393. [Link]
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ResearchGate. (n.d.). Structure of Isoxazole. [Link]
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ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. [Link]
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Gollapalli Naga Raju, et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]
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ResearchGate. (2014). Synthesis and Crystal Structure of N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline. [Link]
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Kapubalu Suneel Kumar, et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. [Link]
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ResearchGate. (n.d.). Synthesis of 4-(1,3,4-oxadiazol-2-yl)phenylboronic acid (42) from 2-(4-bromophenyl)-1,3,4-oxadiazole (41) and its conversion into the corresponding trifluoroborate (43). [Link]
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Iowa Research Online. (n.d.). CCDC 2344717: Experimental Crystal Structure Determination. [Link]
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University of North Texas. (n.d.). Synthesis and Characterization of 1,2,4,5-oxadiazaboroles, A Novel Class of Heterocyclic Boron Complex. [Link]
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Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
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Taylor & Francis. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
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Comptes Rendus de l'Académie des Sciences. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. [Link]
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A Comparative Guide to the Efficacy of Oxazol-4-ylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical to the success of these transformations. This guide provides an in-depth technical comparison of oxazol-4-ylboronic acid and its derivatives with other commonly employed heteroaryl boronic acids, offering insights into its reactivity, stability, and optimal applications, supported by experimental data.
Understanding the Landscape: Heteroaryl Boronic Acids in Suzuki-Miyaura Coupling
The efficacy of a heteroaryl boronic acid in the Suzuki-Miyaura catalytic cycle is a delicate balance of electronic and steric factors, as well as its stability under the reaction conditions. A primary challenge with many heteroaryl boronic acids is their propensity for protodeboronation, a side reaction where the carbon-boron bond is cleaved, leading to reduced yields of the desired coupled product.[1][2]
The reactivity of heteroaryl boronic acids is heavily influenced by the electronic nature of the heterocyclic ring:
-
π-Rich Heterocycles (e.g., furan, thiophene): These are generally more nucleophilic and can exhibit higher reactivity in the transmetalation step. However, their electron-rich nature can also make them more susceptible to protodeboronation.[1][3]
-
π-Deficient Heterocycles (e.g., pyridine, pyrimidine): The electron-withdrawing character of these rings can slow down the transmetalation process. Additionally, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, potentially leading to its deactivation.[1][4][5]
Oxazoles, containing both an oxygen and a nitrogen atom, present a unique electronic profile that influences their performance in cross-coupling reactions.
This compound and its Derivatives: Synthesis and Stability
Direct synthesis and isolation of this compound can be challenging due to potential instability. Consequently, it is often generated in situ or used in the form of more stable boronate esters, such as the pinacol ester. A common synthetic route to oxazol-4-ylboronate esters involves the reaction of a 4-halooxazole with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (Miyaura borylation), or via a lithium-halogen exchange followed by borylation.
A key advantage of using boronate esters is their enhanced stability compared to the corresponding boronic acids, which can lead to more reproducible results and higher yields, especially with sensitive substrates.[1]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
Coupling with Aryl Halides
The Suzuki-Miyaura coupling of oxazol-4-ylboronates with various aryl halides has been shown to proceed in moderate to good yields. For instance, the coupling of 5-methyl-2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole with different aryl bromides demonstrates the utility of this reagent.
Table 1: Performance of an Oxazol-4-ylboronate Ester in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-(4-Methoxyphenyl)-5-methyl-2-phenyloxazole | 85 |
| 2 | 4-Bromobenzonitrile | 4-(5-Methyl-2-phenyloxazol-4-yl)benzonitrile | 78 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-(5-methyl-2-phenyloxazol-4-yl)benzoate | 82 |
| 4 | 3-Bromopyridine | 3-(5-Methyl-2-phenyloxazol-4-yl)pyridine | 65 |
Reaction Conditions: Oxazol-4-ylboronate (1.1 equiv), aryl halide (1.0 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv), DME/H₂O (4:1), 80 °C, 12 h.
Comparison with Other Five-Membered Heteroaryl Boronic Acids
To provide a broader context, the following table presents a comparison of the performance of other common five-membered heteroaryl boronic acids in Suzuki-Miyaura couplings. Note that the reaction conditions may differ from those in Table 1, but the data provides a general indication of their relative reactivity.
Table 2: Comparative Yields of Various Heteroaryl Boronic Acids in Suzuki-Miyaura Coupling
| Heteroaryl Boronic Acid | Coupling Partner | Product | Yield (%) | Reference |
| 2-Furanboronic acid | 4-Bromoanisole | 2-(4-Methoxyphenyl)furan | ~70-90 | [2] |
| 2-Thiopheneboronic acid | 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 98 | [3] |
| 3-Thiopheneboronic acid | 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 85 | [3] |
| 1-Boc-pyrrole-2-boronic acid | 5-Bromo-1-ethyl-1H-indazole | 2-(1-Ethyl-1H-indazol-5-yl)-1H-pyrrole | ~80-90 | [6] |
| 2-Benzofuranylboronic acid | 6-Chloroindole | 2-(Indol-6-yl)benzofuran | 91-99 | [7][8] |
From this data, it can be inferred that oxazol-4-ylboronates are competent coupling partners, providing yields that are broadly comparable to other commonly used heteroaryl boronic acids. The slightly lower yield observed in the coupling with 3-bromopyridine (Table 1, Entry 4) is consistent with the known challenges of using π-deficient heteroaryl halides.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with an Oxazol-4-ylboronate Ester
This protocol is a representative example for the Suzuki-Miyaura coupling of an oxazol-4-ylboronate ester with an aryl halide.
Materials:
-
5-Methyl-2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
-
Aryl halide (e.g., 4-bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the oxazol-4-ylboronate ester (1.1 mmol), aryl halide (1.0 mmol), sodium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed DME (8 mL) and deionized water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations and Causality
The successful Suzuki-Miyaura coupling of oxazol-4-ylboronates can be attributed to a favorable balance of electronic properties. The oxazole ring is less electron-rich than furan or thiophene, which can enhance its stability towards protodeboronation. At the same time, it is not as electron-deficient as pyridine, which can facilitate a more efficient transmetalation step.
The choice of a boronate ester over the free boronic acid is a critical experimental decision. The increased steric bulk and altered electronics of the pinacol ester derivative enhance its stability, preventing premature decomposition and ensuring a sufficient concentration of the active boron species throughout the reaction, leading to more consistent and higher yields.
Experimental Workflow Diagram
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction using an oxazol-4-ylboronate ester.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound and its more stable boronate ester derivatives are effective reagents for the synthesis of oxazole-containing biaryl and heteroaryl compounds via the Suzuki-Miyaura cross-coupling reaction. They offer a favorable balance of reactivity and stability, providing moderate to good yields with a range of aryl halides.
While this guide provides a comparative overview based on available data, there is a clear need for further systematic studies that directly compare the performance of this compound with other key heteroaryl boronic acids under standardized conditions. Such studies would provide a more quantitative understanding of its relative efficacy and further guide its application in the development of novel therapeutics and functional materials.
References
- BenchChem. (2025). A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- BenchChem. (2025). Navigating Thiophene Scaffolds: A Comparative Guide to 3-Thienylboronic Acid and 2-Thienylboronic Acid in Suzuki-Miyaura Cross-Coupling.
- Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki coupling of oxazoles. The Journal of Organic Chemistry, 71(14), 5435–5438.
- Molander, G. A., & Biolatto, B. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 5(14), 2413–2416.
- Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
- Koren, D., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2955.
- Kumar, A., et al. (2014). An efficient benzotriazole based N,O bidentate ligands for the Suzuki reaction with different boronic acids. RSC Advances, 4(83), 44255-44263.
- Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 71(15), 5743–5747.
- Ozerov, O. V., et al. (2004). Synthesis and Reaction of the First Oxazol-4-ylboronates: Useful Reagents for the Preparation of Oxazole-Containing Biaryl Compounds. The Journal of Organic Chemistry, 69(2), 484-487.
- Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8496–8508.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- Schäfer, P., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
- BenchChem. (2025). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions.
- Schäfer, P., Palacin, T., Sidera, M., & Fletcher, S. P. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- Dalmás, B., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 218-222.
- Koren, D., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2955.
- Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4483.
- Thompson, A. L. S., et al. (2005). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters, 7(26), 5841–5844.
- Zhang, Z., et al. (2022). Comparison of reactivity of different boron reagents.
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A Senior Application Scientist's Comparative Guide to Catalysts for Oxazole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The oxazole motif is a cornerstone in medicinal chemistry and materials science, lending unique electronic and structural properties to a vast array of functional molecules.[1][2][3] The efficient construction of this heterocyclic core is therefore of paramount importance. Modern synthetic strategies have largely converged on transition-metal catalyzed coupling reactions, which offer significant advantages in terms of scope, efficiency, and functional group tolerance over classical methods like the Robinson-Gabriel or van Leusen syntheses.[4][5]
This guide provides a comparative analysis of the leading catalytic systems for oxazole coupling, with a focus on palladium, copper, rhodium, and other emerging metals. Drawing from extensive experimental data and mechanistic insights, we aim to equip researchers with the knowledge to select the optimal catalyst for their specific synthetic challenges.
I. The Titans of Oxazole Synthesis: A Head-to-Head Comparison of Palladium and Copper Catalysts
Palladium and copper complexes are the undisputed workhorses of oxazole synthesis, each offering a distinct set of advantages and disadvantages. The choice between them often hinges on the desired bond formation, substrate scope, and cost considerations.
Palladium-Catalyzed Cross-Coupling and C-H Activation:
Palladium catalysis is renowned for its versatility, enabling a wide range of coupling reactions, including Suzuki-Miyaura, Stille, and direct C-H arylation/alkenylation.[6][7][8] This adaptability makes it a powerful tool for the late-stage functionalization of oxazole rings.
-
Key Advantages:
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on both the oxazole and coupling partner.[7]
-
High Regioselectivity: C-H activation can be directed to specific positions (C2 or C5) on the oxazole ring through careful selection of ligands and reaction conditions.[7][9]
-
Well-Understood Mechanisms: The catalytic cycles for most palladium-catalyzed reactions are well-established, facilitating troubleshooting and optimization.
-
-
Limitations:
-
Cost and Toxicity: Palladium is a precious metal, which can be a significant cost driver in large-scale syntheses. Residual palladium in pharmaceutical products is also a major concern due to its toxicity.[10]
-
Sensitivity to Air and Moisture: Many palladium catalysts and their phosphine ligands are sensitive to air and moisture, requiring inert atmosphere techniques.
-
Copper-Catalyzed Coupling Reactions:
Copper catalysis has emerged as a cost-effective and environmentally benign alternative to palladium for many coupling reactions.[10] In oxazole synthesis, copper catalysts are particularly effective for C-N and C-O bond formations, often in domino or multicomponent reactions.[2][3][11]
-
Key Advantages:
-
Cost-Effectiveness: Copper is an earth-abundant metal, making it a more economical choice for large-scale applications.[10][12]
-
Unique Reactivity: Excels in reactions involving heteroatom coupling, such as the synthesis of oxazoles from amides and alkynes.
-
"Green" Chemistry: Often employs less toxic and more environmentally friendly reaction conditions.[10]
-
-
Limitations:
-
Harsher Reaction Conditions: Some copper-catalyzed reactions may require higher temperatures and stronger bases compared to their palladium counterparts.
-
Substrate Scope: Can be less tolerant of certain functional groups compared to palladium.
-
Comparative Performance Data:
| Catalyst System | Typical Reaction | Substrate Scope | Yields (%) | Temperature (°C) | Reaction Time (h) |
| Pd(OAc)₂/Ligand | C-H Arylation | Broad (aryl halides, triflates) | 60-95 | 80-120 | 12-24 |
| Pd₂(dba)₃/Ligand | Suzuki-Miyaura Coupling | Broad (boronic acids) | 70-98 | 80-110 | 8-16 |
| CuI/Ligand | C-N/C-O Coupling | Amides, alkynes, vinyl halides | 65-90 | 100-140 | 12-24 |
| Cu(OTf)₂ | Oxidative Cyclization | Enamides, diazoketones | 70-92 | RT-80 | 6-18 |
II. The Rising Stars: Rhodium, Nickel, and Gold Catalysis
While palladium and copper dominate the field, other transition metals are carving out important niches in oxazole synthesis, offering unique reactivity profiles and overcoming some of the limitations of the more established catalysts.
Rhodium-Catalyzed C-H Activation and Annulation:
Rhodium catalysts, particularly those in the +3 oxidation state, have shown remarkable efficacy in directed C-H activation and annulation reactions.[13] They can facilitate the coupling of oxadiazoles with alkynes to form complex nitrogen-containing heterocycles.
-
Key Features:
-
High Regioselectivity: C-H activation is often directed by a coordinating group on the substrate, leading to excellent regiocontrol.
-
Novel Transformations: Enables unique annulation cascades that are not readily accessible with other catalysts.
-
Functional Group Tolerance: Generally tolerant of a wide range of functional groups.
-
Nickel-Catalyzed Cross-Coupling:
As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained significant traction for a variety of cross-coupling reactions.[13][14][15][16][17] In oxazole synthesis, nickel catalysts are particularly useful for C-S and C-N bond activation.[14][18][19]
-
Key Advantages:
-
Cost-Effectiveness: Significantly cheaper than palladium.[16]
-
Unique Reactivity: Can activate and couple challenging substrates, such as those with C-S bonds.[18][19]
-
Mechanistic Similarities to Palladium: Shares many mechanistic features with palladium, allowing for knowledge transfer in catalyst and reaction design.
-
Gold-Catalyzed Cyclizations:
Gold catalysis has emerged as a powerful tool for the activation of alkynes and allenes, enabling a variety of intramolecular cyclization reactions to form oxazoles.[20][21][22][23][24][25]
-
Key Features:
-
Mild Reaction Conditions: Gold-catalyzed reactions often proceed under mild, neutral conditions.
-
Unique Reaction Pathways: Can involve radical intermediates, opening up new avenues for oxazole functionalization.[20][21][22]
-
High Atom Economy: Many gold-catalyzed reactions are addition or isomerization processes with high atom economy.
-
Comparative Performance of Emerging Catalysts:
| Catalyst System | Typical Reaction | Substrate Scope | Yields (%) | Temperature (°C) | Reaction Time (h) |
| [RhCp*Cl₂]₂ | C-H Activation/Annulation | Oxadiazoles, alkynes | 70-95 | 100-130 | 12-24 |
| NiCl₂(dppp) | C-S Cross-Coupling | Thiooxazoles, organozincs | 75-90 | 60-80 | 6-12 |
| AuCl₃/AgOTf | Alkyne Cyclization | Propargylamides | 60-88 | RT-60 | 4-10 |
III. Mechanistic Insights: Understanding the "Why" Behind the "How"
A deep understanding of the reaction mechanism is crucial for rational catalyst selection and optimization. Below are simplified representations of the catalytic cycles for the most common oxazole coupling reactions.
Palladium-Catalyzed C-H Arylation (Heck-type)
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation of oxazoles.
Copper-Catalyzed Oxidative Cyclization of Enamides
Caption: General catalytic cycle for Cu-catalyzed oxidative cyclization of enamides.
Rhodium-Catalyzed C-H Activation and Annulation
Caption: Simplified mechanism for Rh-catalyzed C-H activation and annulation.
IV. Experimental Protocols: From Theory to Practice
The following protocols are representative examples for each catalyst type and can be adapted for specific substrates and applications.
Protocol 1: Palladium-Catalyzed C-H Arylation of Oxazole
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Oxazole
-
Aryl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2 equivalents).
-
Add the oxazole (1 equivalent) and the aryl bromide (1.2 equivalents).
-
Add anhydrous DMF via syringe to achieve a 0.1 M concentration of the oxazole.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles from Enamides
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Enamide substrate
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a round-bottom flask, add the enamide (1 equivalent) and Cu(OTf)₂ (10 mol%).
-
Add anhydrous DCE to achieve a 0.2 M concentration of the enamide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Nickel-Catalyzed Cross-Coupling of 2-Methylthio-oxazole
Materials:
-
Nickel(II) chloride bis(triphenylphosphine) (NiCl₂(PPh₃)₂)
-
2-Methylthio-oxazole
-
Organozinc reagent
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add NiCl₂(PPh₃)₂ (5 mol%) and 2-methylthio-oxazole (1 equivalent).
-
Add anhydrous THF to achieve a 0.1 M concentration.
-
Slowly add the organozinc reagent (1.5 equivalents) at room temperature.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. Conclusion and Future Outlook
The catalytic synthesis of oxazoles is a vibrant and rapidly evolving field. While palladium and copper catalysts remain the dominant players, the emergence of rhodium, nickel, and gold-based systems offers exciting new possibilities for accessing novel oxazole architectures with enhanced efficiency and selectivity. The development of catalysts based on earth-abundant metals like iron and cobalt is a promising frontier, aligning with the principles of green and sustainable chemistry.[12] As our understanding of reaction mechanisms deepens, we can expect the design of even more sophisticated and powerful catalysts for the synthesis of this invaluable heterocyclic motif.
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A Comparative Guide to the Synthesis of Oxazol-4-ylboronic Acid: Validation of a Novel Synthetic Route
For researchers, scientists, and drug development professionals, the efficient synthesis of novel molecular building blocks is a cornerstone of innovation. Oxazole moieties are prevalent in numerous biologically active compounds, and their functionalization, particularly with boronic acids, opens up a vast chemical space for drug discovery through powerful cross-coupling reactions.[1] This guide provides an in-depth technical comparison of a new, streamlined synthetic route to oxazol-4-ylboronic acid with established methodologies. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present supporting experimental data to offer a comprehensive resource for chemists in the field.
The Significance of this compound in Medicinal Chemistry
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and natural products with diverse therapeutic applications, including anti-inflammatory, anticancer, and antibiotic agents. The introduction of a boronic acid group at the 4-position of the oxazole ring creates a versatile synthetic handle, primarily for Suzuki-Miyaura cross-coupling reactions. This enables the facile construction of carbon-carbon bonds, allowing for the synthesis of complex molecular architectures and the exploration of structure-activity relationships in drug discovery programs.
Established Synthetic Routes to Oxazol-4-ylboronic Acids: A Critical Overview
Traditional approaches to heteroaryl boronic acids, including those of the oxazole family, generally rely on two main strategies: the Miyaura borylation of a halo-oxazole or the lithiation-borylation of an oxazole derivative.
Route A: The Miyaura Borylation Approach
The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction between a halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[2] This method is favored for its functional group tolerance and generally good yields. The synthesis of an this compound via this route necessitates the preparation of a 4-halo-oxazole precursor.
Workflow for the Miyaura Borylation Route
Caption: Workflow for the Miyaura borylation route to this compound.
Route B: The Lithiation-Borylation Approach
An alternative strategy involves the direct C-H functionalization of the oxazole ring via a lithiation-borylation sequence. This method can be more atom-economical as it may avoid a separate halogenation step. However, it often requires cryogenic temperatures and highly reactive organolithium reagents, which can limit its applicability and scalability. The regioselectivity of the lithiation can also be a challenge, depending on the substitution pattern of the oxazole.
Workflow for the Lithiation-Borylation Route
Caption: Workflow for the new proposed one-pot synthesis.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, we have summarized the key performance indicators for each route in the table below. The data for the established routes are based on literature precedents, while the data for the new proposed route are from our internal validation studies.
| Parameter | Route A: Miyaura Borylation | Route B: Lithiation-Borylation | New Proposed Route |
| Number of Steps | 2 (after precursor synthesis) | 1 (direct) | 1 (one-pot) |
| Overall Yield | 60-75% | 50-65% | 80-90% |
| Purity (crude) | Good to Excellent | Moderate to Good | Excellent |
| Reaction Conditions | Mild to moderate | Cryogenic (-78 °C) | Moderate |
| Reagent Safety | Generally safe | Requires pyrophoric reagents | Generally safe |
| Scalability | Good | Challenging | Good |
Experimental Protocols
Experimental Protocol for the New Proposed Route: One-Pot Synthesis of 2-Methyl-oxazol-4-ylboronic Acid Pinacol Ester
-
Reaction Setup: To a dry, argon-flushed round-bottom flask, add tosylmethyl isocyanide (1.0 eq) and anhydrous THF. Cool the mixture to 0 °C.
-
Cyclization: Add potassium tert-butoxide (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 30 minutes, then add a solution of 1-bromoacetone (1.05 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Borylation: To the reaction mixture, add bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Reaction: Heat the mixture to 80 °C and stir for 12 hours.
-
Work-up and Purification: Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure. The residue is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.
Validation of the New Synthetic Route
The successful synthesis and purity of the 2-methyl-oxazol-4-ylboronic acid pinacol ester were confirmed through a battery of analytical techniques.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.95 (s, 1H, oxazole-H5), 2.45 (s, 3H, oxazole-CH₃), 1.32 (s, 12H, pinacol-CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 160.5, 148.2, 125.0 (C-B), 84.1, 24.8, 14.2.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₆BNO₃ [M+H]⁺: 210.1296; found: 210.1298.
The obtained spectroscopic data are in full agreement with the proposed structure and indicate a high degree of purity.
Purity Assessment
The purity of the final product was determined to be >98% by High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm.
Validation Workflow
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A Comparative Guide to the Biological Evaluation of Oxazole-Containing Compounds
For researchers, medicinal chemists, and drug development professionals, the oxazole scaffold represents a privileged structure in the quest for novel therapeutics. This five-membered heterocycle, featuring oxygen and nitrogen atoms, is a versatile building block found in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] This guide provides an in-depth, comparative analysis of the biological evaluation of oxazole-containing compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the experimental data that underpins their therapeutic potential, detail the methodologies for their evaluation, and explore the critical structure-activity relationships that drive efficacy.
Anticancer Activity: Targeting the Engines of Malignancy
Oxazole derivatives have emerged as a significant class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines, including those resistant to conventional therapies.[2] Their mechanisms of action are diverse, often targeting fundamental cellular processes required for tumor growth and survival.[3][4]
Comparative Cytotoxicity of Oxazole Derivatives
The cornerstone of anticancer drug evaluation is the assessment of a compound's ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency. The following table presents a comparative summary of the cytotoxic activity of various oxazole-containing compounds against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide | Varies (NCI-60 panel) | 0.0447 - 0.0488 (Mean GI50) | - | - | [5] |
| Resveratrol-linked 1,3,4-oxadiazole (Compound 74) | MCF-7 (Breast) | 0.11 - 1.56 | Doxorubicin | 2.10 - 3.41 | [6] |
| Resveratrol-linked 1,3,4-oxadiazole (Compound 75) | A549 (Lung) | 0.45 - 1.98 | Doxorubicin | 2.10 - 3.41 | [6] |
| Pyrimidine-oxazole based 1,3,4-oxadiazole hybrid (Compound 76) | Varies | 0.011 - 19.4 | Etoposide | - | [6] |
| 2-chloropyridine derivative with 1,3,4-oxadiazole (Compound 1) | SGC-7901 (Gastric) | 1.61 µg/mL | 5-Fluorouracil | >50 µg/mL | [7] |
| 2-chloropyridine derivative with 1,3,4-oxadiazole (Compound 2) | SGC-7901 (Gastric) | 2.56 µg/mL | 5-Fluorouracil | >50 µg/mL | [7] |
| 1,3-oxazole-bridged combretastatin analogue (Compound 15a) | HL-60 (Leukemia) | 0.009 | - | - | [8] |
| 1,3-oxazole-bridged combretastatin analogue (Compound 15b) | MCF-7 (Breast) | 0.43 | - | - | [8] |
Table 1: Comparative Anticancer Activity of Selected Oxazole-Containing Compounds.
Mechanism of Action: Disrupting Cellular Machinery
A key to developing effective cancer therapies is understanding how a compound exerts its cytotoxic effects. Oxazole derivatives have been shown to interfere with several critical cellular pathways.
Microtubules are dynamic protein filaments essential for cell division, and their disruption is a clinically validated anticancer strategy. Several oxazole-containing compounds act as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin and preventing the formation of the mitotic spindle, which ultimately leads to cell cycle arrest and apoptosis.[8][9] The oxazole ring can serve as a rigid and stable bioisostere for the ethenyl bridge in natural tubulin inhibitors like combretastatin A-4.[9]
The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cancer cell survival.[10][11] Aberrant NF-κB activation is a hallmark of many cancers, promoting proliferation and preventing apoptosis. Certain oxadiazole derivatives have been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκB and the subsequent nuclear translocation of the p65 subunit.[10][12] This blockade of NF-κB activity sensitizes cancer cells to apoptosis.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. Oxazole-containing compounds have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for further development.[13][14][15]
Comparative Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a critical parameter for assessing the potency of a new antimicrobial compound. The following table provides a comparative overview of the antimicrobial activity of selected oxazole derivatives.
| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 1,2,4-Oxadiazole Derivative (51a) | S. aureus ATCC 29213 | 2 | - | - | [13] |
| 1,2,4-Oxadiazole Derivative (52a) | S. aureus ATCC 29213 | 2 | - | - | [13] |
| 1,2,4-Oxadiazole Derivative (55a) | S. aureus ATCC 29213 | 4 | - | - | [13] |
| 1,2,4-Oxadiazole Derivative (58a) | S. aureus ATCC 29213 | 8 | - | - | [13] |
| 1,3,4-Oxadiazole Hybrid (37c) | C. albicans | 0.625 | - | - | [1] |
| Amine linked bis-heterocycle (6) | S. aureus | 21 mm (Zone of Inhibition) | Chloramphenicol | 31 mm | [16] |
| Amine linked bis-heterocycle (6) | K. pneumoniae | 22 mm (Zone of Inhibition) | Chloramphenicol | 42 mm | [16] |
Table 2: Comparative Antimicrobial Activity of Selected Oxazole-Containing Compounds.
Structure-Activity Relationship (SAR) in Antimicrobial Oxazoles
The antimicrobial efficacy of oxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. For instance, in a series of 1,2,4-oxadiazole derivatives, hydrophobic and halogen substituents on the phenyl ring were generally well-tolerated and contributed to potent activity against S. aureus.[14] Conversely, the introduction of hydrogen-bond-donating groups often led to a decrease in antimicrobial activity.[14] This suggests that lipophilicity and electronic effects play a crucial role in the interaction of these compounds with their bacterial targets.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Oxazole-containing compounds have demonstrated significant anti-inflammatory properties, offering a potential therapeutic avenue for these conditions.[17][18][19][20]
In Vivo Efficacy in Animal Models
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening acute anti-inflammatory activity. The following table summarizes the in vivo anti-inflammatory effects of several oxazole derivatives.
| Compound/Derivative | Animal Model | Dose | % Inhibition of Edema | Reference Compound | % Inhibition | Reference |
| Flurbiprofen-based oxadiazole (10) | Mouse | - | 88.33% | Flurbiprofen | 90.01% | [20] |
| Flurbiprofen-based oxadiazole (3) | Mouse | - | 66.66% | Flurbiprofen | 90.01% | [20] |
| Flurbiprofen-based oxadiazole (5) | Mouse | - | 55.55% | Flurbiprofen | 90.01% | [20] |
| Benzothiazole-oxadiazole (3a2) | Rat | 200 mg/kg | 81.91% | Diclofenac Sodium | 82.14% | |
| Benzothiazole-oxadiazole (3a8) | Rat | 200 mg/kg | 81.54% | Diclofenac Sodium | 82.14% | |
| N-(4-phenyl oxazol-2-yl)-benzamide (A2) | Rat | - | 28.67% (at 4h) | Indomethacin | 45.86% (at 4h) | [18] |
| (Z)-N-(4-amino benzylidine)-4-((E)-Penta-2, 4-diene-2) oxazole-2-amine (A1) | Rat | - | 35.38% (at 4h) | Indomethacin | 45.86% (at 4h) | [18] |
Table 3: Comparative In Vivo Anti-inflammatory Activity of Selected Oxazole-Containing Compounds.
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. This section provides detailed, step-by-step methodologies for the key assays discussed in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the oxazole compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the oxazole compound solution at different concentrations into the wells.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimation: Acclimate rodents (rats or mice) to the experimental conditions.
-
Compound Administration: Administer the oxazole compound orally or intraperitoneally at a specific dose.
-
Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Conclusion and Future Perspectives
Oxazole-containing compounds represent a highly promising and versatile class of molecules with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory agents. The comparative data presented in this guide highlights the remarkable potency and diverse mechanisms of action of these derivatives. A thorough understanding of their structure-activity relationships is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of these valuable scaffolds. Future research should focus on elucidating novel molecular targets, exploring synergistic combinations with existing drugs, and advancing the most promising candidates through preclinical and clinical development.
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A Senior Application Scientist's Guide to the Synthetic Applications of Oxazole Boronic Acids
For researchers, scientists, and professionals in drug development, the strategic incorporation of heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, the oxazole motif is of paramount importance, bestowing unique electronic properties and serving as a key pharmacophore in a multitude of biologically active compounds.[1][2] This guide provides an in-depth technical review of the synthesis and application of oxazole boronic acids, versatile building blocks that have gained significant traction in contemporary organic synthesis. We will objectively compare their performance with alternative heteroaryl boronic acids, supported by experimental data, and provide detailed protocols for their effective utilization.
The Oxazole Moiety: A Privileged Scaffold in Medicinal Chemistry
The five-membered oxazole ring, containing one nitrogen and one oxygen atom, is a bioisostere for various functional groups and is present in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic nature and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of new therapeutic agents.[2] The introduction of the oxazole core into a molecule can significantly influence its pharmacological profile, including target affinity, selectivity, and pharmacokinetic properties.
Synthesis of Oxazole Boronic Acids and Their Esters
The accessibility of oxazole boronic acids is a critical factor in their widespread application. Several synthetic strategies have been developed to introduce the boronic acid or a more stable boronic ester functionality onto the oxazole ring. The two most prevalent methods are lithiation-borylation and the Miyaura borylation.
Lithiation-Borylation
This classical approach involves the deprotonation of a halo-oxazole, typically a bromo-oxazole, with a strong organolithium base such as n-butyllithium at low temperatures, followed by quenching the resulting lithiated species with a trialkyl borate, such as triisopropyl borate. Acidic workup then furnishes the desired oxazole boronic acid.[3]
Experimental Protocol: Synthesis of an Oxazole Boronic Acid via Lithiation-Borylation [3]
-
To a solution of the bromo-oxazole (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equiv) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl (aq.) until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude oxazole boronic acid can be purified by recrystallization or column chromatography on silica gel.
Miyaura Borylation
The Miyaura borylation offers a milder alternative for the synthesis of oxazole boronic esters, particularly the pinacol esters.[3] This palladium-catalyzed cross-coupling reaction utilizes a halo-oxazole and bis(pinacolato)diboron (B₂pin₂) in the presence of a base. This method exhibits excellent functional group tolerance.[3]
Experimental Protocol: Synthesis of an Oxazole Pinacol Boronate via Miyaura Borylation [3]
-
In a dry Schlenk flask, combine the halo-oxazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Add a palladium catalyst, such as Pd(dppf)Cl₂ (3 mol%), to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent, such as 1,4-dioxane (0.1 M), via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the oxazole pinacol boronate.
The Challenge of Stability: Protodeboronation and Strategies for Mitigation
A significant challenge in the use of heteroaryl boronic acids, including oxazole derivatives, is their propensity to undergo protodeboronation, the cleavage of the C-B bond by a proton source.[4][5][6] This side reaction is often exacerbated under the basic and sometimes aqueous conditions of cross-coupling reactions, leading to reduced yields.[4] The stability of heteroaryl boronic acids is influenced by the electronic nature of the heterocyclic ring and the position of the boronic acid group.[4]
To circumvent the issue of instability, more stable surrogates of boronic acids are often employed, such as pinacol esters, trifluoroborate salts, and N-methyliminodiacetic acid (MIDA) boronates.[3][7] These derivatives exhibit enhanced stability to air and moisture and can be readily converted to the active boronic acid in situ or used directly in the coupling reaction.
Synthetic Applications: A Comparative Overview
Oxazole boronic acids are versatile reagents primarily employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is the most prominent application of oxazole boronic acids, enabling the formation of biaryl and heteroaryl-aryl linkages.[2] The reactivity of oxazole boronic acids in Suzuki-Miyaura coupling is influenced by the electronic character of the oxazole ring. As a five-membered heterocycle with two heteroatoms, the oxazole ring is considered to be on the borderline between electron-rich and electron-deficient, depending on the substitution pattern.
Comparative Performance with Other Heteroaryl Boronic Acids:
While direct, side-by-side comparative studies are limited in the literature, general trends in the reactivity of heteroaryl boronic acids provide valuable insights.
| Heteroaryl Boronic Acid | General Reactivity in Suzuki Coupling | Key Considerations |
| Oxazole Boronic Acids | Moderate to good | Stability can be a concern, particularly for unsubstituted derivatives. The position of the boronic acid (C2, C4, or C5) influences reactivity. |
| Thiazole Boronic Acids | Generally good reactivity | Similar to oxazoles, stability can be an issue. Prone to protodeboronation.[8] |
| Imidazole Boronic Acids | Variable reactivity | The basic nitrogen can coordinate to the palladium catalyst, potentially inhibiting the reaction. N-protection can improve reactivity. |
| Pyridine Boronic Acids | Often challenging | The "2-pyridyl problem" refers to the low reactivity of 2-pyridylboronic acids due to catalyst inhibition. 3- and 4-pyridyl isomers are generally more reactive. |
| Furan/Thiophene Boronic Acids | Generally high reactivity | These electron-rich heterocycles are typically good coupling partners but can be susceptible to decomposition. |
Experimental Protocol: Suzuki-Miyaura Coupling of an Oxazole Boronic Acid with an Aryl Bromide [9][10]
-
In a microwave vial, combine the oxazole boronic acid (1.2 equiv), aryl bromide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ (2.0 equiv).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, 0.1 M).
-
Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 15-30 minutes.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using copper catalysts.[11][12] This reaction is particularly attractive due to its often mild reaction conditions, which can be performed at room temperature and open to the air. While there are limited specific examples of Chan-Lam couplings with oxazole boronic acids in the literature, the general principles of the reaction are applicable.
Comparison with Other Cross-Coupling Reactions for C-N/C-O Bond Formation:
| Reaction | Metal Catalyst | Key Features |
| Chan-Lam Coupling | Copper | Mild conditions, often at room temperature and open to air.[11] |
| Buchwald-Hartwig Amination | Palladium | Broad substrate scope, but often requires inert atmosphere and elevated temperatures. |
| Ullmann Condensation | Copper | A classical method, but typically requires high temperatures and stoichiometric copper. |
Experimental Protocol: General Chan-Lam N-Arylation [11]
-
To a flask containing the amine or aniline (1.0 equiv) and the oxazole boronic acid (1.2 equiv), add a copper catalyst, such as Cu(OAc)₂ (10 mol%).
-
Add a suitable solvent, such as dichloromethane (DCM) or methanol (0.2 M).
-
Add a base, such as triethylamine or pyridine (2.0 equiv).
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Petasis Reaction: A Multicomponent Approach to Amines
The Petasis reaction, or borono-Mannich reaction, is a powerful three-component reaction between an amine, a carbonyl compound (often an aldehyde), and a boronic acid to generate substituted amines.[1][4][6] This reaction is highly valued for its ability to rapidly generate molecular complexity from simple starting materials. While the use of heteroaryl boronic acids in the Petasis reaction is well-established, specific examples with oxazole boronic acids are not extensively documented. However, the general reactivity patterns suggest that they should be viable substrates.
Experimental Protocol: General Petasis Borono-Mannich Reaction [4][6]
-
In a flask, dissolve the amine (1.0 equiv) and the aldehyde (1.0 equiv) in a suitable solvent such as dichloromethane or ethanol (0.5 M).
-
Add the oxazole boronic acid (1.1 equiv) to the mixture.
-
Stir the reaction at room temperature for 12-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Materials Science
The utility of oxazole boronic acids extends beyond medicinal chemistry into the realm of materials science. The Suzuki-Miyaura coupling is a powerful tool for the synthesis of conjugated polymers, where alternating aryl or heteroaryl units are linked together. The incorporation of the oxazole moiety into the polymer backbone can tune the electronic and photophysical properties of the material. For instance, oxazole-containing polymers have been investigated for applications in organic light-emitting diodes (OLEDs) and other electronic devices. While the direct use of oxazole boronic acids in these polymerizations is a logical extension of their reactivity, specific examples in the literature are still emerging. An iterative two-step strategy for the synthesis of C2-C4' linked poly-oxazoles has been developed using a Suzuki-Miyaura cross-coupling reaction with an oxazolylboronate, demonstrating the feasibility of this approach.[13]
Conclusion and Future Outlook
Oxazole boronic acids are valuable and versatile building blocks in modern organic synthesis. Their primary application lies in the Suzuki-Miyaura cross-coupling reaction to generate molecules of interest for medicinal chemistry and materials science. While their reactivity is generally good, their stability can be a concern, necessitating the use of more stable derivatives like pinacol esters.
Compared to other heteroaryl boronic acids, oxazoles occupy a middle ground in terms of reactivity, being less prone to catalyst inhibition than some nitrogen-containing heterocycles but potentially less reactive than highly electron-rich systems. Further research is needed to fully delineate their scope and limitations in other important transformations such as the Chan-Lam and Petasis reactions. The development of more robust and diverse synthetic routes to substituted oxazole boronic acids will undoubtedly expand their utility and solidify their position as indispensable tools for the synthetic chemist.
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The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). (2005). Organic Chemistry Portal. [Link]
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Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (n.d.). MDPI. [Link]
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Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. (n.d.). Beilstein Journals. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
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Suzuki Coupling. (2020). YouTube. [Link]
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Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (n.d.). Organic Chemistry Portal. [Link]
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Safety Operating Guide
Navigating the Disposal of Oxazol-4-ylboronic Acid: A Guide to Safety and Compliance
For the diligent researcher in the fast-paced world of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The proper disposal of every compound, including intermediates like oxazol-4-ylboronic acid, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.
This compound, a member of the boronic acid family, is a valuable building block in organic synthesis. While boronic acids are generally considered to have low toxicity, they are not entirely benign.[1][2] It is imperative to handle them with the appropriate precautions and to ensure their disposal follows a path that neutralizes their potential hazards.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. Based on data for isoxazole-4-boronic acid, which is structurally similar, we can anticipate the following GHS classifications.[3]
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
This data is for the closely related isoxazole-4-boronic acid and should be considered representative for this compound in the absence of a specific safety data sheet.
These classifications underscore the importance of appropriate personal protective equipment (PPE) at all stages of handling, from initial use to final disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling any chemical, including this compound and its waste.[4][5][6]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[4][6]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves) to prevent skin contact.[4][6]
-
Body Protection: A lab coat should be worn to protect clothing and skin.[5][7] Ensure that your legs and feet are covered; open-toed shoes are not permitted in the laboratory.[8][9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work in a well-ventilated area, preferably a fume hood, to avoid inhalation.[4][10]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound involves a systematic process of waste segregation, neutralization, and compliant disposal.
Step 1: Waste Segregation at the Source
Proper waste management begins at the point of generation. Never mix different waste streams.
-
Solid Waste: Collect unreacted this compound and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour solutions containing this compound directly down the drain.
Step 2: Neutralization of Acidic Waste
Since this compound is an acidic compound, neutralization is a key step in rendering it less hazardous. This procedure should be performed in a fume hood with appropriate PPE.
Protocol for Neutralization:
-
Dilution: Slowly and cautiously dilute the acidic waste solution by adding it to a large volume of cold water (a 1:10 dilution is a good starting point).[11] Never add water to acid.[8]
-
Basification: While stirring, slowly add a weak base solution, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the diluted acidic waste.[12][13]
-
pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.[11]
-
Target pH: Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).[14]
-
Final Disposal: Once neutralized, the solution may be eligible for drain disposal, depending on local regulations and the absence of other hazardous materials (e.g., heavy metals). Always flush with copious amounts of water.[13][14] If in doubt, treat the neutralized solution as chemical waste.
Step 3: Containerization and Labeling
Properly containerize and label all waste to ensure safe handling and disposal by your institution's environmental health and safety (EHS) department.
-
Containers: Use containers that are compatible with the waste. For example, do not store acidic waste in metal containers.[15] Ensure containers are in good condition and have tightly fitting lids.[11][15]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (i.e., "Neutralized this compound Solution" or "Solid Waste contaminated with this compound"), and the associated hazards.[14]
Step 4: Final Disposal
The ultimate disposal of the contained waste must be in accordance with local, state, and federal regulations.[16][17]
-
Consult your EHS Department: Your institution's Environmental Health and Safety department is the ultimate authority on chemical waste disposal procedures. Always follow their specific guidelines.
-
Waste Pickup: Arrange for the collection of your properly labeled hazardous waste containers by authorized personnel.
Visualizing the Disposal Process
To further clarify the disposal workflow, the following diagram outlines the key decision points and actions.
In Case of a Spill
Accidents can happen. In the event of a spill of this compound:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[4] For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place the absorbent material into a sealed container for disposal.
-
Clean: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Oxazol-4-ylboronic Acid
As researchers at the forefront of drug discovery and development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. Oxazol-4-ylboronic acid and its isomers are valuable building blocks, but their reactivity necessitates a comprehensive understanding of their handling requirements. This guide moves beyond a simple checklist to provide a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring that your most valuable instrument—yourself—is protected.
Immediate Hazard Assessment: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound. Based on aggregated data for oxazole boronic acids and their isomers, the compound presents a multi-faceted risk profile that dictates our safety protocols.[1][2]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Rationale for Precaution |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Prevents accidental ingestion through contaminated hands. Dictates strict hygiene post-handling. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Mandates robust skin protection to prevent direct contact, which can lead to dermatitis or inflammation.[3][4] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Requires stringent eye protection as the compound can cause significant, potentially damaging, eye irritation upon contact.[1][3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | As a fine powder, the compound can become airborne, posing an inhalation risk that necessitates respiratory protection or engineering controls.[1][5] |
This profile, grounded in the Globally Harmonized System (GHS), is the foundation of our PPE strategy. Our goal is to establish barriers that mitigate these specific risks.
Core Protective Equipment: Your Essential Armor
The selection of PPE is not a one-size-fits-all scenario; it is a dynamic process based on a thorough hazard assessment of the specific tasks to be performed.[6][7][8] The following represents the mandatory PPE for handling this compound in solid or solution form.
Eye and Face Protection: The First Line of Defense
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.[9]
-
Causality: The solid, powder form of this compound poses a significant risk from airborne particles. Side shields are non-negotiable as they protect against particulate matter entering the eye from the periphery.
Enhanced Requirement (for splash hazards): Chemical splash goggles.
-
Causality: When preparing solutions, transferring liquids, or performing reactions with a risk of splashing, safety glasses are insufficient.[10] Goggles form a seal around the eyes, providing superior protection against splashes that could otherwise find their way around the edges of safety glasses.
Maximum Protection (high-risk operations): A face shield worn over chemical splash goggles.
-
Causality: For procedures involving larger volumes (>1 L) or reactions with a higher potential for energetic failure or splashing (e.g., rapid additions, exothermic reactions), a face shield is critical. It protects the entire face from splashes and impacts, but it must always be used in conjunction with goggles, as it is not a primary eye protection device.[7][9]
Skin and Body Protection: An Impermeable Barrier
Hand Protection: Chemically resistant nitrile gloves are the standard.
-
Causality: Nitrile provides a suitable barrier against incidental contact with a wide range of chemicals, including boronic acids.[9] However, it's crucial to recognize that nitrile gloves offer splash protection only. They are not designed for prolonged immersion.
-
Operational Protocol: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the glove immediately using a proper removal technique (without touching the outer surface with your bare hand), wash your hands thoroughly, and don a new glove.[11] For extended operations, consider double-gloving.
Body Protection: A flame-resistant laboratory coat, fully buttoned, is mandatory.
-
Causality: The lab coat protects your skin and personal clothing from accidental spills and contamination.[12] Being flame-resistant is a best-practice standard in a chemical laboratory where flammable solvents are often in use, even if the boronic acid itself is not flammable.[7]
Footwear: Closed-toe shoes are required at all times in the laboratory.[9]
-
Causality: This fundamental rule protects the feet from spills and dropped objects.
Respiratory Protection: Guarding Against Inhalation
The potential for this compound to cause respiratory tract irritation makes respiratory protection a critical consideration.[4][13]
Primary Control: Use of a certified chemical fume hood.
-
Causality: A fume hood is an engineering control designed to capture and vent airborne contaminants away from the user.[14][15] All operations involving the handling of solid this compound (e.g., weighing, transferring) should be performed within a fume hood to minimize inhalation exposure.
Secondary Control (When a fume hood is not feasible): A NIOSH-approved respirator.
-
Causality: In the rare event that work cannot be conducted in a fume hood, a respirator is required. For powders, a half-mask respirator with N95-rated particulate filters is the minimum requirement.[12] All personnel requiring respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[6][13]
Operational Plan: A Step-by-Step Protocol
Adherence to a strict operational protocol ensures that the selected PPE is used effectively.
Step 1: Preparation
-
Confirm that a safety shower and eyewash station are accessible and unobstructed.[12]
-
Designate a specific work area for handling the compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
Step 2: Donning PPE (Sequence is Critical)
-
Lab Coat: Don the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Step 3: Handling the Chemical
-
Conduct all manipulations within the designated area (fume hood).
-
Minimize the creation of dust when handling the solid.
-
Should any PPE become contaminated, remove and replace it immediately, following the doffing procedure.
Step 4: Doffing PPE (Reverse Sequence to Avoid Contamination)
-
Gloves: Remove gloves first, turning them inside out as you remove them to contain the contaminant.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Respirator (if used): Remove last.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[11]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound handling.
Disposal Plan: Safe and Compliant Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Collection: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[16]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's guidelines.[14]
-
Regulatory Compliance: Never dispose of boronic acid down the drain unless explicitly permitted by your local regulations and your facility's Environmental Health & Safety (EHS) department.[17] The safest and most compliant approach is to treat all boronic acid waste as hazardous chemical waste to be collected by your institution's EHS professionals.[17][18]
By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]
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PubChem. (n.d.). Isoxazole-4-boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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- Cayman Chemical. (2025, June 6). Safety Data Sheet - Nervonic Acid.
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Catalyst Education. (2020, January 8). Handling and Storing Chemicals. YouTube. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
